Methyltetrazine-PEG12-t-butyl ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N4O15/c1-35-41-43-39(44-42-35)36-5-7-37(8-6-36)58-34-33-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38(45)59-40(2,3)4/h5-8H,9-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGMUDQOZRJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N4O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyltetrazine-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyltetrazine-PEG12-t-butyl ester, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. The document outlines a strategic synthetic pathway, detailing the necessary experimental protocols, and presents key quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and chemical transformations.
Introduction
This compound is a valuable chemical tool employed in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its structure incorporates three key functional elements:
-
A methyltetrazine moiety that participates in rapid, bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" allows for the specific and efficient labeling of biomolecules.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer with twelve ethylene (B1197577) glycol units (PEG12). The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.
-
A t-butyl ester protected carboxylic acid . This protecting group allows for the selective modification of the tetrazine terminus while the carboxylic acid remains masked. The t-butyl group can be readily removed under acidic conditions to reveal a terminal carboxylic acid for subsequent conjugation steps.
This guide details a plausible and well-documented synthetic approach, divided into three main stages:
-
Synthesis of the key intermediate, 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.
-
Procurement or synthesis of the heterobifunctional linker, Amino-PEG12-t-butyl ester.
-
Coupling of the methyltetrazine and PEG components via an amide bond formation.
Experimental Protocols
Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
This procedure is adapted from established methods for the synthesis of substituted tetrazines.
Materials:
-
4-cyanobenzoic acid
-
Acetamidine (B91507) hydrochloride
-
Zinc triflate or Nickel(II) triflate (catalyst)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., methanol (B129727), water, dichloromethane)
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid and acetamidine hydrochloride in a suitable solvent such as methanol.
-
Add a catalytic amount of zinc triflate or nickel(II) triflate.[1]
-
Slowly add hydrazine hydrate to the mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is a dihydrotetrazine derivative.
-
-
Oxidation to the Tetrazine:
-
Dissolve the crude dihydrotetrazine intermediate in an aqueous acidic solution (e.g., 1M HCl).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite. A color change to deep pink or purple indicates the formation of the tetrazine.
-
Stir the reaction for 1-2 hours at 0-5 °C.
-
The product can be extracted with an organic solvent like dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
-
Purification:
-
The crude 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield a purple solid.
-
Procurement and Preparation of Amino-PEG12-t-butyl ester
Amino-PEG12-t-butyl ester is a commercially available reagent. For the purpose of this guide, it is recommended to source this material from a reputable chemical supplier to ensure high purity and quality. If a custom synthesis is required, it would typically involve the mono-Boc protection of a diamino-PEG12, followed by reaction with a t-butyl ester containing acyl chloride or activated ester.
Synthesis of this compound via Amide Coupling
This final step involves the formation of a stable amide bond between the carboxylic acid of the methyltetrazine moiety and the primary amine of the PEG linker.
Materials:
-
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
-
Amino-PEG12-t-butyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent) in anhydrous DMF or DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress can be monitored by TLC.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amino-PEG12-t-butyl ester (1 equivalent) in anhydrous DMF or DCM.
-
Add TEA or DIPEA (2-3 equivalents) to the amine solution.
-
Slowly add the solution of the activated methyltetrazine-NHS ester to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a colored solid or oil.
-
Data Presentation
Table 1: Summary of Reactants for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C₁₀H₈N₄O₂ | 216.20 | Tetrazine Moiety |
| Amino-PEG12-t-butyl ester | C₃₅H₆₉NO₁₄ | 711.92 | PEG Linker |
| EDC | C₉H₁₇N₃ | 155.25 | Coupling Agent |
| NHS | C₄H₅NO₃ | 115.09 | Activating Agent |
Table 2: Expected Yields and Purity
| Synthetic Step | Product | Typical Yield (%) | Typical Purity (%) |
| Synthesis of Methyltetrazine Acid | 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | 40-60 | >95 |
| Amide Coupling | This compound | 50-70 | >95 |
Note: Yields are highly dependent on reaction scale and purification efficiency.
Visualization of Workflow and Reaction
Caption: Overall workflow for the synthesis of this compound.
Caption: Amide coupling reaction for the final synthesis step.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of organic synthesis techniques. This guide provides a robust framework for its preparation, leveraging established chemical transformations. The successful synthesis of this versatile linker will enable researchers and drug developers to advance their work in creating targeted therapies and diagnostic agents. It is crucial to perform all reactions under appropriate safety conditions and to characterize all intermediates and the final product thoroughly using analytical techniques such as NMR, MS, and HPLC to ensure identity and purity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanism of Methyltetrazine with trans-Cyclooctene (B1233481) (TCO)
The ligation between methyltetrazine (MeTz) and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling researchers to perform chemical reactions in complex biological systems without interfering with native processes. This reaction, a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it requires no catalyst.[1][2] Its applications are vast, ranging from cellular imaging and protein labeling to the development of advanced antibody-drug conjugates (ADCs) and "click-to-release" drug delivery systems.[2][3]
This guide provides a detailed examination of the core reaction mechanism, kinetic parameters, experimental procedures, and computational insights into the MeTz-TCO ligation.
Core Reaction Mechanism: An Inverse-Demand Diels-Alder Cycloaddition
The reaction proceeds through a two-step mechanism. The first and rate-limiting step is a [4+2] cycloaddition, where the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile).[4][5] This is followed by a rapid, irreversible retro-Diels-Alder reaction that eliminates a molecule of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[1][5] The release of N₂ gas is the thermodynamic driving force for the reaction's irreversibility.[1]
Factors Influencing Reaction Kinetics
The extraordinary speed of the tetrazine-TCO ligation is governed by the principles of frontier molecular orbital (FMO) theory.[4][6] The reaction rate is accelerated by a smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine).[4]
Key factors that modulate the reaction rate include:
-
Tetrazine Electronics : Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, increasing the reaction rate.[4][7] Conversely, electron-donating groups increase the LUMO energy and slow the reaction, though they often improve the tetrazine's stability in aqueous media.[7][8]
-
TCO Strain : The high ring strain of the trans-cyclooctene double bond raises its HOMO energy, significantly accelerating the cycloaddition.[9][10] More strained TCO derivatives, such as conformationally strained sTCO (based on a cis-fusion of a cyclopropyl (B3062369) ring), exhibit even faster kinetics.[11]
-
Solvent : The reaction is moderately sensitive to solvent properties. For instance, rates can differ between methanol (B129727) and acetonitrile, and the inclusion of water can also attenuate reaction rates.[7][12]
Quantitative Kinetic Data
The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for any bioorthogonal reaction, often reaching up to 10⁶ M⁻¹s⁻¹.[1] This allows for efficient labeling at very low, biologically relevant concentrations.[2]
| Tetrazine Derivative | Dienophile (TCO) | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 | [12] |
| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | ~1000 | [12] |
| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | up to 30,000 | [12] |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | [12] |
| 2-pyridyl-substituted tetrazine (2Pyr₂) | TCO-PEG₄ | N/A | N/A | 69,400 | [9] |
| HELIOS 347Me | TCO-pSar₆₆ | PBS (pH 7.4) | 37 | 1806 | [13] |
| 3-methyl-6-phenyl-tetrazine | sTCO-acid (strained) | 25% ACN/PBS | 20 | 23,800 ± 400 | [11] |
Post-Ligation Mechanism: Tautomerization and "Click-to-Release" Applications
Following the initial cycloaddition and N₂ elimination, the resulting 4,5-dihydropyridazine (4,5-DHP) can undergo tautomerization to form more stable 1,4-DHP or 2,5-DHP isomers.[14][15] This isomerization process is critical for "click-to-release" strategies, where the reaction triggers the cleavage of a payload from the TCO or tetrazine moiety.[11][14]
In a common "click-to-release" setup, a payload (e.g., a drug) is attached to the TCO via a carbamate (B1207046) linkage at an allylic position.[3] After ligation with a tetrazine, the resulting dihydropyridazine intermediate tautomerizes. The 1,4-DHP tautomer is often the species that can undergo a subsequent 1,4-elimination reaction to release the payload.[14][16] The efficiency of this release can be enhanced by using acid-functionalized tetrazines, which catalyze the tautomerization step.[16]
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes a typical workflow for conjugating two proteins using TCO-tetrazine ligation.[1][12]
Methodology:
-
Protein Activation :
-
Dissolve Protein 1 (e.g., 1-5 mg/mL) in a suitable reaction buffer like PBS (pH 7.4-8.0).[1][17]
-
Add a 10- to 20-fold molar excess of an amine-reactive TCO derivative (e.g., TCO-NHS ester) to the protein solution.[17]
-
Incubate the reaction for 30-60 minutes at room temperature.[1]
-
Remove excess, unreacted TCO reagent using a spin desalting column or dialysis.[12]
-
Repeat this process for Protein 2 using an amine-reactive methyltetrazine derivative (e.g., Methyltetrazine-NHS ester).[1]
-
-
Conjugation :
-
Mix the purified TCO-labeled Protein 1 with the tetrazine-labeled Protein 2 in a 1:1 molar ratio. A slight excess (1.05-1.5 equivalents) of the tetrazine-labeled protein can also be used.[17]
-
Allow the ligation reaction to proceed for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, incubation can be extended to 2 hours or overnight at 4°C.[12]
-
-
Purification and Storage :
Protocol 2: Kinetic Analysis via Stopped-Flow Spectrophotometry
This method is used to measure the rapid kinetics of the TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.[13]
Methodology:
-
Solution Preparation :
-
Prepare a solution of the tetrazine-functionalized molecule in the desired buffer (e.g., PBS, pH 7.4).
-
Prepare a separate solution of the TCO-functionalized molecule in the same buffer. For pseudo-first-order measurements, the TCO solution should be in large excess (e.g., 10-fold or more).[13]
-
-
Stopped-Flow Measurement :
-
Data Analysis :
Computational Insights
Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the reaction mechanism.[8][18]
-
Transition State Analysis : DFT calculations help in modeling the 3D geometry of the transition state, revealing that the reaction proceeds through a highly asynchronous but concerted cycloaddition.[18]
-
Distortion-Interaction Model : This analysis separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted molecules (interaction energy).[10] Studies have shown that for highly reactive tetrazines, intramolecular repulsion can pre-distort the tetrazine ring, lowering the distortion energy required to reach the transition state and thus accelerating the reaction.[9]
-
Predictive Screening : Computational workflows have been developed to perform large-scale screenings of thousands of potential tetrazine structures to predict their reaction barriers with TCO.[18][19] This allows for the rapid in silico identification of novel tetrazines with desired reactivity profiles before undertaking costly and time-consuming synthesis and experimental validation.[19]
Conclusion
The reaction between methyltetrazine and TCO is a powerful and versatile tool in the fields of chemical biology and drug development. Its mechanism, rooted in an inverse-demand Diels-Alder cycloaddition, is characterized by unparalleled reaction speeds, catalyst-free conditions, and high specificity. A thorough understanding of the factors influencing its kinetics, the behavior of its products, and the protocols for its implementation allows researchers to harness this remarkable ligation for a wide array of sophisticated applications, from live-cell imaging to the targeted release of therapeutics. The synergy between experimental data and computational modeling continues to refine our understanding and expand the capabilities of this exceptional bioorthogonal reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. interchim.fr [interchim.fr]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyltetrazine-PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG (polyethylene glycol) compounds are a class of heterobifunctional crosslinkers that have become indispensable tools in the field of bioconjugation and drug delivery. Their utility stems from the unique combination of a highly reactive methyltetrazine moiety and a hydrophilic PEG spacer. The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) derivatives, a cornerstone of "click chemistry". This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its high efficiency under physiological conditions, obviating the need for cytotoxic catalysts.[1][2] The inclusion of a PEG spacer enhances aqueous solubility, improves pharmacokinetics, reduces immunogenicity, and minimizes steric hindrance during conjugation.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Methyltetrazine-PEG compounds, detailed experimental protocols for their characterization, and visualizations of their application in relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of Methyltetrazine-PEG compounds can be tailored by varying the length of the PEG chain and the nature of the terminal functional group. These modifications influence the compound's solubility, stability, and reactivity, which are critical parameters for their successful application in drug development and bioconjugation.
Data Presentation
The following tables summarize the key physicochemical properties of several common Methyltetrazine-PEG derivatives. It is important to note that while qualitative solubility is often reported by suppliers, precise quantitative solubility data is less commonly available and can be influenced by factors such as the specific salt form and the presence of excipients.
Table 1: General Physicochemical Properties of Selected Methyltetrazine-PEG Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |
| Methyltetrazine-PEG4-Acid | C20H28N4O7 | 436.5 | >95% (HPLC) | Red crystalline solid | -20°C, Desiccate |
| Methyltetrazine-PEG4-Amine HCl salt | C17H25N5O4·HCl | 363.42 (free base) | >95% | Red oil | -20°C |
| Methyltetrazine-PEG4-NHS Ester | C24H31N5O9 | 533.53 | >95% | Not specified | -20°C |
| m-PEG-Methyltetrazine, MW 2000 | N/A | ~2000 | >95% | Not specified | -20°C |
| m-PEG-Methyltetrazine, MW 5000 | N/A | ~5000 | >95% | Not specified | -20°C |
Table 2: Solubility of Methyltetrazine-PEG Compounds
| Compound Name | Water | DMSO | DMF | DCM | THF | Chloroform |
| Methyltetrazine-PEG4-Acid | Soluble[5] | Soluble[6] | Soluble[6] | Soluble[5] | Soluble[6] | Soluble[6] |
| Methyltetrazine-PEG4-Amine HCl salt | Aqueous buffers[7] | Soluble[7] | Soluble[7] | Soluble[7] | Soluble[7] | Not specified |
| Methyltetrazine-PEG4-NHS Ester | Water soluble[4] | Not specified | Not specified | Not specified | Not specified | Not specified |
| Methyltetrazine-PEG4-STP Ester | Soluble[8] | Soluble[8] | Soluble[8] | Not specified | Not specified | Not specified |
Table 3: Stability and Reactivity of Methyltetrazine Moiety
| Property | Description | Notes |
| Stability | The methyl group on the tetrazine ring provides enhanced stability compared to unsubstituted tetrazines.[3][9] Generally stable under physiological conditions (pH 7.4). Stability can be compromised at highly acidic or basic pH.[10] Electron-donating substituents on the aromatic ring further improve stability.[6] | For long-term storage, these compounds should be kept at -20°C and protected from light and moisture.[9] |
| Reactivity | Reacts rapidly with trans-cyclooctene (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[7] This reaction is bioorthogonal and proceeds without a catalyst.[7] | The reaction rate is exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in 9:1 methanol/water.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and characterization of Methyltetrazine-PEG compounds. The following sections provide methodologies for key experiments.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a general method for the quantitative determination of the aqueous solubility of a Methyltetrazine-PEG compound using the shake-flask method followed by UV-Vis spectroscopy.
Materials:
-
Methyltetrazine-PEG compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Add an excess amount of the Methyltetrazine-PEG compound to a known volume of PBS (e.g., 1 mL) in a glass vial.
-
Tightly cap the vial and vortex vigorously for 1 minute.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle for at least 1 hour.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with PBS to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the λmax of the tetrazine chromophore (typically around 520-540 nm).
-
Calculate the concentration of the dissolved compound using a pre-established calibration curve of the Methyltetrazine-PEG compound in PBS.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).
Protocol 2: Assessment of Stability by RP-HPLC
This protocol describes a general method for evaluating the stability of a Methyltetrazine-PEG compound in an aqueous buffer at different pH values and temperatures using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Methyltetrazine-PEG compound
-
Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)
-
RP-HPLC system with a C18 column and a UV detector
-
Water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)
-
Thermostatic incubator
Procedure:
-
Prepare stock solutions of the Methyltetrazine-PEG compound in the different aqueous buffers.
-
Divide each solution into aliquots and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each condition and immediately analyze it by RP-HPLC.
-
Inject the sample onto the C18 column and elute with a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile using the UV detector at the λmax of the tetrazine.
-
The degradation of the compound is determined by the decrease in the peak area of the parent compound over time.
-
The stability can be reported as the percentage of the compound remaining at each time point or by calculating the degradation rate constant and half-life.
Protocol 3: Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Sample Preparation: Desalt the final reaction mixture or the purified compound using a suitable method (e.g., zip-tip or dialysis).
-
Instrumentation (ESI-MS): Infuse the sample directly or via liquid chromatography (LC) into an electrospray ionization mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the molecular weight. Compare the observed molecular weight with the theoretical mass of the expected compound or conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the Methyltetrazine-PEG compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Instrumentation: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the protons to confirm the structure of the compound. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity of the compound.[12] The characteristic signals of the methyltetrazine and PEG moieties should be identifiable.
Mandatory Visualizations
Signaling Pathway: HER2 Signaling in Cancer
Methyltetrazine-PEG compounds are frequently used to construct antibody-drug conjugates (ADCs) for targeted cancer therapy. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers. The following diagram illustrates a simplified HER2 signaling pathway.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medium.com [medium.com]
- 5. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Methyltetrazine-PEG12-t-butyl Ester: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility characteristics of Methyltetrazine-PEG12-t-butyl ester, a critical reagent in the field of bioconjugation and click chemistry. Understanding these properties is paramount for the successful design and execution of experiments in drug development, diagnostics, and various life science applications. This document outlines the key factors influencing the compound's performance in aqueous and organic media, supported by data from analogous compounds and detailed experimental protocols.
Core Concepts: Stability and Solubility
Stability: The chemical stability of this compound is primarily influenced by the intrinsic properties of the methyltetrazine ring and the t-butyl ester functional group. The methyl group on the tetrazine ring generally enhances its stability compared to unsubstituted tetrazines.[1][2][3] However, the tetrazine ring can be susceptible to degradation under certain conditions. The t-butyl ester provides a protective group for a carboxylic acid, which is stable under neutral and basic conditions but can be cleaved under acidic conditions.[4]
Solubility: The solubility of this reagent is significantly enhanced by the presence of the hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2][5] The PEG12 spacer not only improves solubility in aqueous buffers but also provides a flexible linker that can minimize steric hindrance in bioconjugation reactions. Solubility can be influenced by the choice of solvent, pH, and the presence of co-solvents.
Quantitative Data Summary
Table 1: Solubility of Related Methyltetrazine-PEG Compounds
| Compound | Solvent | Reported Solubility |
| Methyltetrazine-PEG5-methyltetrazine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Methyltetrazine-PEG4-amine hydrochloride | DMSO | 100 mg/mL[6] |
| Methyltetrazine-PEG4-acid | Water, DMSO, DMF, DCM | Soluble (qualitative)[3] |
| Methyltetrazine-PEG4-STP Ester | DMSO, DMF, water | Soluble (qualitative)[7] |
Table 2: Representative Hydrolysis Data for t-Butyl Esters
This table presents kinetic data for the hydrolysis of t-butyl formate, which can provide an estimate for the acid-lability of the t-butyl ester group in this compound.
| Condition | Half-life of t-butyl formate |
| pH 2, 4°C | 6 hours[8] |
| Neutral pH, 22°C | 5 days[8] |
| pH 11, 22°C | 8 minutes[8] |
Experimental Protocols
The following are detailed methodologies for assessing the stability and solubility of this compound.
Stability Assessment in Aqueous Buffers
This protocol is designed to evaluate the hydrolytic stability of the methyltetrazine ring and the t-butyl ester group under various pH conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Incubator
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 10 mg/mL.
-
In separate microcentrifuge tubes, dilute the stock solution into the different aqueous buffers (PBS, citrate, and carbonate-bicarbonate) to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quench any reaction by adding an equal volume of cold ACN containing 0.1% TFA.
-
Analyze the samples by reverse-phase HPLC. The mobile phase can be a gradient of water with 0.1% TFA and ACN with 0.1% TFA.
-
Monitor the degradation of the parent compound by measuring the decrease in its peak area at a suitable wavelength (typically around 520-540 nm for the tetrazine chromophore).
-
Calculate the half-life (t½) of the compound in each buffer by plotting the natural logarithm of the remaining percentage of the compound against time.
Solubility Assessment
This protocol determines the solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., water, PBS, DMSO, DMF, ethanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using either UV-Vis spectrophotometry (based on the absorbance of the tetrazine) or a calibrated HPLC method.
-
Calculate the solubility in mg/mL for each solvent.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for assessing the stability of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 8. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
Deprotection of t-Butyl Esters in Methyltetrazine-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the deprotection of t-butyl esters in Methyltetrazine-PEG linkers. The selective cleavage of the t-butyl protecting group is a critical step in bioconjugation and drug delivery, enabling the unmasking of a carboxylic acid for subsequent modification or for altering the physicochemical properties of the linker. This document details the most common deprotection strategies, provides specific experimental protocols, and discusses the stability of the key functional moieties.
Introduction to t-Butyl Ester Deprotection
The t-butyl ester is a widely used protecting group for carboxylic acids due to its stability in a broad range of chemical conditions, including basic and nucleophilic environments.[1] Its removal is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.[1][2] In the context of Methyltetrazine-PEG linkers, this deprotection is essential for revealing a terminal carboxylic acid. This reactive handle can then be used for conjugation to amine-containing biomolecules, such as proteins or peptides, often facilitated by activating agents like EDC or HATU.[3][4]
Methyltetrazine-PEG-t-butyl ester linkers are valuable tools in bioconjugation, combining the highly efficient and bioorthogonal click reaction of methyltetrazine with trans-cyclooctene (B1233481) (TCO) with the benefits of a polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility.[5][6][7] The terminal t-butyl ester allows for a final deprotection step to yield a Methyltetrazine-PEG-acid.[8][9]
Deprotection Methodologies
The primary method for the deprotection of t-butyl esters is acid-catalyzed cleavage.[1] While various acids can be employed, trifluoroacetic acid (TFA) is the most common and effective reagent for this transformation, often used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM).[2][10][11]
Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
The mechanism of TFA-mediated deprotection involves the protonation of the ester oxygen by TFA, leading to the cleavage of the carbon-oxygen bond and the formation of a carboxylic acid and a stable tert-butyl cation.[2] The tert-butyl cation is then typically neutralized by the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate or deprotonated to yield isobutylene (B52900) gas.[12][13]
The reaction is generally rapid and clean; however, the strongly acidic conditions can potentially affect other acid-labile functional groups within the molecule.[2][10] Fortunately, the methyltetrazine moiety is generally stable under the acidic conditions required for t-butyl ester deprotection.
Alternative Deprotection Methods
While TFA is the most prevalent reagent, other methods for t-butyl ester cleavage exist, which may be suitable for substrates with acid-sensitive functionalities. These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave t-butyl esters, sometimes in the presence of other acid-labile groups.[10][14]
-
Thermal Cleavage: In some instances, thermal deprotection in the presence of a protic solvent can be achieved at elevated temperatures.[1][15]
-
Other Strong Acids: Anhydrous HCl in an organic solvent or aqueous solutions of strong inorganic acids like sulfuric or phosphoric acid can also effect deprotection.[1][16]
For the specific application of Methyltetrazine-PEG linkers, TFA remains the industry standard due to its efficiency and the general stability of the tetrazine ring to these conditions.
Experimental Protocols
The following are detailed protocols for the deprotection of t-butyl esters in Methyltetrazine-PEG linkers using trifluoroacetic acid.
Standard Protocol for TFA Deprotection
This protocol is a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Materials:
-
Methyltetrazine-PEG-t-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolve the Methyltetrazine-PEG-t-butyl ester in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[10]
-
Cool the solution to 0 °C using an ice bath.[10]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).[10]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[10]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-5 hours).[10][17]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[10]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[10]
-
The resulting product, the TFA salt of the Methyltetrazine-PEG-acid, can often be used directly in the next step.
Work-up and Purification:
-
Aqueous Workup (for non-water-soluble products): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.[17]
-
Precipitation: The deprotected product can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[10][17]
Deprotection without Dichloromethane
In some cases, particularly in peptide synthesis, the deprotection can be carried out using a high concentration of TFA without a co-solvent.
Procedure:
-
Treat the t-butyl ester-containing compound with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by purging with nitrogen.
-
The crude product can then be purified by precipitation in cold diethyl ether or by chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of t-butyl esters.
| Parameter | Condition | Notes | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | The most common and effective reagent for this transformation. | [2] |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility for the PEGylated compound. | [10] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be used for more sterically hindered esters. | [10] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm. | [10] |
| Reaction Time | 1 - 5 hours | Reaction progress should be monitored by TLC or LC-MS. | [10][17] |
| Work-up | Evaporation, Toluene Co-evaporation | To remove excess TFA. Neutralization with a mild base may be necessary. | [10] |
Visualization of Workflow and Mechanism
Reaction Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a t-butyl ester using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 6. Methyltetrazine-PEG24-t-butyl ester | BroadPharm [broadpharm.com]
- 7. Methyltetrazine-PEG12-t-butyl ester, 2183440-38-0 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide to Methyltetrazine-PEG12-t-butyl Ester: Structure, Function, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltetrazine-PEG12-t-butyl ester is a bifunctional linker molecule integral to the field of bioconjugation and drug delivery. This technical guide provides a comprehensive overview of its structure, function, and applications, with a focus on its role in click chemistry. Detailed experimental protocols for its use in bioconjugation and subsequent deprotection are provided, along with key performance data. Visual representations of its reaction mechanism and application in antibody-drug conjugates (ADCs) are included to facilitate a deeper understanding of its utility in modern drug development.
Introduction
This compound is a key reagent in the rapidly evolving field of bioorthogonal chemistry. It belongs to a class of molecules that enable the covalent ligation of biomolecules in complex biological environments without interfering with native biochemical processes. The molecule incorporates three key functional components: a highly reactive methyltetrazine moiety, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a protected carboxylic acid in the form of a t-butyl ester. This unique combination of features makes it an invaluable tool for researchers in drug discovery, diagnostics, and fundamental biological research.
The primary function of this compound revolves around its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological conditions without the need for a catalyst.[1] The PEG12 spacer enhances the aqueous solubility of the molecule and any biomolecule it is attached to, while also providing a flexible linker that can reduce steric hindrance.[2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a new functional handle for further modifications.[2]
Molecular Structure and Physicochemical Properties
The structure of this compound is central to its function. The methyltetrazine ring is the bioorthogonal reactive group, the PEG12 chain provides spacing and solubility, and the t-butyl ester is a protected functional group.
Key Structural Features:
-
Methyltetrazine: An aromatic, six-membered ring containing four nitrogen atoms and substituted with a methyl group. The electron-donating nature of the methyl group enhances the stability of the tetrazine ring.
-
PEG12 Spacer: A 12-unit polyethylene glycol chain that is hydrophilic, flexible, and non-immunogenic.
-
t-Butyl Ester: A bulky ester that protects a carboxylic acid from reacting. It can be removed with acids like trifluoroacetic acid (TFA).
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₀H₆₈N₄O₁₅ |
| Molecular Weight | 845.0 g/mol |
| Purity | >96% |
| Appearance | Red to dark red solid or oil |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts significant water solubility. |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| Reaction Kinetics | The second-order rate constant for the reaction of methyltetrazine with TCO is in the range of 10³ to 10⁶ M⁻¹s⁻¹ in aqueous media. A study on a similar methyltetrazine-functionalized polymer reacting with a TCO-PEG conjugate in PBS at 37°C reported a rate constant of approximately 1800 M⁻¹s⁻¹.[3] |
| Stability | The methyltetrazine ring is stabilized by the electron-donating methyl group. It is generally stable under physiological conditions (pH 7.4). Stability can be compromised at very low or high pH and upon prolonged exposure to light. The t-butyl ester is stable to a wide range of conditions but is readily cleaved by strong acids. |
Function and Mechanism of Action
The primary function of this compound is to act as a linker in bioconjugation reactions. This is achieved through the highly efficient and specific iEDDA reaction between the methyltetrazine and a TCO-modified molecule.
The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The reaction proceeds as follows:
-
The electron-poor tetrazine acts as the diene.
-
The strained trans-cyclooctene acts as the dienophile.
-
They rapidly undergo a [4+2] cycloaddition reaction.
-
This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂).
-
The final product is a stable dihydropyridazine (B8628806) linkage.
This reaction is bioorthogonal, meaning it does not cross-react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[1]
Applications in Drug Development
The unique properties of this compound make it highly suitable for a variety of applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).[4][]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody (mAb) linked to a cytotoxic payload. The mAb directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the payload is released, leading to cell death. This compound can be used to attach the cytotoxic drug to the antibody.
Targeted Drug Delivery
Beyond ADCs, this linker can be used to construct other targeted drug delivery systems. For instance, it can be used to attach drugs to nanoparticles, polymers, or other targeting ligands. The free carboxylic acid, after deprotection, can be used for further functionalization, such as attaching an imaging agent for diagnostics or another therapeutic agent for combination therapy.
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical bioconjugation experiment.
Protocol for TCO-Tetrazine Ligation
This protocol describes the conjugation of a TCO-modified protein to a methyltetrazine-modified small molecule.
Materials:
-
TCO-modified protein in PBS (pH 7.4)
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Preparation of Reactants:
-
Dissolve the TCO-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking. The reaction progress can be monitored by following the disappearance of the tetrazine absorbance at approximately 520 nm.[1]
-
-
Purification:
-
Remove the excess unreacted methyltetrazine linker using a spin desalting column according to the manufacturer's instructions.
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for t-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl ester protecting group to reveal the free carboxylic acid.
Materials:
-
Lyophilized bioconjugate containing the t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized bioconjugate in DCM at a concentration of 10-20 mg/mL.
-
Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the dissolved bioconjugate. A typical ratio is 1:1 (v/v) of the bioconjugate solution to the deprotection cocktail.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Remove the TFA and DCM under reduced pressure (rotoevaporation).
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final product under vacuum.
-
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and predictable reactivity through the iEDDA click reaction make it an ideal linker for creating complex bioconjugates. The inclusion of a PEG spacer and a protected carboxylic acid further enhances its utility, providing improved solubility and options for subsequent functionalization. As the demand for targeted therapeutics and advanced diagnostic tools continues to grow, the importance of reagents like this compound in enabling these innovations is set to increase.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound, 2183440-38-0 | BroadPharm [broadpharm.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
The Ultimate Guide to Tetrazine-TCO Ligation: Principles, Protocols, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility have established it as a superior conjugation strategy for a myriad of applications, from live-cell imaging to in vivo drug delivery and the development of theranostics.[1][2][3] This technical guide provides a comprehensive overview of the core principles of tetrazine-TCO ligation, detailed experimental protocols, and a summary of key quantitative data to empower researchers in leveraging this powerful chemical tool.
Core Principles of Tetrazine-TCO Ligation
The tetrazine-TCO ligation is a [4+2] cycloaddition reaction where the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene serves as the dienophile.[4][5] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction forward and forming a stable dihydropyridazine (B8628806) product.[6][7] A key advantage of this reaction is that it is catalyst-free, proceeding rapidly under physiological conditions without interfering with native biological processes.[1][2]
The reaction kinetics are a standout feature, with second-order rate constants (k₂) reaching up to 10⁷ M⁻¹s⁻¹, significantly faster than other prominent click chemistry reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] This high reaction rate allows for efficient labeling and conjugation at low, nanomolar to micromolar concentrations, which is crucial for in vivo applications where reagent concentrations are inherently limited.[2]
The reactivity of the ligation can be finely tuned by modifying the electronic properties of the tetrazine and TCO moieties. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.[4] However, a trade-off can exist between reactivity and stability, as highly reactive tetrazines may exhibit reduced stability in biological media.[8][9]
Quantitative Data: Reaction Kinetics of Tetrazine-TCO Pairs
The selection of the appropriate tetrazine and TCO derivatives is critical for optimizing the desired reaction characteristics for a specific application. The following table summarizes the second-order rate constants for various tetrazine-TCO pairs, providing a basis for rational reagent selection.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | [5][10] |
| Methyl-tetrazine | TCO | ~800 - 30,000 | [1] |
| - | Dioxolane-fused TCO (d-TCO) | 366,000 | [8] |
| - | s-TCO | > 1,000,000 | [11] |
| H-tetrazine | TCO | Varies | [12] |
| 3-aminobenzyl-6-methyl substituted tetrazine | - | Varies | [13] |
| DOTA-PEG₇-Tz | - | Varies | [14] |
| HELIOS 347Me | TCO-pSar₆₆ | 1800 | [15] |
| HELIOS 388Me | TCO-pSar₆₆ | 1500 | [15] |
Visualizing the Chemistry and Workflows
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism of tetrazine-TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
The Pivotal Role of the t-Butyl Ester Protecting Group in Bioconjugation: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex bioconjugates. Among these, the tert-butyl (t-butyl) ester stands out as a versatile and widely employed protecting group for carboxylic acids. Its unique stability profile and specific cleavage conditions make it an invaluable tool in peptide synthesis, drug delivery, and the development of antibody-drug conjugates (ADCs). This in-depth technical guide explores the core principles of t-butyl ester protection in bioconjugation, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in this dynamic field.
Core Concepts of t-Butyl Ester Protection
The t-butyl ester protecting group offers a robust shield for carboxylic acid functionalities under a variety of reaction conditions, yet it can be selectively removed under specific acidic conditions. This orthogonality is a cornerstone of its utility, allowing for precise chemical manipulations at other sites of a biomolecule without unintended reactions of the protected carboxyl group.[1]
Stability and Orthogonality: The t-butyl ester is notably stable to basic and nucleophilic conditions, making it compatible with common reagents used in peptide synthesis and other bioconjugation reactions.[2] This stability allows for the selective deprotection of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This orthogonal strategy is central to solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a peptide chain.[3]
Mechanism of Protection and Deprotection: The formation of a t-butyl ester typically involves the acid-catalyzed addition of isobutylene (B52900) or the use of t-butyl acetate (B1210297) in the presence of a strong acid.[4] The deprotection is an acid-catalyzed elimination reaction that proceeds via a stable tertiary carbocation, releasing the free carboxylic acid and isobutene gas.[3][5] This mechanism underscores the requirement for acidic conditions for its removal.
Quantitative Data Summary
The efficiency of protection and deprotection methods, as well as the stability of the t-butyl ester under various conditions, are critical considerations. The following tables summarize key quantitative data from the literature.
| Protection Method | Reagents | Typical Yield | Reference |
| Isobutylene/Acid Catalysis | Isobutylene, H₂SO₄ (catalytic) | Good | [2] |
| t-Butyl Acetate/Acid Catalysis | t-Butyl Acetate, HClO₄ | 70% | [4] |
| (Boc)₂O/Base-Free | (Boc)₂O, Electromagnetic Milling | High | Not specified |
| Tf₂NH Catalysis | Tf₂NH, t-Butyl Acetate | High | [1][6] |
| Deprotection Method | Reagents | Conditions | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | 50-95% TFA in DCM | Room Temperature | High | [7] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Mild Conditions | High | [8] |
| Zinc Bromide | ZnBr₂ in DCM | Mild Conditions | Good (e.g., 75%) | [9] |
| Enzymatic | Lipase A (Candida antarctica) | Aqueous buffer | Good to High | [10] |
| Thermal | High Temperature (120-240°C) | Protic Solvents | Good to High | [11] |
| Microwave-Assisted | p-Toluenesulfonic acid | Solvent-free, 3-4 min | High | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of carboxylic acids using the t-butyl ester group.
Protocol 1: Protection of a Carboxylic Acid using t-Butyl Acetate and Perchloric Acid
This protocol is adapted from a method used in the synthesis of prodrugs.[4]
Materials:
-
Carboxylic acid (e.g., L-pyroglutamic acid)
-
tert-Butyl acetate (AcOᵗBu)
-
Perchloric acid (HClO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude t-butyl ester.
-
Purify the product by column chromatography if necessary.
Protocol 2: TFA-Mediated Deprotection of a t-Butyl Ester in a Peptide
This is a standard procedure in solid-phase peptide synthesis.[7]
Materials:
-
t-Butyl ester protected peptide (on or off resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT))
-
Cold diethyl ether
Procedure:
-
If the peptide is on resin, swell the resin in DCM.
-
Prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like cysteine, other scavengers like DTT may be added.[13]
-
Add the cleavage cocktail to the protected peptide.
-
Incubate the reaction at room temperature for 2-4 hours with occasional swirling.
-
If the peptide is on resin, filter the solution to separate the cleaved peptide from the resin beads. Wash the resin with additional TFA or DCM.
-
Precipitate the deprotected peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the deprotected peptide under vacuum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the t-butyl ester protecting group.
Caption: Mechanism of t-butyl ester protection.
Caption: Mechanism of t-butyl ester deprotection.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyltetrazine-PEG Linker Design and Rationale
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design, synthesis, and application of methyltetrazine-polyethylene glycol (PEG) linkers, critical tools in the field of bioconjugation and targeted therapeutics. By leveraging the principles of bioorthogonal chemistry, these linkers enable the precise and stable connection of molecules in complex biological environments, paving the way for advancements in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and in vivo imaging.
Core Principles and Design Rationale
Methyltetrazine-PEG linkers are heterobifunctional molecules that synergistically combine the unique properties of a methyltetrazine moiety and a polyethylene (B3416737) glycol spacer. This design is predicated on two key chemical principles: the bioorthogonal reactivity of the tetrazine group and the advantageous physicochemical properties imparted by the PEG chain.
The Methyltetrazine Moiety: A Superior Bioorthogonal Handle
The lynchpin of this linker technology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is classified as "bioorthogonal" as it proceeds rapidly and with high specificity within living systems without interfering with native biochemical processes.[3]
Rationale for Methyl Substitution:
The stability of the tetrazine ring is a critical factor for in vivo applications. Electron-donating groups, such as a methyl group (-CH3), increase the electron density of the tetrazine ring, thereby enhancing its stability against nucleophilic attack and hydrolysis.[4][5] This increased stability is crucial for linkers that need to persist in the bloodstream for extended periods to reach their target. While more electron-withdrawing substituents can increase the reaction rate, they often come at the cost of reduced stability.[3] Therefore, the methyl group offers a balance between reactivity and stability, making methyltetrazines a preferred choice for many bioconjugation applications.[5]
The PEG Linker: More Than Just a Spacer
The polyethylene glycol (PEG) chain is not merely a passive connector; it plays a crucial role in the overall performance of the bioconjugate.[6][7]
Key Functions of the PEG Linker:
-
Enhanced Solubility: PEG is highly soluble in aqueous environments, which helps to overcome the poor solubility of many hydrophobic payloads and targeting ligands.[7][8]
-
Improved Pharmacokinetics: PEGylation, the attachment of PEG chains, increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[9][10][11]
-
Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenic potential.[7]
-
Optimized Ternary Complex Formation (in PROTACs): In the context of PROTACs, the length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][12]
-
Minimized Steric Hindrance: The PEG spacer provides a flexible connection that minimizes steric hindrance between the conjugated molecules, allowing each component to function optimally.[13][14]
Quantitative Data on Linker Performance
The choice of a specific Methyltetrazine-PEG linker is often guided by quantitative data related to its reactivity and the impact of the PEG chain length on the properties of the final conjugate.
Reaction Kinetics of the Methyltetrazine-TCO Ligation
The iEDDA reaction between methyltetrazine and TCO is exceptionally fast, with second-order rate constants that are among the highest reported for bioorthogonal reactions.[15] This rapid kinetics is essential for efficient conjugation, especially at the low concentrations typically encountered in biological systems.[3]
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000[15] |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000[15] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000[15] |
| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶[15] |
Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker can significantly influence the pharmacokinetic properties of antibody-drug conjugates.
| ADC Linker | Clearance Rate (mL/day/kg) | Tolerability in Mice (at 50 mg/kg) |
| PEG2-based | High | Not Tolerated |
| PEG4-based | High | Not Tolerated |
| PEG8-based | Moderate | Tolerated |
| PEG12-based | Low | Tolerated |
| PEG24-based | Low | Tolerated |
Data adapted from studies on ADCs with varying PEG linker lengths. Clearance rates were determined in rats, and tolerability was assessed in mice.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of Methyltetrazine-PEG linkers.
Synthesis of Methyltetrazine-PEG-NHS Ester
This protocol describes a general method for the synthesis of a Methyltetrazine-PEG-NHS ester, a common building block for labeling proteins and other amine-containing molecules.
Materials:
-
Methyltetrazine-PEG-acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Methyltetrazine-PEG-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the Methyltetrazine-PEG-NHS ester.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column[16]
Mobile Phase:
-
Buffer A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Buffer B: Acetonitrile with 0.1% TFA
General Protocol:
-
Dissolve the crude linker in a minimal amount of the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the compound using a linear gradient of Buffer B (e.g., 5% to 95% Buffer B over 30 minutes).
-
Monitor the elution at a wavelength where the tetrazine absorbs (typically around 305 nm or 520 nm).[16]
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
Characterization by ¹H-NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the purified linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Key signals to identify include:
-
The characteristic singlet of the methyl group on the tetrazine ring.
-
Aromatic protons of the tetrazine and any adjacent phenyl groups.
-
The repeating ethylene (B1197577) glycol units of the PEG chain (typically a broad singlet around 3.6 ppm).
-
Protons corresponding to the functional group (e.g., succinimidyl protons for an NHS ester).
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes involving Methyltetrazine-PEG linkers.
General Workflow for Bioconjugation
Caption: General experimental workflow for bioconjugation using Methyltetrazine-PEG linkers.
Pretargeted Drug Delivery Signaling Pathway
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. medium.com [medium.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic Properties of Methyltetrazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of methyltetrazine compounds. These heterocylic molecules are of significant interest in chemical biology, particularly for their role in bioorthogonal chemistry. Their unique spectroscopic characteristics are central to their application as fluorescent probes and for in-vivo imaging. This document details their key spectroscopic data, outlines experimental protocols for their characterization, and provides visual representations of relevant chemical processes.
Core Spectroscopic Properties of Methyltetrazine Derivatives
Methyltetrazine compounds exhibit distinct spectroscopic features that are fundamental to their utility in bioorthogonal applications. Their characteristic pinkish-to-red color arises from a weak n→π* electronic transition in the visible region, typically between 510 and 550 nm. This absorption is often used to monitor the progress of their hallmark reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Upon reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), the tetrazine core is converted to a dihydropyridazine, leading to the disappearance of this visible absorption band and a corresponding loss of color.[1]
Many methyltetrazine derivatives are designed as "turn-on" fluorescent probes. In their native state, the tetrazine moiety acts as a quencher, suppressing the fluorescence of a tethered fluorophore. The iEDDA reaction eliminates the quenching effect of the tetrazine, resulting in a significant increase in fluorescence intensity.[2][3] This "off-to-on" switching mechanism is highly advantageous for bio-imaging applications, as it allows for high signal-to-noise ratios.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of methyltetrazine compounds are characterized by two main absorption bands: a strong π→π* transition in the UV region and the aforementioned weaker n→π* transition in the visible range. The precise wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are influenced by the substituents on the tetrazine ring and the solvent.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 3-Methyl-1,2,4,5-tetrazine (B14485466) | - | - | - | Data not available in search results |
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | - | - | - | Data not available in search results |
| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | DMSO | - | - | [4] |
| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride | D₂O | - | - | [4] |
Note: Specific λmax and ε values for 3-methyl-1,2,4,5-tetrazine and its direct derivatives were not consistently available in the search results. The table reflects the type of data available for related compounds.
Fluorescence Spectroscopy
The fluorescence properties of methyltetrazine-fluorophore conjugates are critical for their application as probes. Key parameters include the fluorescence quantum yield (ΦF), which describes the efficiency of fluorescence emission, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state.
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |
| Methyltetrazine-BODIPY | - | - | - | - | - | [2] |
| HELIOS 347Me (Coumarin-Methyltetrazine) | PBS | - | - | 0.85 (after reaction with TCO) | - | [5] |
| HELIOS 370Me (Coumarin-Methyltetrazine) | PBS | - | - | 0.92 (after reaction with TCO) | - | [5] |
| HELIOS 388Me (Coumarin-Methyltetrazine) | PBS | - | - | 0.68 (after reaction with TCO) | - | [5] |
Note: Data is often presented for the "clicked" product (after reaction with a dienophile like TCO) to demonstrate the "turn-on" capability.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of methyltetrazine compounds. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 3-Methyl-1,2,4,5-tetrazine | CD₃OD | - | - | [6][7] |
| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | DMSO-d₆ | 3.03 (s, 3H), 8.20 (d, J = 9.0 Hz, 2H), 8.58 (d, J = 8 Hz, 2H) | 21.36, 128.06, 130.67, 134.43, 136.18, 163.30, 167.17, 167.84 | [4] |
| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride | D₂O | 1.51 (pentet, J = 15.5 Hz, 2H), 1.73 (pentet, J = 15 Hz, 2H), 1.95 (pentet, J = 15 Hz, 2H), 3.02 (t, J = 7.5 Hz, 2H), 3.34 (t, J = 7.5 Hz, 2H), 4.77 (s, 3H) | 22.97, 27.91, 29.29, 29.78, 36.42, 42.21, 170.45, 172.49 | [4] |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of methyltetrazine compounds. Fragmentation patterns observed in the mass spectrum can also provide structural information.
| Compound | Ionization Method | [M+H]⁺ or [M-H]⁻ (m/z) | Reference |
| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | ESI | 215.0574 ([M-H]⁻) | [4] |
| 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride | ESI | 182.1405 ([M+H]⁺) | [4] |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To measure the absorption spectrum of a methyltetrazine compound and monitor its reaction with a dienophile.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., acetonitrile, DMSO, PBS)
-
Methyltetrazine compound of interest
-
Dienophile (e.g., trans-cyclooctene derivative)
Procedure:
-
Sample Preparation: Prepare a stock solution of the methyltetrazine compound in the chosen solvent at a known concentration (e.g., 1 mM).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 at the λmax in the visible range. Record the absorption spectrum.
-
Kinetic Measurement (Optional): To monitor the iEDDA reaction, add a stoichiometric amount or an excess of the dienophile to the cuvette containing the methyltetrazine solution. Immediately begin recording spectra at regular time intervals. The decrease in absorbance at the tetrazine's visible λmax is monitored over time.[8]
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of a methyltetrazine-fluorophore conjugate.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, PBS)
-
Methyltetrazine-fluorophore conjugate
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Fluorescence Measurement: For each dilution, record the fluorescence emission spectrum, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectrum for each sample and standard dilution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used to calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[7][9]
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
Methyltetrazine compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the methyltetrazine compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved. For air-sensitive compounds, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. After completion, acquire the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, but may need to be optimized based on the sample concentration and the specific instrument.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Mass Spectrometry
Objective: To determine the molecular weight and obtain fragmentation data.
Materials:
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
-
Solvent for sample dissolution (e.g., acetonitrile, methanol)
-
Vials for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the methyltetrazine compound (typically in the µM to nM range) in a solvent compatible with the ionization source.[2] For LC-MS, the sample is injected into the LC system, which separates the components before they enter the mass spectrometer.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the parameters for the ionization source (e.g., electrospray voltage, gas flow rates) and the mass analyzer.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any observed fragments. Compare the experimental mass with the calculated exact mass to confirm the elemental composition.
Mandatory Visualizations
Caption: Mechanism of the inverse electron-demand Diels-Alder (iEDDA) reaction.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltetrazine-BODIPY - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jasco-global.com [jasco-global.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. Bioorthogonal Probes [biosyn.com]
The Chemical Stability of Methyltetrazine in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine and its derivatives have emerged as indispensable tools in the field of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Their utility in drug development, particularly for the creation of antibody-drug conjugates (ADCs) and other targeted therapies, is rapidly expanding. The efficacy of these applications is fundamentally reliant on the chemical stability of the tetrazine moiety in aqueous environments. This technical guide provides a comprehensive overview of the chemical stability of methyltetrazine in various aqueous buffers, with a focus on the factors influencing its degradation, quantitative stability data, detailed experimental protocols for stability assessment, and a proposed degradation pathway.
Core Concepts of Methyltetrazine Stability
The stability of the 1,2,4,5-tetrazine (B1199680) ring is significantly influenced by the electronic properties of its substituents. A key principle is that electron-donating groups, such as the methyl group (-CH3), enhance the stability of the tetrazine ring. This is attributed to an increase in the electron density of the aromatic system, which renders it less susceptible to nucleophilic attack, a primary degradation route in aqueous media. Conversely, electron-withdrawing groups tend to decrease stability. Methyl-substituted tetrazines are among the most stable tetrazines commercially available, making them well-suited for applications requiring longer incubation times or in vivo use.
Factors Influencing Methyltetrazine Stability in Aqueous Buffers
The degradation rate of methyltetrazine in aqueous solutions is not static and is influenced by several environmental factors. Understanding these factors is critical for designing robust experimental protocols and ensuring the reliability of results.
Effect of pH
The pH of the aqueous buffer is a critical determinant of methyltetrazine stability. Generally, the tetrazine ring exhibits greater stability in neutral to slightly acidic conditions. As the pH becomes more basic, the rate of degradation increases. This is due to the increased concentration of hydroxide (B78521) ions (OH-), which can act as nucleophiles and initiate the degradation of the electron-deficient tetrazine ring. One study noted that while unsubstituted tetrazine shows instability under basic conditions, methyltetrazine is more resilient, though it still degrades.[1] For instance, at a pH of 8.5, tetrazine decomposition has been observed.[2]
Buffer Composition
The composition of the buffer itself can influence the stability of methyltetrazine. While standard buffers like phosphate-buffered saline (PBS) are commonly used, it is important to consider that some buffer components could potentially react with the tetrazine. For example, buffers containing nucleophilic species, such as thiols (e.g., dithiothreitol, DTT), should be used with caution as they can directly react with and degrade the tetrazine ring.
Temperature
As with most chemical reactions, temperature plays a significant role in the degradation kinetics of methyltetrazine. Higher temperatures increase the rate of degradation. For applications requiring long-term stability, it is advisable to store methyltetrazine-containing solutions at low temperatures (e.g., 4°C or -20°C) and to conduct experiments at the lowest practical temperature. Most in vitro stability studies are conducted at 37°C to mimic physiological conditions.
Quantitative Stability Data
Table 1: Half-life of Methyltetrazine in Basic Aqueous Buffer
| Compound | Buffer Condition | Temperature | Half-life (t½) |
| Methyltetrazine | pH 10 | Not Specified | ~4 hours[1] |
Table 2: Comparative Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Medium | Temperature | % Remaining after 10 hours |
| Alkyl-substituted tetrazine | Fetal Bovine Serum (FBS) | 37°C | >96% |
Note: This table provides a general overview. The term "alkyl-substituted" often includes methyltetrazine, which is consistently reported as one of the most stable derivatives.
Table 3: Degradation of Various Tetrazines in the Presence of a Nucleophile
| Tetrazine Derivative | Condition | Time | % Degradation |
| Hydrogen-terminated tetrazine | Equimolar L-cysteine | 3 hours | 20%[3] |
| Methyl-terminated tetrazine | Equimolar L-cysteine | 3 hours | 4%[3] |
| tert-butyl modified tetrazine | Equimolar L-cysteine | 3 hours | <1%[3] |
Experimental Protocols for Stability Assessment
The stability of methyltetrazine in aqueous buffers is most commonly assessed using UV-Vis spectroscopy. High-performance liquid chromatography (HPLC) can also be employed for a more detailed analysis.
Protocol 1: Stability Assessment by UV-Vis Spectroscopy
This protocol describes a general method for determining the stability of methyltetrazine in an aqueous buffer by monitoring the decrease in its characteristic absorbance over time.
-
Materials and Reagents:
-
Methyltetrazine stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottomed microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer with temperature control
-
-
Procedure:
-
Equilibrate the aqueous buffer to the desired temperature (e.g., 37°C).
-
Prepare the working solution of methyltetrazine by diluting the stock solution in the pre-warmed buffer to a final concentration of approximately 0.2 mM.[4] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., ≤1%) to minimize its effect on the stability.
-
Transfer the working solution to the wells of the microplate or a cuvette.
-
Immediately measure the initial absorbance at the λmax of the methyltetrazine, which is typically around 520-530 nm.
-
Incubate the plate or cuvette at the set temperature, protected from light.
-
Monitor the decrease in absorbance at the λmax at regular intervals over a desired period (e.g., every hour for 14 hours).[4]
-
A control sample of the buffer without methyltetrazine should be included to account for any baseline drift.
-
-
Data Analysis:
-
Correct the absorbance readings of the methyltetrazine samples by subtracting the absorbance of the buffer-only control at each time point.
-
Normalize the absorbance values to the initial reading at t=0 to determine the percentage of methyltetrazine remaining over time.
-
The data can be fitted to a first-order decay model to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: Stability Assessment by HPLC
HPLC provides a more robust method for stability assessment as it can separate the parent methyltetrazine from its degradation products.
-
Materials and Reagents:
-
Methyltetrazine stock solution
-
Aqueous buffer of interest
-
Quenching solution (e.g., 1% trifluoroacetic acid in water)
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Prepare a solution of methyltetrazine in the desired buffer at a known concentration.
-
Incubate the solution at the desired temperature.
-
At specified time points, withdraw an aliquot of the reaction mixture and quench the degradation by diluting it in the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the peak area of the methyltetrazine parent compound at its λmax.
-
-
Data Analysis:
-
Plot the peak area of the methyltetrazine as a function of time.
-
From this plot, determine the degradation kinetics and calculate the half-life.
-
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the Methyl Group on Tetrazine Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the influence of methyl substitution on the reactivity and stability of 1,2,4,5-tetrazines, crucial molecules in the field of bioorthogonal chemistry. Understanding these effects is paramount for the rational design of chemical probes, targeted drug delivery systems, and advanced diagnostic agents.
Core Concepts: Tetrazine Chemistry
1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms. Their primary utility in biomedical research stems from their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry".[1] In this reaction, the electron-deficient tetrazine (the diene) rapidly and specifically reacts with an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[1] This ligation is exceptionally fast, biocompatible, and proceeds without the need for a catalyst, making it ideal for applications in living systems.[2][3]
The reactivity and stability of the tetrazine ring are profoundly influenced by the substituents at its 3 and 6 positions.[4] A delicate balance must be struck: the tetrazine must be reactive enough to ligate with its target dienophile at low concentrations but also stable enough to persist in a complex biological environment until the reaction can occur.[5][6]
The Electronic and Steric Role of the Methyl Group
The methyl group (-CH₃) influences tetrazine behavior through two primary mechanisms:
-
Electronic Effects : As an alkyl group, the methyl substituent is weakly electron-donating. In the context of the iEDDA reaction, this is a deactivating effect. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1] Electron-donating groups like methyl raise the LUMO energy of the tetrazine, increasing this energy gap and thus slowing the reaction rate compared to tetrazines bearing hydrogen or electron-withdrawing groups (EWGs).[1][7]
-
Steric Effects : While often secondary to electronics, steric hindrance can play a role. The methyl group is bulkier than a hydrogen atom. This can lead to Pauli repulsion in the transition state of the Diels-Alder reaction, which can also contribute to slower reaction rates compared to less hindered tetrazines.[4]
The interplay of these factors dictates the overall performance of a methyl-substituted tetrazine.
Quantitative Impact on Reactivity
The rate of the iEDDA reaction is quantified by the second-order rate constant (k₂). As predicted by electronic theory, methyl-substituted tetrazines consistently exhibit lower rate constants than their hydrogen- or EWG-substituted counterparts when reacted with the same dienophile.
For instance, tetrazines with electron-donating groups like methyl result in slower cycloaddition reactions compared to those with hydrogen or electron-withdrawing groups.[7] This principle is clearly illustrated when comparing the reactivity of different tetrazines with trans-cyclooctene (TCO), a common dienophile.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Substituted Tetrazines with TCO
| Tetrazine Scaffold (3-R, 6-R') | R Group | R' Group | k₂ (M⁻¹s⁻¹) in PBS at 37°C | Reference |
|---|---|---|---|---|
| (4-(Aminomethyl)phenyl)-H -tetrazine | H | Aryl | 26,000 ± 500 | [7] |
| (4-(Aminomethyl)phenyl)-CH₃ -tetrazine | CH₃ | Aryl | 820 ± 70 | [7] |
| (4-(Aminomethyl)phenyl)-Pyridyl -tetrazine | Pyridyl | Aryl | 22,000 ± 2,000 | [7] |
| 3-CH₃ -6-Phenyl-tetrazine | CH₃ | Phenyl | 990 | [8] |
| 3-CH₃ -6-(2-Pyridyl)-tetrazine | CH₃ | 2-Pyridyl | 5,120 | [8] |
| 3-H -6-Phenyl-tetrazine | H | Phenyl | ~16,000 (estimated) |[5][6] |
Data is compiled from multiple sources and reaction conditions may vary slightly. The values serve to illustrate the general trend.
As the data shows, replacing a hydrogen substituent with a methyl group (e.g., comparing H-Aryl-Tz to CH₃-Aryl-Tz) can decrease the reaction rate by over 30-fold.[7]
Quantitative Impact on Stability
A critical advantage of methyl substitution is a significant enhancement in the stability of the tetrazine ring, particularly in aqueous or biological media.[9] Highly reactive tetrazines, such as those substituted with pyridyl groups or only hydrogen, often degrade relatively quickly.[5][6] In contrast, alkyl-substituted tetrazines are generally more stable.[6]
This increased stability is attributed to the electron-donating nature of the methyl group, which makes the tetrazine ring less susceptible to nucleophilic attack or reduction, two common degradation pathways.[5][6]
Table 2: Comparison of Stability for Substituted Tetrazines
| Tetrazine Derivative | % Remaining after 10h in FBS at 37°C | % Remaining after 48h in buffer | Reference(s) |
|---|---|---|---|
| Methyl -Tetrazine (Me-Tz) | >96% | >63% | [5][6][7] |
| H -Tetrazine (H-Tz) | ~40% (estimated) | <13% | [5][6][10] |
| Pyridyl -Tetrazine (Py-Tz) | Least Stable | <13% |[5][6][7] |
FBS = Fetal Bovine Serum. Data compiled from multiple sources.
Studies have shown that methyl-tetrazine (Me-Tz) exhibits much greater stability than H-tetrazine or Pyridyl-tetrazine, with over 63% of the compound remaining after 48 hours in one study, compared to less than 13% for the others.[5][6] Another study found that a methyl-substituted tetrazine was the most stable among a tested series, with over 96% remaining after 10 hours in fetal bovine serum.[7] This enhanced stability is crucial for in vivo applications where the molecule must circulate for extended periods before reaching its target.[10]
Experimental Protocols
A common route to synthesize asymmetrically substituted tetrazines, such as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, involves the reaction of an appropriate amidine or nitrile pair with hydrazine (B178648), followed by oxidation.[7]
Protocol:
-
Reaction Setup: In a nitrogen-purged flask, combine 4-(aminomethyl)benzonitrile (B84873) (2 mmol) and acetamidine (B91507) hydrochloride (10 mmol).
-
Hydrazine Addition: Slowly add anhydrous hydrazine (2 mL) to the solid mixture with constant stirring in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 80°C for 30 minutes. The reaction progress can be monitored by TLC.
-
Oxidation: Cool the reaction mixture. The crude dihydrotetrazine intermediate is then oxidized using an aqueous solution of sodium nitrite (B80452) (NaNO₂) and dilute hydrochloric acid (HCl).
-
Purification: The crude tetrazine product is purified by high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]
Second-order rate constants are typically determined under pseudo-first-order conditions using a stopped-flow spectrophotometer.[10]
Protocol:
-
Solution Preparation: Prepare stock solutions of the methyl-tetrazine in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of solutions of the dienophile (e.g., TCO) in the same buffer at concentrations at least 10-fold higher than the tetrazine.
-
Instrumentation: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector, thermostatted to 37°C.[10]
-
Measurement: Rapidly mix the tetrazine solution with an excess of the TCO solution. Monitor the reaction by following the decay of the tetrazine's characteristic absorbance, typically around 515-535 nm.[7][10]
-
Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Calculation: Plot k_obs versus the concentration of TCO. The slope of the resulting linear fit is the second-order rate constant (k₂).[10]
Conclusion: The Reactivity vs. Stability Trade-Off
The substitution of a methyl group on the 1,2,4,5-tetrazine core presents a clear and actionable trade-off for researchers.
-
Decreased Reactivity: The methyl group's electron-donating nature slows the kinetics of the iEDDA reaction. This makes methyl-tetrazines less suitable for applications requiring extremely rapid ligation or for targeting low-abundance biomolecules where reaction speed is the limiting factor.[5][6]
-
Increased Stability: The same electronic effect confers significantly enhanced stability in aqueous and biological environments.[6][7][9] This makes methyl-tetrazines the preferred choice for in vivo studies that require long circulation times or for experimental setups involving prolonged incubation under physiological conditions.[10]
Ultimately, the choice between a highly reactive but less stable tetrazine and a moderately reactive but highly stable methyl-tetrazine depends entirely on the specific demands of the biological or chemical system under investigation. This guide provides the foundational data and protocols to make that selection an informed one.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catching up with tetrazines: coordination of Re( i ) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkyn ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01451G [pubs.rsc.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Methyltetrazine-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the precise attachment of various functional molecules such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. The use of Methyltetrazine-PEG linkers in combination with bioorthogonal click chemistry has emerged as a powerful strategy for achieving highly efficient and specific protein conjugation under biocompatible conditions.[1][2]
This document provides a detailed protocol for the two-step labeling of proteins using an amine-reactive Methyltetrazine-PEG linker. The first step involves the covalent attachment of the Methyltetrazine-PEG linker to primary amines (e.g., lysine (B10760008) residues) on the protein surface. The second, bioorthogonal step utilizes the rapid and specific inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between the introduced tetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-functionalized molecule of interest.[1][3][4] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting protein conjugate.[1][5]
Principle of the Two-Step Labeling Strategy
The labeling process is a two-step procedure:
-
Protein Modification: An amine-reactive Methyltetrazine-PEG linker, commonly functionalized with an N-hydroxysuccinimide (NHS) or Pentafluorophenyl (PFP) ester, is reacted with the target protein.[1][6] This reaction forms a stable amide bond with primary amines on the protein, such as the ε-amino group of lysine residues or the N-terminus, thereby introducing the methyltetrazine group onto the protein.
-
Bioorthogonal Ligation: The methyltetrazine-labeled protein is then reacted with a molecule of interest that has been pre-functionalized with a trans-cyclooctene (TCO) group.[1] The IEDDA reaction between methyltetrazine and TCO is exceptionally fast and highly specific, proceeding efficiently in aqueous buffers without the need for a catalyst.[3][4][7]
Quantitative Data Summary
The efficiency and success of the protein labeling protocol are dependent on several key parameters. The following table summarizes the recommended quantitative data for the labeling and ligation reactions.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Methyltetrazine-PEG Linker:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling (DOL).[1] |
| Reaction Buffer (Labeling) | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Amine-containing buffers such as Tris must be avoided as they will compete for reaction with the linker.[1][8] |
| Reaction Time (Labeling) | 1-4 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can improve selectivity and reduce protein aggregation.[1] |
| Quenching Reagent Concentration | 50 mM (final concentration) | Typically 1 M Tris-HCl, pH 8.0 is used to quench the reaction by consuming excess reactive ester.[1] |
| TCO-functionalized Molecule:Labeled Protein Molar Ratio | 1.5:1 to 5:1 | A slight excess of the TCO-molecule ensures complete ligation.[1] |
| Reaction Time (Ligation) | < 30 minutes to 2 hours at room temperature | The reaction is typically very fast.[1] For more dilute solutions or less reactive tetrazine derivatives, the reaction time can be extended.[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step protein labeling process.
Detailed Experimental Protocols
Materials
-
Protein of interest
-
Methyltetrazine-PEG-NHS (or -PFP) Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
-
TCO-functionalized molecule of interest
Protocol 1: Labeling of a Protein with Methyltetrazine-PEG Ester
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.[1] Ensure the buffer is free of primary amines.[1][8]
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve the Methyltetrazine-PEG ester in anhydrous DMF or DMSO to a concentration of 10 mM.[1]
-
Labeling Reaction: a. Add the desired molar excess of the Methyltetrazine-PEG ester stock solution to the protein solution. For initial experiments, a 10- to 20-fold molar excess is recommended.[1] b. Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[1] The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[1]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted ester.[1] Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).[1]
-
Characterization (Optional): The degree of labeling (DOL), which is the average number of methyltetrazine molecules per protein, can be determined using UV-Vis spectrophotometry or mass spectrometry.[8]
Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
-
Prepare the Reactants: a. Ensure the purified methyltetrazine-labeled protein is in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
Ligation Reaction: a. Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein solution.[1] b. The reaction is typically very rapid and can be complete in under 30 minutes at room temperature.[1] For more dilute solutions, the reaction time can be extended to 1-2 hours.[1]
-
Purification (Optional): If necessary, remove the excess TCO-functionalized molecule by SEC or dialysis.[1] For many applications, such as in vitro cell-based assays, purification may not be required due to the high specificity and efficiency of the reaction.[1]
-
Analysis: a. Confirm the formation of the final conjugate using SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.[1] b. Further characterization can be performed using techniques appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive ester due to hydrolysis. - Insufficient molar excess of the reagent. - Presence of amine-containing buffers. | - Prepare the reagent stock solution immediately before use. - Increase the molar ratio of the reagent to the protein. - Ensure the protein is in an amine-free buffer.[1][8] |
| Protein Precipitation | - High concentration of organic solvent from the reagent stock. - Aggregation upon modification. | - Keep the volume of the organic solvent below 10% of the total reaction volume. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time).[1] |
| Incomplete Ligation with TCO | - Inaccurate concentration of the tetrazine-labeled protein. - Degradation of the tetrazine moiety. | - Accurately determine the protein concentration and DOL before the ligation reaction. - Perform the ligation soon after labeling, especially if using less stable tetrazine derivatives.[1] |
Signaling Pathway Diagram (Example Application)
In drug development, antibody-drug conjugates (ADCs) are a prominent application of this labeling technology. The following diagram illustrates a simplified signaling pathway of an ADC targeting a cancer cell.
Caption: Simplified signaling pathway of an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 6. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyltetrazine-PEG in Targeted Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG linkers are at the forefront of bioorthogonal chemistry, offering a powerful tool for the targeted delivery of therapeutic agents. This technology leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and improves the pharmacokinetic profile of the resulting conjugate.[1]
These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG for targeted drug delivery studies, with a focus on pre-targeted strategies involving antibody-drug conjugates (ADCs). Detailed protocols for key experiments, a summary of quantitative data from preclinical studies, and visualizations of relevant pathways and workflows are presented to facilitate the application of this technology in your research.
Principle of the Reaction
The core of this targeted drug delivery strategy is the bioorthogonal iEDDA reaction. In a pre-targeting approach, an antibody modified with a TCO group is first administered and allowed to accumulate at the target site (e.g., a tumor expressing a specific antigen). Subsequently, a Methyltetrazine-PEG-drug conjugate is administered. The methyltetrazine moiety on the drug conjugate rapidly and specifically reacts with the TCO group on the antibody at the target site, forming a stable covalent bond and releasing the therapeutic payload in close proximity to the target cells.[1] This approach minimizes systemic exposure to the cytotoxic drug, thereby reducing off-target toxicity.
Applications
-
Pre-targeted Drug Delivery: This is the primary application where a TCO-modified antibody targets a specific cell surface antigen, followed by the administration of a Methyltetrazine-PEG-drug conjugate. This strategy has been successfully employed in preclinical cancer models.[1][2][3]
-
Pre-targeted Imaging: By replacing the drug with an imaging agent (e.g., a fluorescent dye or a radionuclide), this technology can be used for in vivo imaging of specific cell populations or tissues.[1][2]
-
In Vivo Assembly of Nanoparticles: The high efficiency of the click reaction allows for the in vivo assembly of complex nanoparticle systems at a target site.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Methyltetrazine-PEG and TCO-based pre-targeted drug delivery.
Table 1: Drug-to-Antibody Ratio (DAR) of TCO-Modified Antibodies
| Antibody | TCO-Linker | Molar Ratio (TCO:Ab) | Resulting DAR | Analytical Method | Reference |
| Trastuzumab | TCO-PEG4-NHS ester | 15:1 | ~4 | HIC-HPLC | [4] |
| huA33 | TCO-NHS | 20:1 | 5 | Mass Spectrometry | [3] |
| CC49 Diabody | Maleimide-TCO | - | 4 | Mass Spectrometry | [5] |
| U36 (anti-CD44v6) | TCO-PEG4-NHS | 27:1 | 27 | MALDI-TOF-MS | [6] |
| U36 (anti-CD44v6) | TCO-PEG4-NHS | 6:1 | 6 | MALDI-TOF-MS | [6] |
Note: The drug-to-antibody ratio (DAR) is a critical parameter for ADCs, influencing their efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry are common methods for DAR determination.[7][8][9]
Table 2: In Vitro Drug Release from Methyltetrazine-PEG-Drug Conjugates
| Drug | Linker | Condition | Time (h) | Cumulative Release (%) | Reference |
| Doxorubicin | PEG-Hydrazone | pH 5.0 | 72 | ~97 | [10] |
| Doxorubicin | PEG-Hydrazone | pH 7.4 | 72 | ~30 | [10] |
| Doxorubicin | GFLG-PEG | Lysosomal enzymes | 5 | ~30 | [11] |
| Doxorubicin | GLFG-PEG | Lysosomal enzymes | 5 | ~57 | [11] |
Note: Drug release is often designed to be triggered by the acidic environment of lysosomes following internalization of the ADC.
Table 3: In Vivo Tumor Growth Inhibition in HER2-Positive Xenograft Models
| Treatment Group | Dose | Dosing Schedule | Tumor Volume (mm³) Day 23 (Mean ± SD) | Tumor Growth Inhibition (%) | Reference |
| Saline (Control) | - | - | 332.1 ± 77.5 | 0 | [12] |
| T-DM1 (ADC) | 15 mg/kg | Once a week x 2 | 244.6 ± 63 | 26.3 | [12][13] |
| T-DXd (ADC) | 10 mg/kg | Once | Not palpable | >90 | [13] |
| [²²⁵Ac]Ac-macropa-T-PEG6-DM1 | 3 x 18 kBq | - | 102.4 ± 18.5 | 69.2 | [12] |
Note: Data is often presented graphically in publications. The numerical values here are extracted or estimated from these graphical representations for comparative purposes. T-DM1 and T-DXd are HER2-targeted ADCs used as benchmarks.[13]
Table 4: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC | IC50 (µg/mL) | Assay | Reference |
| B16F10 | Free Doxorubicin | 0.24 | MTT | [11] |
| B16F10 | PEG-Doxorubicin Conjugates | > 2 | MTT | [11] |
| MCF-7/MDR | Free Doxorubicin | 25.7 µM | MTT | [14] |
| MCF-7/MDR | A6 peptide-PLGA-PEG-Doxorubicin-anti-miR-21 | 2.5 µM | MTT | [14] |
Table 5: Biodistribution of Methyltetrazine-PEG Conjugates in Mice (%ID/g)
| Organ | [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz (24h post-injection of huA33-TCO) | [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz (120h post-injection of 5B1-TCO) | ⁹⁹ᵐTc-PEG-PLA NPs (24h post i.v. injection) | Reference |
| Tumor | 21.2 ± 2.9 | 16.8 ± 3.9 | - | [1][3] |
| Blood | 0.7 ± 0.2 | 0.7 ± 0.2 | ~8 | [15][16] |
| Liver | 1.8 ± 0.4 | 1.5 ± 0.3 | ~10 | [15][16] |
| Spleen | 0.5 ± 0.1 | 0.4 ± 0.1 | ~5 | [15][16] |
| Kidneys | 1.0 ± 0.3 | 0.9 ± 0.2 | ~3 | [15][16] |
Note: %ID/g represents the percentage of the injected dose per gram of tissue. This data highlights the tumor accumulation and clearance from other organs.[17][18]
Table 6: Pharmacokinetic Parameters of PEG Conjugates
| Compound | Species | Half-life (t½) | Clearance (CL) | Bioavailability (SC) | Reference |
| 40 kDa PEG | Rat | - | 0.079 mL/min/kg | ~20% | [19] |
| 40 kDa PEG | Mouse | - | - | ~68% | [19] |
| MMB4 DMS | Rat | 0.18 h | 778 mL/h/kg | - | [20] |
| MMB4 DMS | Rabbit | 0.29 h | 577 mL/h/kg | - | [20] |
Experimental Protocols
Protocol 1: TCO-Modification of a Targeting Antibody
This protocol describes the modification of a targeting antibody (e.g., Trastuzumab) with a TCO-NHS ester.[1][21]
Materials:
-
Targeting Antibody (e.g., Trastuzumab)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.8-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 15-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.[4]
-
Incubate the reaction for 1-2 hours at 37°C with gentle mixing.[4]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a size-exclusion chromatography column, exchanging the buffer to sterile PBS.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or Mass Spectrometry.[7][8][9]
Protocol 2: Conjugation of a Drug to Methyltetrazine-PEG
This protocol outlines the conjugation of a drug with a primary amine group to a Methyltetrazine-PEG-NHS ester.
Materials:
-
Drug with a primary amine group (e.g., Doxorubicin)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)
-
Reaction Buffer: PBS, pH 7.4-8.0
-
Anhydrous DMF or DMSO
-
Reverse-phase HPLC for purification
Procedure:
-
Drug Solution: Dissolve the drug in the Reaction Buffer. The concentration will depend on the solubility of the drug.
-
Methyltetrazine-PEG-NHS Ester Solution: Dissolve the Methyltetrazine-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add a slight molar excess (e.g., 1.2 equivalents) of the Methyltetrazine-PEG-NHS ester solution to the drug solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight, protected from light.
-
Purification: Purify the Methyltetrazine-PEG-drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using Mass Spectrometry and NMR.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a Methyltetrazine-PEG-drug conjugate on a target cancer cell line.[20][22][23][24][25]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium
-
Methyltetrazine-PEG-drug conjugate
-
TCO-modified antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Pre-targeting (for pre-targeted approach): Remove the medium and add fresh medium containing the TCO-modified antibody at a predetermined concentration. Incubate for 1-2 hours.
-
Wash: Wash the cells twice with PBS to remove unbound antibody.
-
Treatment: Add fresh medium containing serial dilutions of the Methyltetrazine-PEG-drug conjugate to the wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 4: In Vivo Pre-targeted Drug Delivery Study
This protocol provides a general workflow for an in vivo pre-targeted drug delivery study in a tumor xenograft model.[13]
Materials:
-
Tumor xenograft model (e.g., nude mice bearing HER2-positive tumors)
-
TCO-modified antibody
-
Methyltetrazine-PEG-drug conjugate
-
Sterile PBS
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., saline control, TCO-antibody only, Methyltetrazine-PEG-drug only, pre-targeted therapy group).
-
Pre-targeting: Administer the TCO-modified antibody intravenously (i.v.) to the mice in the pre-targeted therapy group.
-
Chase/Clearance: Allow a predetermined time interval (e.g., 24-72 hours) for the unbound TCO-antibody to clear from circulation.
-
Drug Administration: Administer the Methyltetrazine-PEG-drug conjugate (i.v.) to the pre-targeted therapy group and the drug-only control group.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.
-
Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors and perform histological analysis.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the pre-targeted therapy compared to the control groups.
Visualizations
Pre-targeted Drug Delivery Workflow
Caption: Workflow for pre-targeted drug delivery using TCO-antibody and Methyltetrazine-PEG-drug.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted radioimmunotherapy and SPECT imaging of peritoneal carcinomatosis using bioorthogonal click chemistry: probe selection and first proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-Mediated Pretargeted Radioimmunotherapy of Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Towards the Optimization of Click-Mediated Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of MMB4 DMS in rats, rabbits, and dogs following a single IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Methyltetrazine-PEG Linkers for Advanced Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG (MT-PEG) linkers are at the forefront of proteomics research, offering a powerful tool for the selective labeling, capture, and analysis of proteins. These linkers utilize bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) dienophile.[1][2][3] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst, making it ideal for studying proteins in complex biological systems.[2][4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility and biocompatibility.[1][6] This document provides detailed application notes and protocols for the use of MT-PEG linkers in various proteomics workflows.
Core Applications in Proteomics
Methyltetrazine-PEG linkers have become indispensable for a range of applications in proteomics, including:
-
Universal Proteome Sample Preparation: A notable application is the creation of a reversible "ProMTag" (Protein Methyltetrazine Tag) for the efficient cleanup and preparation of proteome samples for both top-down and bottom-up proteomics analysis.[4][5][7] This method allows for the tagging, capture, and subsequent release of proteins in their native state.[5][7]
-
Target Identification and Validation: These linkers are crucial for identifying the protein targets of small molecules.[2] A small molecule of interest can be functionalized with a TCO group, which then allows for the specific capture of its protein targets from a cell lysate using an MT-PEG linker coupled to a solid support (e.g., beads).[2]
-
Protein-Protein Interaction Studies: MT-PEG linkers can be incorporated into cross-linking strategies to study protein-protein interactions within their native cellular context. Quantitative isotope-labeled crosslinkers can provide insights into the dynamics of these interactions.[8]
-
Live Cell Imaging and Labeling: The high specificity and rapid kinetics of the methyltetrazine-TCO reaction enable the fluorescent labeling of specific proteins or cell types in living systems for imaging studies.[4][7][9]
-
Antibody-Drug Conjugate (ADC) and PROTAC Development: The PEG component of the linker improves the pharmacokinetic properties of ADCs and PROTACs (Proteolysis Targeting Chimeras), while the methyltetrazine group provides a precise method for conjugation.[6][10][11]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of Methyltetrazine-PEG linkers in proteomics.
| Parameter | Value/Range | Application Context | Source |
| Reaction Rate Constant (k2) | 800 - 30,000 M⁻¹s⁻¹ | Bioorthogonal reaction between methyltetrazine and TCO. The rate depends on the specific tetrazine derivative. | [4] |
| Reaction Rate Constant (k2) | ~2000 M⁻¹s⁻¹ | Reaction between dipyridal tetrazine and TCO in a 9:1 methanol/water mixture. | [2][3] |
| ProMTag Labeling Excess | 1- to 10-fold mass excess | Labeling of proteins with ProMTag for efficient capture. | [7] |
| MT-Trypsin Digestion Time | 1 hour | On-bead digestion of captured proteins using methyltetrazine-modified trypsin. | [7] |
| PIR Cross-linker Concentration | 10 mM | In vivo cross-linking of proteins for interaction studies. | [8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows involving Methyltetrazine-PEG linkers.
Caption: Workflow for universal proteome sample preparation using a Methyltetrazine-PEG linker (ProMTag).
Caption: Workflow for small molecule target identification using a TCO-functionalized probe and MT-PEG beads.
Detailed Experimental Protocols
Protocol 1: Universal Proteome Sample Preparation using ProMTag
This protocol is adapted from a method for creating and using a reversible methyltetrazine-based tag for protein capture and release.[4][5][7]
Materials:
-
Methyltetrazine-PEG4-amine (MT-PEG-NH2)
-
2-(2-carboxyethyl)-3-methyl-maleic anhydride (B1165640)
-
Anhydrous acetonitrile (B52724) (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
1N HCl
-
Protein sample in a suitable buffer (e.g., 100 mM HEPES pH 8.0, 1% SDS, 200 mM NaCl)
-
TCO-activated agarose (B213101) beads
-
Elution buffer (e.g., 100 mM formic acid)
-
Wash buffers (e.g., buffer with decreasing concentrations of detergent)
-
Methyltetrazine-modified Trypsin (MT-Trypsin) for on-bead digestion
Procedure:
Part A: Synthesis of ProMTag (Methyltetrazine-PEG-maleic anhydride)
-
Dissolve 2-(2-carboxyethyl)-3-methyl-maleic anhydride in anhydrous dichloromethane (B109758) (DCM).
-
Add oxalyl chloride and a drop of dimethylformamide (DMF) and stir at 40°C for approximately 1 hour until gas evolution ceases.
-
Remove the solvent by rotary evaporation.
-
Dissolve the resulting residue in anhydrous acetonitrile (ACN).
-
In a separate flask, dissolve Methyltetrazine-PEG4-amine in anhydrous ACN and add N,N-Diisopropylethylamine (DIPEA).
-
Add the Methyltetrazine-PEG4-amine solution to the activated maleic anhydride solution over 5 minutes while stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 1 N HCl and stirring for 1 hour.
-
Purify the ProMTag product using reverse-phase chromatography.
Part B: Protein Labeling with ProMTag
-
Adjust the protein concentration of the sample to 1-2 mg/mL in a buffer containing 100 mM HEPES pH 8.0, 1% SDS, and 200 mM NaCl.[7]
-
Add the synthesized ProMTag at a 1- to 10-fold mass excess over the protein.[7]
-
Incubate the reaction mixture at room temperature for 30 minutes.[7]
Part C: Capture of ProMTag-Labeled Proteins
-
Add TCO-activated agarose beads to the labeled protein sample.
-
Incubate with gentle rotation to allow for the bioorthogonal reaction and capture of the labeled proteins onto the beads.
-
Pellet the beads by centrifugation and remove the supernatant.
Part D: Washing and Elution/Digestion
-
Wash the beads with a series of buffers to remove detergents and other contaminants.
-
For intact protein analysis: Elute the captured proteins from the TCO-beads by adding 100 mM formic acid and incubating for 15 minutes at room temperature with gentle rotation.[7]
-
For bottom-up proteomics:
-
Resuspend the beads in a suitable digestion buffer.
-
Add Methyltetrazine-modified Trypsin (MT-Trypsin) at a 1:1 protein-to-enzyme ratio and digest at 37°C for 1 hour.[7]
-
Recover the peptides by centrifugation.
-
Part E: Downstream Analysis
-
Analyze the eluted intact proteins or digested peptides by mass spectrometry.
Protocol 2: Metabolic Labeling with TCO-Lysine for Proteome Analysis
This protocol outlines a general approach for metabolically incorporating a TCO-functionalized amino acid into proteins for subsequent capture with Methyltetrazine-PEG linkers. This allows for the analysis of newly synthesized proteins.
Materials:
-
Cell culture medium deficient in the amino acid to be labeled (e.g., lysine-free DMEM)
-
TCO-L-lysine
-
Dialyzed fetal bovine serum (if required)
-
Cell lysis buffer
-
Methyltetrazine-PEG-biotin or Methyltetrazine-PEG-beads
-
Streptavidin beads (if using MT-PEG-biotin)
Procedure:
-
Culture cells in their standard medium to the desired confluency.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the standard medium.
-
Replace the standard medium with the amino acid-deficient medium supplemented with TCO-L-lysine and dialyzed serum.
-
Culture the cells for the desired labeling period to allow for the incorporation of TCO-lysine into newly synthesized proteins.
-
Wash the cells with PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer.
-
Add Methyltetrazine-PEG-biotin to the cell lysate to label the TCO-containing proteins.
-
Incubate to allow for the click reaction to proceed.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins or perform on-bead digestion as described in Protocol 1.
-
Analyze the resulting proteins or peptides by mass spectrometry.
Conclusion
Methyltetrazine-PEG linkers provide a versatile and powerful platform for a wide array of applications in proteomics research. Their rapid and specific bioorthogonal reactivity, coupled with the advantageous properties of the PEG spacer, enables researchers to perform sophisticated experiments for proteome-wide analysis, target identification, and the study of protein dynamics. The protocols and workflows outlined in this document serve as a guide for implementing these advanced techniques to drive discovery in basic research and drug development.
References
- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Methyltetrazine-PEG-silane | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Step-by-Step Guide to Deprotecting Methyltetrazine-PEG12-t-butyl Ester for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a comprehensive guide for the deprotection of Methyltetrazine-PEG12-t-butyl ester to yield its corresponding carboxylic acid, Methyltetrazine-PEG12-acid. This deprotection is a critical step in preparing the linker for subsequent conjugation to amine-containing molecules, such as antibodies or other biologics, a key process in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
The t-butyl ester is a common protecting group for carboxylic acids due to its stability in various conditions and its efficient removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, offering high efficiency and volatile byproducts that are easily removed.
Reaction Mechanism
The deprotection of the t-butyl ester is achieved through an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation is subsequently neutralized, typically forming isobutylene, a volatile gas.[2]
References
Application Notes and Protocols for Bioconjugation of Peptides with Methyltetrazine-PEG12-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile, leading to prolonged circulation time and reduced immunogenicity. Among the various PEGylation strategies, the use of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for its high efficiency, specificity, and biocompatibility.[1][2][3]
This document provides detailed application notes and protocols for the bioconjugation of a TCO-modified peptide with Methyltetrazine-PEG12-t-butyl ester. This process involves a two-step workflow: the initial IEDDA ligation reaction followed by the deprotection of the t-butyl ester group to yield a free carboxylic acid, which can be used for further modifications if desired.
Principle of the Reaction
The core of this bioconjugation method is the IEDDA reaction, a bioorthogonal "click" reaction between an electron-deficient tetrazine and an electron-rich, strained dienophile, such as TCO.[1][4][5] This reaction is exceptionally fast and proceeds readily in aqueous buffers at physiological pH and temperature without the need for a catalyst.[1][2] The reaction is also highly selective, minimizing side reactions with other functional groups present in biological molecules.[1][3] The final step in this protocol involves the removal of the t-butyl ester protecting group from the PEG chain using trifluoroacetic acid (TFA) to expose a terminal carboxylic acid.
Quantitative Data Summary
The following table summarizes key quantitative data related to the bioconjugation of peptides using methyltetrazine-TCO ligation.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) | 463 - >25,000 M⁻¹s⁻¹ | [6] |
| Reaction Time for Ligation | 10 - 60 minutes | [1][7] |
| Typical Ligation Yield | Quantitative | [4] |
| t-Butyl Ester Deprotection Time | 1.5 - 5 hours | [8][9] |
| Deprotection Yield | High (typically >90%) | [9] |
| Purity of Final Conjugate (post-HPLC) | >95% | [9][10] |
Experimental Protocols
Materials and Reagents
-
TCO-modified peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
HPLC-grade water and acetonitrile
-
Solid-phase extraction (SPE) C18 cartridges
-
Analytical and preparative reverse-phase HPLC system
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Protocol 1: Bioconjugation of TCO-Peptide with this compound
This protocol describes the IEDDA reaction between a TCO-modified peptide and the methyltetrazine-PEG reagent.
-
Reagent Preparation:
-
Dissolve the TCO-modified peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with PBS (pH 7.4) to the desired concentration. A slight molar excess (1.1-1.5 equivalents) of the tetrazine reagent is recommended.
-
-
Ligation Reaction:
-
Add the this compound solution to the TCO-modified peptide solution.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification of the PEGylated Peptide:
-
The crude reaction mixture can be purified using a C18 SPE cartridge to remove excess tetrazine reagent and salts.
-
For higher purity, reverse-phase HPLC is recommended. Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired PEGylated peptide.
-
-
Analysis:
Protocol 2: Deprotection of the t-Butyl Ester Group
This protocol describes the removal of the t-butyl ester from the PEGylated peptide to expose a free carboxylic acid.
-
Deprotection Cocktail Preparation:
-
Deprotection Reaction:
-
Work-up and Purification:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The crude deprotected peptide can be precipitated with cold diethyl ether.
-
Purify the deprotected PEGylated peptide by reverse-phase HPLC using the same conditions as in Protocol 1.
-
-
Analysis:
-
Confirm the successful deprotection and purity of the final product by analytical HPLC and mass spectrometry. A successful deprotection will result in a mass shift corresponding to the loss of the t-butyl group (56 Da).
-
Visualizations
Caption: Experimental workflow for the bioconjugation and deprotection of a TCO-peptide.
Caption: Chemical pathways for the IEDDA ligation and t-butyl ester deprotection.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for TCO-Labeling of Biomolecules for Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the labeling of biomolecules with trans-cyclooctene (B1233481) (TCO) groups and their subsequent ligation with tetrazine-modified molecules. This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast, selective, and biocompatible, making it a premier tool for creating well-defined bioconjugates for a wide range of applications, including live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), and targeted drug delivery.[1][2]
Introduction to TCO-Tetrazine Ligation
The TCO-tetrazine ligation is a cornerstone of bioorthogonal "click" chemistry.[2] It involves the reaction between an electron-rich dienophile, the strained trans-cyclooctene (TCO), and an electron-deficient diene, a 1,2,4,5-tetrazine.[2][3] This reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[2][4]
Key Features:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][5] This allows for efficient labeling even at low reactant concentrations.[1][2]
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, ensuring minimal off-target reactions.[6][7]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1][2]
-
Fluorogenicity: Many tetrazine-dye conjugates exhibit fluorescence quenching that is reversed upon reaction with TCO, enabling "turn-on" fluorescence for monitoring reaction progress and no-wash imaging applications.[2]
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are a key advantage. The following table summarizes reported second-order rate constants for various TCO and tetrazine pairs.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 Methanol:Water | 25 | 2,000 | [4][8] |
| s-TCO | 3,6-di(2-pyridyl)-s-tetrazine | Methanol | 25 | 22,000 | [8] |
| s-TCO derivative | H-Tetrazine | PBS | 37 | 2,800,000 | [8] |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 Methanol:Water | 25 | 2,000 | [8] |
| TCO derivative | 3,6-diphenyl-s-tetrazine derivative | 45:55 Water:Methanol | 25 | 5,235 | [8] |
| TCO derivative | 3,6-diphenyl-s-tetrazine derivative | PBS | 37 | 13,090 | [8] |
| PeptoBrush (high TCO loading) | Lipophilic Tetrazine | PBS | 37 | >25,000 (per TCO unit) | [5] |
Experimental Protocols
TCO-Labeling of Proteins and Antibodies via Amine-Reactive TCO-NHS Esters
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies using a TCO-NHS ester.
Materials:
-
Protein or antibody solution (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5)[9][10]
-
Anhydrous, high-quality dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[9]
-
Spin desalting columns or size-exclusion chromatography (SEC) for purification[2][9]
Protocol:
-
Buffer Exchange: Exchange the protein or antibody into an amine-free reaction buffer to a concentration of 1-5 mg/mL using a spin desalting column.[9] Amine-containing buffers like Tris or glycine (B1666218) will compete with the labeling reaction.[9][10]
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[12]
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the TCO-NHS ester stock solution to the protein/antibody solution.[13] The optimal ratio may need to be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[9][10]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[9][10]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a spin desalting column or SEC.[2][9] The purified TCO-labeled biomolecule is now ready for tetrazine ligation.
TCO-Labeling of Amino-Modified Oligonucleotides
This protocol outlines the labeling of an amino-modified oligonucleotide with a TCO-NHS ester.
Materials:
-
Amino-modified oligonucleotide
-
Amine-free buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 8.5-9.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, gel electrophoresis, or spin column)
Protocol:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the amine-free buffer. The oligonucleotide must first be synthesized with a primary amine functional group.[14]
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Labeling Reaction: Add a molar excess of the TCO-NHS ester stock solution to the oligonucleotide solution. The exact molar ratio may require optimization. Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the TCO-labeled oligonucleotide from excess reagent using a suitable method such as HPLC, polyacrylamide gel electrophoresis (PAGE), or a desalting spin column.
Tetrazine Ligation with a TCO-Labeled Biomolecule
This protocol describes the reaction between a TCO-labeled biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Purified TCO-labeled biomolecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[6]
Protocol:
-
Reactant Preparation: Prepare the TCO-labeled biomolecule in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-labeled biomolecule. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[12] The reaction is typically rapid, proceeding to completion within 10-60 minutes at room temperature.[6][12] Incubation at 4°C may require 30-120 minutes.[12] The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by spin desalting or SEC.[9]
Characterization of Labeled Biomolecules
-
UV-Vis Spectroscopy: Successful labeling can be confirmed by measuring the absorbance spectrum. The conjugate should exhibit absorbance peaks for both the biomolecule (e.g., ~280 nm for proteins) and the conjugated molecule (e.g., a fluorescent dye's specific absorbance maximum).[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the precise mass of the conjugate, verifying successful ligation and determining the degree of labeling.[2][15]
-
SDS-PAGE: For proteins, SDS-PAGE analysis can show a shift in molecular weight upon successful conjugation. If a fluorescent dye is used, the labeled protein can be visualized by in-gel fluorescence scanning.[2]
Visualizations
Caption: Experimental workflow for TCO-labeling and tetrazine ligation.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. furthlab.xyz [furthlab.xyz]
- 11. lumiprobe.com [lumiprobe.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. escholarship.org [escholarship.org]
- 14. TCO NHS Oligo Modifications from Gene Link [genelink.com]
- 15. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyltetrazine-PEG in Pretargeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG derivatives in pretargeted imaging. This powerful strategy leverages the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) to achieve high-contrast images of specific targets in vivo.
Introduction to Pretargeted Imaging with Methyltetrazine-PEG
Pretargeted imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of an imaging agent.[1][2] First, a targeting moiety, such as a monoclonal antibody (mAb) conjugated to TCO, is administered and allowed to accumulate at the target site and clear from circulation.[3][4] In the second step, a much smaller, rapidly clearing radiolabeled Methyltetrazine-PEG molecule is injected. This molecule then "clicks" to the TCO-modified antibody at the target site via an inverse electron demand Diels-Alder (IEDDA) reaction, enabling high-contrast imaging.[1][3]
The inclusion of a polyethylene (B3416737) glycol (PEG) linker on the methyltetrazine moiety is crucial. It enhances solubility, improves pharmacokinetics, and can increase the reactivity of the TCO-tetrazine ligation in vivo.[5][6] This pretargeting strategy offers several advantages over directly labeled antibodies, including improved tumor-to-background ratios, reduced radiation dose to non-target tissues, and the ability to use short-lived radionuclides for imaging.[1][2][7]
Applications of Methyltetrazine-PEG in Pretargeted Imaging
The primary application of Methyltetrazine-PEG is in pretargeted radioimmunodetection for various imaging modalities, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This technique has been successfully employed in preclinical models for the imaging of various cancers, including colorectal, pancreatic, and head-and-neck cancers.[3][4][6]
Pretargeted PET Imaging
Methyltetrazine-PEG derivatives can be readily chelated with various positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr).[3][8][9] This allows for high-sensitivity and high-resolution imaging of tumors and other disease sites. The rapid clearance of the radiolabeled tetrazine contributes to low background signal and high-contrast images.[7]
Pretargeted SPECT Imaging
For SPECT imaging, Methyltetrazine-PEG can be labeled with radionuclides like Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu).[6][9] Pretargeted SPECT has demonstrated the ability to clearly visualize tumors with favorable dosimetry.[6]
Pretargeted Radioimmunotherapy (PRIT)
Beyond imaging, the pretargeting concept can be extended to therapy by using therapeutic radionuclides. By conjugating a therapeutic isotope to the Methyltetrazine-PEG probe, a high dose of radiation can be delivered specifically to the tumor site, minimizing systemic toxicity.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies utilizing Methyltetrazine-PEG and other tetrazine derivatives in pretargeted imaging.
| Targeting Antibody | Cancer Model | Tetrazine Probe | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Time Point (post-Tz) | Reference |
| huA33 | LS174T Colorectal Xenograft | [⁶⁸Ga]3 | ⁶⁸Ga | 3.9 ± 1.8 | - | 60 min | [9] |
| CC49 | LS174T Colorectal Xenograft | [¹¹¹In]1 | ¹¹¹In | 4.2 | 13:1 | 3 h | [9] |
| Anti-A33 | SW1222 Colorectal Xenograft | [⁶⁴Cu]2 | ⁶⁴Cu | ~4.1 | - | 1 h | [9] |
| huA33 | - | [⁶⁴Cu]4 | ⁶⁴Cu | 4.1 ± 0.3 | - | 1 h | [9] |
| huA33 | - | [⁶⁴Cu]5 | ⁶⁴Cu | 5.6 ± 0.7 | - | 1 h | [9] |
| U36 (anti-CD44v6) | HNSCC Xenograft | [⁸⁹Zr]Zr-DFO-PEG5-Tz | ⁸⁹Zr | 17.1 ± 3.0 | - | - | [4] |
| 35A7 (anti-CEA) | Peritoneal Carcinomatosis | [¹⁷⁷Lu]Lu-Tz-2 | ¹⁷⁷Lu | - | - | - | [6] |
Note: %ID/g denotes the percentage of injected dose per gram of tissue. Data presented is a selection from the cited literature and specific experimental conditions may vary.
Experimental Protocols
Protocol for TCO-Conjugation of Monoclonal Antibodies
This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) moiety using an NHS-ester functionalized TCO-PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-5 mg/mL in PBS.
-
TCO-PEG-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the TCO-PEG-NHS ester solution to the antibody solution. A molar excess of 10-30 fold of the TCO linker to the antibody is a common starting point.[11] b. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[11]
-
Purification: a. Remove the unreacted TCO-PEG-NHS ester and byproducts by size-exclusion chromatography. b. Exchange the buffer of the TCO-conjugated antibody to PBS, pH 7.4.
-
Characterization: a. Determine the final protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling (number of TCO molecules per antibody) can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-mAb with a fluorescently labeled tetrazine and measuring the absorbance.
Protocol for Radiolabeling of Methyltetrazine-PEG with ⁶⁸Ga
This protocol outlines the radiolabeling of a DOTA-functionalized Methyltetrazine-PEG derivative with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-Methyltetrazine-PEG conjugate
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Setup: a. In a metal-free vial, add 5-10 µg of the DOTA-Methyltetrazine-PEG conjugate dissolved in metal-free water. b. Add 500 µL of sodium acetate buffer to the vial. c. Add the ⁶⁸Ga eluate (typically 0.5-1 mL) to the reaction vial.
-
Labeling Reaction: a. Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Quality Control: a. Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-DOTA-Methyltetrazine-PEG using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
Protocol for In Vivo Pretargeted Imaging
This protocol provides a general workflow for a preclinical pretargeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
TCO-conjugated monoclonal antibody
-
Radiolabeled Methyltetrazine-PEG probe
-
Imaging system (PET or SPECT scanner)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Step 1: Administration of TCO-Antibody: a. Administer a defined dose of the TCO-conjugated antibody (e.g., 100 µg) to the tumor-bearing mice via intravenous injection (e.g., tail vein).[9] b. Allow the antibody to accumulate at the tumor and clear from the circulation. This "pretargeting interval" is typically 24-72 hours.[9][12]
-
Step 2: Administration of Radiolabeled Tetrazine: a. After the pretargeting interval, administer the radiolabeled Methyltetrazine-PEG probe (e.g., 5-10 MBq) via intravenous injection.
-
Imaging: a. Anesthetize the mice at desired time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours). b. Acquire PET or SPECT images according to the scanner's protocol.
-
Biodistribution (Optional but Recommended): a. After the final imaging session, euthanize the mice. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity in a gamma counter. d. Calculate the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for in vivo pretargeted imaging.
Caption: Antibody conjugation with TCO-PEG-NHS ester.
References
- 1. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pretargeted radioimmunotherapy and SPECT imaging of peritoneal carcinomatosis using bioorthogonal click chemistry: probe selection and first proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Antibody-Tetrazine Conjugates for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics and diagnostics has been significantly advanced by the advent of bioorthogonal chemistry. Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, most commonly trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2] This chemistry enables the precise and stable conjugation of molecules to antibodies under physiological conditions, opening new avenues for in vivo applications such as pre-targeted radioimmunotherapy, antibody-drug conjugates (ADCs), and molecular imaging.[3][4][5]
This document provides detailed protocols for the creation, purification, and characterization of antibody-tetrazine conjugates. It outlines two primary strategies: the modification of an antibody with TCO followed by reaction with a tetrazine-payload, and the direct attachment of tetrazine to the antibody for subsequent reaction with a TCO-payload. The choice of strategy often depends on the stability of the bioorthogonal partners and the nature of the payload to be delivered.[2][6]
Key Concepts and Workflows
The fundamental principle involves a two-step approach. First, the antibody is functionalized with one part of the bioorthogonal pair (e.g., TCO). Second, this modified antibody is reacted with the other part (e.g., tetrazine) which is attached to a molecule of interest (e.g., a drug, a chelator for radiotherapy, or a fluorophore). For in vivo pre-targeting, the TCO-modified antibody is administered first, allowed to accumulate at the target site and clear from circulation, followed by the administration of the much smaller, rapidly clearing tetrazine-payload, which then "clicks" to the antibody at the target location.[3][5]
General Experimental Workflow
The process for generating and utilizing antibody-tetrazine conjugates follows a logical sequence of steps, from initial antibody modification to the final in vivo application.
Caption: General workflow for antibody-tetrazine conjugation and in vivo pre-targeting.
Quantitative Data Summary
Successful conjugation requires careful optimization. The following table summarizes typical quantitative data from literature to guide researchers in setting expectations and troubleshooting experiments.
| Parameter | Method / Reagent | Typical Value | Notes |
| Modification Ratio | TCO-NHS ester conjugation to antibody lysines | 2-8 TCOs per antibody | Higher ratios can alter antibody pharmacokinetics.[5] |
| Conjugation Yield | Site-specific EPL/IEDDA with styrene-tetrazine | 78% ± 10% | Yield sufficient for downstream applications.[7] |
| Drug-to-Antibody Ratio (DAR) | Site-specific conjugation via encoded cyclopropene | >1.9 | Achieved within 2 hours of reaction.[8] |
| Reaction Time (IEDDA) | TCO-Antibody + Tetrazine-Payload | 5 min to 3 hours | Reaction is typically rapid at 37°C.[9][10] |
| Conjugate Stability | Dihydropyridazine linkage in human serum/plasma | Stable for >5 days at 37°C | Demonstrates high stability suitable for in vivo use.[8] |
| In Vivo Tumor Uptake (Pre-targeted) | 177Lu-tetrazine after CC49-TCO | ~12% ID/g at 3h | Use of a clearing agent improved tumor-to-blood ratio 125-fold.[3] |
| In Vivo Tumor Uptake (Pre-targeted) | 89Zr-tetrazine after TCO-U36 mAb | 1.5 ± 0.2 %ID/g at 72h | Lower than direct labeling but with significantly lower off-target dose.[5] |
Experimental Protocols
Protocol 1: Antibody Modification with TCO via Amine Coupling
This protocol describes the statistical modification of lysine (B10760008) residues on an antibody with a TCO-NHS ester.
Materials:
-
Antibody (mAb) of interest (e.g., 1-5 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer (1M, pH 8.5-9.0)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Buffer Exchange: Prepare the antibody in a carbonate/bicarbonate buffer at pH 8.5-9.0. This can be done by dialysis or using a desalting column. The final concentration should be between 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[11] The final concentration of the organic solvent should not exceed 5-10% (v/v).
-
Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.[11]
-
Purification: Remove unreacted TCO-NHS ester by purifying the TCO-modified antibody using an SEC desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).[6][11]
-
Characterization: Determine the number of TCO molecules per antibody (TCO-to-Ab ratio). This can be quantified by reacting a sample with an excess of a tetrazine-fluorophore and measuring the absorbance, or by using MALDI-TOF mass spectrometry.[6][10]
-
Storage: Store the purified TCO-antibody at 4°C for short-term use or at -80°C for long-term storage.
The IEDDA "Click" Reaction
This diagram illustrates the core chemical transformation where the TCO-modified antibody reacts with a tetrazine-functionalized payload.
Caption: Inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction.
Protocol 2: Ligation of Tetrazine-Payload to TCO-Antibody
This protocol describes the bioorthogonal reaction between the purified TCO-antibody and a tetrazine-functionalized payload.
Materials:
-
Purified TCO-Antibody (from Protocol 1) in PBS, pH 7.4
-
Tetrazine-payload (e.g., Tetrazine-PEG4-MMAE, Tetrazine-DOTA, Tetrazine-Cy5)
-
PBS, pH 7.4
-
SEC or Affinity Chromatography system for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of the tetrazine-payload in an appropriate solvent (e.g., DMSO, water).
-
Ligation Reaction: Add a 3- to 10-fold molar excess of the tetrazine-payload to the TCO-antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at 37°C. The reaction is often complete within minutes but can be left longer to ensure completion.[8]
-
Purification: Purify the final antibody-tetrazine conjugate to remove unreacted tetrazine-payload and any potential aggregates.
-
For most applications: Size-exclusion chromatography (SEC-HPLC or desalting columns) is effective for separating the large antibody conjugate from the small, unreacted payload.[12]
-
For higher purity: Affinity chromatography (e.g., Protein A or Protein G) can be used to capture the antibody conjugate, allowing for thorough washing to remove all non-bound reagents.[]
-
-
Characterization:
-
SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to confirm integrity. A shift in the molecular weight of the heavy and/or light chains may be observed.[14]
-
UV-Vis Spectroscopy: Calculate the Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (for the antibody) and at the specific λmax for the payload (e.g., ~520-540 nm for many tetrazines).[15]
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the conjugate's mass and can reveal the distribution of different DAR species.[8]
-
-
Storage: Store the final conjugate in a sterile buffer (e.g., PBS) at 4°C or -80°C.
In Vivo Pre-targeting Application Workflow
A key application of this technology is pre-targeting, which aims to improve the therapeutic or diagnostic index by separating the slow antibody targeting kinetics from the fast radiolabel delivery.
Caption: The three-step process of in vivo pre-targeting using IEDDA chemistry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low TCO-to-Ab Ratio | - Inactive TCO-NHS ester (hydrolyzed).- Suboptimal reaction pH.- TCO groups are "masked" by hydrophobic interactions with the antibody.[10] | - Use fresh, anhydrous DMSO/DMF for stock solutions.- Ensure reaction buffer pH is 8.5-9.0 for efficient amine coupling.- Include 5-10% DMF or DMSO in the reaction to disrupt hydrophobic interactions and improve TCO accessibility.[10] |
| Low Final Conjugate Yield | - Inefficient ligation reaction.- Instability of the tetrazine or TCO moiety.- Loss of product during purification. | - Increase molar excess of the tetrazine-payload.- Ensure stability of specific tetrazine used; some are unstable in aqueous buffers.[6][16]- Optimize purification method; use SEC for initial cleanup to minimize sample loss. |
| Antibody Aggregation | - High modification ratio (DAR).- Hydrophobic nature of the payload.- Inappropriate buffer conditions. | - Reduce the molar excess of TCO-NHS during modification.- Use PEGylated linkers to increase solubility.- Perform final purification with SEC-HPLC to remove aggregates. |
| Loss of Antigen Binding | - Modification of lysine residues within the antigen-binding site (Fab region). | - Use site-specific conjugation methods (e.g., engineered cysteines, enzymatic ligation) to avoid random modification.[1][7][15] |
| Inconsistent In Vivo Results | - Instability of the TCO-tag in vivo.- Rapid clearance of the modified antibody. | - Consider the alternative approach: attach the more stable tetrazine to the antibody and use a TCO-payload.[2][6]- Characterize the pharmacokinetics of the modified antibody before pre-targeting studies. |
References
- 1. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 2. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Site-Specific Protein Modification Using Methyltetrazine-PEG Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful technique for the precise attachment of functional moieties, such as polyethylene (B3416737) glycol (PEG) chains, fluorescent dyes, or therapeutic agents, to a protein of interest. This controlled conjugation is crucial in the development of next-generation biotherapeutics, diagnostic tools, and research reagents. Methyltetrazine-PEG reagents, in conjunction with bioorthogonal click chemistry, offer a robust and highly efficient method for achieving site-specific protein modification.
This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG reagents in protein modification, with a focus on the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) moiety. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient labeling in complex biological mixtures.[1][2][3]
Principle of the Method
The strategy for site-specific protein modification using Methyltetrazine-PEG reagents is a two-step process:
-
Introduction of a Bioorthogonal Handle: A trans-cyclooctene (TCO) moiety is incorporated into the protein of interest at a specific site. This is typically achieved through the genetic encoding of a non-canonical amino acid, such as TCO-lysine, at a desired position in the protein's amino acid sequence. This ensures that the reactive handle is present only at the intended location.
-
Bioorthogonal Ligation: The TCO-modified protein is then reacted with a Methyltetrazine-PEG reagent. The methyltetrazine group on the reagent selectively and rapidly reacts with the TCO group on the protein via an iEDDA cycloaddition, forming a stable covalent bond.[1][2] The PEG component of the reagent enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified protein.[1]
Data Presentation
Quantitative Data Summary
The efficiency of protein modification with Methyltetrazine-PEG reagents is influenced by several factors, including the molar ratio of the reactants, reaction time, and the specific protein being modified. The following tables provide a summary of key quantitative data related to this process.
Table 1: Properties of a Representative Methyltetrazine-PEG4-NHS Ester Reagent
| Property | Value |
| Molecular Weight | ~533.53 g/mol |
| Purity | >95% |
| Solubility | DMSO, DMF, Water |
| Storage Condition | -20°C |
| Reactivity | Primary amines (e.g., lysine, N-terminus) |
Table 2: Recommended Reaction Conditions for Protein Labeling with Methyltetrazine-PEG-NHS Ester [4]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can enhance reaction efficiency. |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Amine-containing buffers such as Tris should be avoided. |
| Reaction Time | 1-4 hours at room temperature | Longer incubation times may be required for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To consume excess, unreacted NHS ester. |
Table 3: Illustrative Example of Degree of Labeling (DOL) as a Function of Molar Ratio
| Molar Ratio (Methyltetrazine-PEG-NHS : Protein) | Average Degree of Labeling (DOL) |
| 5:1 | 1.2 |
| 10:1 | 2.5 |
| 20:1 | 4.1 |
Note: This data is illustrative and the actual DOL will vary depending on the protein and specific reaction conditions.
Table 4: Time-Course of a Typical Methyltetrazine-TCO Ligation Reaction
| Reaction Time (minutes) | Percentage of Labeled Protein (%) |
| 5 | >90 |
| 15 | >95 |
| 30 | >99 |
Note: This data is based on the rapid kinetics of the iEDDA reaction and assumes optimal reaction conditions.[1]
Experimental Protocols
Protocol 1: Genetic Incorporation of TCO-Lysine into a Target Protein
This protocol describes the site-specific incorporation of the non-canonical amino acid TCO-lysine into a target protein expressed in E. coli. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine.
-
E. coli expression strain (e.g., BL21(DE3)).
-
TCO-lysine.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography resin.
-
Purification buffers (lysis, wash, and elution).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add TCO-lysine to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the TCO-modified protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Confirm the incorporation of TCO-lysine by mass spectrometry.
Protocol 2: Labeling of TCO-Modified Protein with Methyltetrazine-PEG Reagent
This protocol describes the labeling of a TCO-containing protein with a Methyltetrazine-PEG reagent.
Materials:
-
Purified TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-PEG reagent (e.g., Methyltetrazine-PEG4-NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Prepare a 10 mM stock solution of the Methyltetrazine-PEG reagent in anhydrous DMF or DMSO.
-
Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add a 5 to 10-fold molar excess of the Methyltetrazine-PEG reagent stock solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove the excess, unreacted Methyltetrazine-PEG reagent by size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified Methyltetrazine-PEG-labeled protein.
-
Characterize the labeled protein to determine the Degree of Labeling (DOL).
Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol provides a method for calculating the average number of Methyltetrazine-PEG molecules conjugated to each protein molecule.
Materials:
-
Purified Methyltetrazine-PEG-labeled protein.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the methyltetrazine moiety (e.g., ~310 nm for some derivatives) (A_label).
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = (A280 - (A_label × CF)) / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
A_label is the absorbance of the label at its maximum wavelength.
-
CF is the correction factor for the absorbance of the label at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the conjugated label:
-
Label Concentration (M) = A_label / ε_label
-
Where ε_label is the molar extinction coefficient of the methyltetrazine moiety.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Label Concentration / Protein Concentration
-
Table 5: Molar Extinction Coefficients for DOL Calculation [5]
| Component | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λmax (nm) |
| Typical IgG Antibody | ~210,000 | 280 |
| Methyltetrazine | ~17,000 | ~310 |
Note: The exact molar extinction coefficient and λmax for the methyltetrazine derivative should be obtained from the supplier.
Mandatory Visualization
Caption: Experimental workflow for site-specific protein modification.
Caption: The bioorthogonal iEDDA reaction mechanism.
Caption: A logical guide for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Cells with Methyltetrazine-TCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical guidance for the fluorescent labeling of cellular components using Methyltetrazine-trans-cyclooctene (TCO) click chemistry. This advanced bioorthogonal ligation technique offers exceptional speed, specificity, and biocompatibility, making it an invaluable tool for live-cell imaging, protein tracking, and various applications in drug development.
Introduction to Methyltetrazine-TCO Click Chemistry
The Methyltetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in their native environment without interfering with biological processes.[1] This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine (MeTz) moiety and a strained trans-cyclooctene (B1233481) (TCO) group.[1][2] The key advantages of this chemistry include:
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[3][4]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and room temperature) without the need for cytotoxic copper catalysts.[2][5]
-
High Specificity: The MeTz and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.[3][6]
-
Stability: The resulting covalent bond is stable, ensuring a permanent label on the target biomolecule.[7]
These features make the Methyltetrazine-TCO click chemistry a superior choice for a wide range of cellular labeling applications, from surface protein visualization to intracellular tracking of biomolecules.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Methyltetrazine-TCO click chemistry, providing a basis for experimental design and optimization.
Table 1: Reaction Kinetics and Conditions
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant | 800 - 1 x 10^6 M⁻¹s⁻¹ | Aqueous buffers, 25-37°C | [2][3][4] |
| Recommended pH Range | 6.0 - 9.0 | Aqueous buffers (e.g., PBS) | [4][5] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Can be performed at 4°C to reduce internalization | [3][5] |
| Reaction Time | 30 - 60 minutes | For most applications | [5][7] |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine component is often recommended | [5][7] |
Table 2: Recommended Reagent Concentrations for Cellular Labeling
| Application | Reagent | Concentration | Incubation Time | Reference(s) |
| Cell Surface Glycan Labeling | TCO-modified sugar (e.g., Ac₄ManN-TCO) | 25 - 50 µM | 24 - 48 hours | [3] |
| Methyltetrazine-fluorophore | 50 - 100 µM | 30 - 60 minutes | [3] | |
| Cell Surface Protein Labeling (Direct) | TCO-NHS ester | Varies (empirically determined) | 30 - 60 minutes | [1] |
| Intracellular Protein Labeling | TCO-unnatural amino acid (e.g., TCO*A) | 200 µM | Overnight | [10] |
| Methyltetrazine-fluorophore | 2 µM | 30 minutes | [10] |
Experimental Protocols
Here we provide detailed protocols for common applications of Methyltetrazine-TCO click chemistry in cellular labeling.
Protocol 1: Two-Step Fluorescent Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by fluorescent labeling with a methyltetrazine-conjugated dye.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methyltetrazine-conjugated fluorophore
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Add the TCO-modified sugar to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.[3]
-
-
Fluorescent Labeling:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[3]
-
Prepare a fresh solution of the Methyltetrazine-fluorophore in PBS at a concentration of 50-100 µM.
-
Incubate the cells with the Methyltetrazine-fluorophore solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help to reduce the internalization of the label.[3]
-
-
Washing and Imaging:
-
Wash the cells three times with ice-cold PBS to remove excess Methyltetrazine-fluorophore.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Direct Fluorescent Labeling of Cell Surface Proteins
This protocol outlines a method for directly labeling cell surface proteins using a TCO-NHS ester, followed by reaction with a methyltetrazine-fluorophore.
Materials:
-
Cells of interest
-
PBS
-
TCO-NHS ester
-
Methyltetrazine-conjugated fluorophore
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Fluorescence microscope
Procedure:
-
TCO Labeling of Cell Surface Proteins:
-
Wash cells three times with PBS.
-
Incubate cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature to label cell surface proteins.[1] The optimal concentration of the TCO-NHS ester should be determined empirically.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]
-
Wash the cells three times with PBS to remove any unreacted TCO reagent.[1]
-
-
Fluorescent Labeling:
-
Prepare a fresh solution of the Methyltetrazine-fluorophore in PBS.
-
Incubate the TCO-labeled cells with the Methyltetrazine-fluorophore solution for 30-60 minutes at room temperature.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the excess fluorophore.
-
Proceed with imaging using a fluorescence microscope.
-
Protocol 3: Intracellular Protein Labeling via Genetic Code Expansion
This protocol describes the labeling of a specific intracellular protein by incorporating a TCO-containing unnatural amino acid (UAA) followed by reaction with a cell-permeable methyltetrazine-fluorophore.[10]
Materials:
-
Cells expressing the protein of interest with a TAG codon at the desired labeling site
-
Plasmids for the mutant tRNA synthetase and tRNA
-
TCO-containing unnatural amino acid (e.g., TCO*A)
-
Cell-permeable Methyltetrazine-conjugated fluorophore
-
Cell culture medium
Procedure:
-
Incorporation of TCO-UAA:
-
Co-transfect cells with plasmids encoding the target protein with a TAG codon, the mutant tRNA synthetase, and the corresponding tRNA.
-
Add the TCO-unnatural amino acid (e.g., 200 µM TCO*A) to the cell culture medium.[10]
-
Incubate the cells overnight to allow for protein expression and incorporation of the TCO-UAA.
-
-
Fluorescent Labeling:
-
Washing and Imaging:
-
Wash the cells with fresh medium and incubate for at least 30 minutes before imaging to allow for the removal of unbound dye.[10]
-
Image the cells using a suitable fluorescence microscope.
-
Visualizations
The following diagrams illustrate the key processes involved in Methyltetrazine-TCO click chemistry for cellular labeling.
Caption: General workflow for fluorescent cell labeling using Methyltetrazine-TCO click chemistry.
Caption: Reaction mechanism of the Methyltetrazine-TCO inverse-electron-demand Diels-Alder cycloaddition.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Reference(s) |
| No or Low Labeling Efficiency | Hydrolysis of NHS ester | Allow reagents to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous solvents (DMSO, DMF) immediately before use. | [7][11] |
| Suboptimal pH for NHS ester reaction | Use a buffer with a pH between 7.2 and 9.0 for labeling with NHS esters. | [11] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Use amine-free buffers such as PBS or HEPES for NHS ester reactions. | [3][7] | |
| Incorrect molar ratio of reactants | Empirically optimize the molar ratio; a slight excess of the tetrazine component is often beneficial. | [5] | |
| High Background Fluorescence | Incomplete removal of unbound fluorophore | Increase the number and duration of washing steps after labeling. | [3] |
| Non-specific binding of the fluorophore | Include a blocking step (e.g., with BSA) before adding the fluorescent probe. | ||
| Cell Viability Issues | Cytotoxicity of reagents | Titrate the concentration of labeling reagents to the lowest effective concentration. Perform cytotoxicity assays (e.g., MTT assay) to assess the impact of the reagents on cell health. | [2][9] |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully implement Methyltetrazine-TCO click chemistry for robust and specific fluorescent labeling of cells.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]
- 10. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Developing PROTACs with Methyltetrazine-PEG Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for the development of PROTACs utilizing Methyltetrazine-PEG linkers. The use of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO), offers a versatile and efficient method for PROTAC synthesis. This approach is particularly well-suited for the in-cell self-assembly of PROTACs from two smaller, more cell-permeable precursors, addressing some of the pharmacokinetic challenges associated with large PROTAC molecules.
Here, we focus on the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, through the in-cell click-formation of a proteolysis-targeting chimera (CLIPTAC).
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression.[1] It binds to acetylated histones at super-enhancer regions, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[1] The degradation of BRD4 by a PROTAC disrupts this process, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation and survival.[2]
Experimental Protocols
Synthesis of a BRD4-Targeting CLIPTAC via Methyltetrazine-TCO Ligation
This protocol describes a two-step sequential ligation strategy for the synthesis of a BRD4-targeting PROTAC, which can also be adapted for the in-cell self-assembly (CLIPTAC) approach. The process involves the synthesis of two precursors: a TCO-tagged JQ1 (a BRD4 ligand) and a methyltetrazine-tagged thalidomide (B1683933) (a Cereblon E3 ligase ligand).[3]
Experimental Workflow for CLIPTAC Formation
Protocol:
Step 1: Synthesis of TCO-tagged JQ1
-
Synthesize or procure JQ1 with a suitable functional group for TCO conjugation (e.g., an amine).
-
Dissolve the JQ1 derivative (1.0 equivalent) and a TCO-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the TCO-tagged JQ1 by preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
Step 2: Synthesis of Methyltetrazine-tagged Thalidomide
-
Synthesize or procure a thalidomide derivative with a functional group for conjugation (e.g., an amine).
-
Dissolve the thalidomide derivative (1.0 equivalent) and a Methyltetrazine-PEG-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the Methyltetrazine-tagged thalidomide by preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
Step 3: In-Cell Self-Assembly of the CLIPTAC
-
Plate HeLa cells (or another suitable cell line) and allow them to adhere overnight.
-
Treat the cells with the TCO-tagged JQ1 at the desired concentration (e.g., 10 µM) for a specified period (e.g., 18 hours).
-
Subsequently, add the Methyltetrazine-tagged thalidomide to the same cells at the desired concentration (e.g., 10 µM) for an additional incubation period (e.g., 18 hours).[4]
-
Proceed with downstream analysis, such as Western blotting, to assess BRD4 degradation.
In Vitro Evaluation: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with the in-cell formed PROTAC.
Materials and Reagents:
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).[5]
-
CLIPTAC Precursors: TCO-tagged JQ1 and Methyltetrazine-tagged thalidomide stock solutions in DMSO.
-
Control Compounds: DMSO (vehicle control), untagged JQ1, and proteasome inhibitor (e.g., carfilzomib (B1684676) or MG132).[3][6]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-BRD4, anti-c-Myc, and anti-GAPDH (or another loading control).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of both CLIPTAC precursors for a fixed time (e.g., 24 hours total).
-
Time-Course: Treat cells with a fixed, effective concentration of the precursors for various time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 and c-Myc band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
In Vivo Evaluation: Pharmacokinetic and Pharmacodynamic Studies in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing tumors from a human cancer cell line (e.g., MDA-MB-231).
-
PROTAC Formulation: The PROTAC (or its precursors for in vivo self-assembly) formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, Tween 80, and saline).
-
Dosing: Administration via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: Blood samples for pharmacokinetic analysis and tumor tissue for pharmacodynamic analysis.
Pharmacokinetics (PK) Protocol:
-
Administer a single dose of the PROTAC to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the PROTAC over time.[8]
-
Calculate key PK parameters such as Cmax, t1/2, and AUC.[]
Pharmacodynamics (PD) Protocol:
-
Treat tumor-bearing mice with the PROTAC or vehicle control over a specified period (e.g., daily for 21 days).
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blot analysis on the tumor lysates to quantify the levels of the target protein (e.g., BRD4) and downstream markers (e.g., c-Myc).
Data Presentation
Quantitative data from the experimental evaluation of a hypothetical BRD4-targeting CLIPTAC are summarized below for easy comparison.
Table 1: In Vitro Degradation of BRD4 by CLIPTAC in HeLa Cells
| Treatment Concentration (µM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 15% |
| DC50 | ~1 µM |
| Dmax | >85% Degradation |
Table 2: In Vivo Pharmacokinetics of a PROTAC in Mice (Single 5 mg/kg IP Dose)
| PK Parameter | Value | Unit |
| Cmax | 94.1 | ng/mL |
| Tmax | 0.5 | h |
| t1/2 | 0.48 | h |
| AUC(0-t) | 150 | ng*h/mL |
Table 3: In Vivo Pharmacodynamics of a BRD4-targeting PROTAC in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | % BRD4 Degradation in Tumor |
| Vehicle | 1500 | - | 0% |
| PROTAC (10 mg/kg/day) | 450 | 70% | 80% |
Conclusion
The use of Methyltetrazine-PEG linkers in conjunction with bioorthogonal click chemistry provides a powerful and flexible platform for the development of PROTACs. The ability to facilitate in-cell self-assembly of these potent protein degraders opens up new avenues for overcoming the challenges associated with the delivery and pharmacokinetic properties of large molecules. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize novel PROTACs for therapeutic applications.
References
- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Nanoparticle Functionalization with Methyltetrazine-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with Methyltetrazine-PEG (polyethylene glycol) linkers is a cornerstone of modern bioconjugation and targeted therapy development. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2]
The incorporation of a PEG spacer offers several advantages, including enhanced hydrophilicity, improved biocompatibility, reduced non-specific protein binding (the "stealth" effect), and prolonged circulation times in vivo.[3] This combination of properties makes Methyltetrazine-PEG functionalized nanoparticles powerful tools for a wide range of applications, including pre-targeted drug delivery, in vivo imaging, and the assembly of complex nanostructures.[4][5][6]
These application notes provide detailed protocols for the functionalization of various nanoparticle platforms with Methyltetrazine-PEG linkers, methods for their characterization, and an overview of their key applications.
Key Applications
-
Pre-targeted Drug Delivery: A two-step approach where a TCO-modified targeting moiety (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, drug-loaded nanoparticle functionalized with methyltetrazine is administered, which rapidly "clicks" to the pre-localized antibody, concentrating the therapeutic payload at the desired location and minimizing systemic toxicity.[4][5][6]
-
In Vivo Imaging: Radiolabeled or fluorescently-tagged methyltetrazine-functionalized nanoparticles can be used for pre-targeted imaging (e.g., PET or SPECT) of TCO-labeled cells or tissues, offering high target-to-background signal ratios.[4][7]
-
In Vivo Nanoparticle Assembly: The rapid and specific nature of the tetrazine-TCO reaction allows for the in situ assembly of nanoparticle-based structures within a biological system.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the functionalization of nanoparticles with Methyltetrazine-PEG linkers and their subsequent bioorthogonal reactions.
| Parameter | Nanoparticle Type | Linker | Value | Reference |
| Reaction Efficiency | Gold Nanoparticles | Methyltetrazine-PEG-Thiol | High (qualitative) | [8] |
| Polymeric Nanoparticles | Methyltetrazine-PEG-NHS ester | >90% (estimated) | [9] | |
| Liposomes | Methyltetrazine-PEG-DSPE | >90% retention of linker | [10] | |
| Linker Density | Gold Nanoparticles | Methyltetrazine-PEG-Thiol | ~10% surface coverage | [8] |
| Polymeric Nanoparticles | Maleimide-PEG-PLGA | 6-9 ligands/NP (for 10-30% maleimide) | [11] | |
| BSA | Methyltetrazine-PEG4-NHS-ester | 25 tetrazines/molecule | [12] | |
| Reaction Kinetics (k₂) | Methyltetrazine-TCO | - | ~1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | [2][5] |
| Parameter | Before Functionalization | After Functionalization with Methyltetrazine-PEG | Reference |
| Hydrodynamic Diameter (Gold NP) | ~15 nm | Increase of 5-10 nm | [13] |
| Zeta Potential (Polymeric NP) | Varies (often negative) | Shift towards neutral | [14][15] |
| Surface Charge (Liposomes) | Near neutral or slightly negative | Slight change depending on PEG length | [16] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Methyltetrazine-PEG-Thiol
This protocol describes the ligand exchange method for functionalizing citrate-capped AuNPs.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Methyltetrazine-PEG-Thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Preparation of AuNPs: Synthesize citrate-capped AuNPs using a standard method like the Turkevich-Frens method.[13]
-
Ligand Exchange Reaction:
-
Resuspend the citrate-capped AuNPs in ultrapure water.
-
Prepare a stock solution of Methyltetrazine-PEG-Thiol in ultrapure water or a compatible organic solvent like DMSO.
-
Add a molar excess of the Methyltetrazine-PEG-Thiol solution to the AuNP suspension. A typical starting ratio is 1000-5000 linker molecules per nanoparticle.
-
Incubate the mixture at room temperature with gentle stirring for 12-24 hours to facilitate the ligand exchange.[13]
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess unbound linker.
-
Resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linkers.[13]
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the presence of AuNPs by the characteristic surface plasmon resonance peak (around 520 nm for spherical AuNPs). A slight red-shift may be observed after functionalization.
-
Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter to confirm the presence of the PEG layer.
-
Zeta Potential: Measure the change in surface charge. Citrate-capped AuNPs have a negative zeta potential, which will shift towards neutral after PEGylation.
-
Quantification of Methyltetrazine: React the functionalized AuNPs with a molar excess of a TCO-containing fluorescent dye. After removing the excess dye, the amount of conjugated dye can be quantified by fluorescence spectroscopy to determine the density of accessible methyltetrazine groups.
-
Protocol 2: Functionalization of Polymeric Nanoparticles with Methyltetrazine-PEG-NHS Ester
This protocol is suitable for polymeric nanoparticles (e.g., PLGA) that have amine groups on their surface.
Materials:
-
Amine-functionalized polymeric nanoparticles
-
Methyltetrazine-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO or DMF
Procedure:
-
Nanoparticle Preparation: Prepare amine-functionalized polymeric nanoparticles using a suitable method (e.g., nanoprecipitation of a PLGA-PEG-NH2 copolymer).[17]
-
Conjugation Reaction:
-
Resuspend the nanoparticles in the amine-free buffer.
-
Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Add a 10-50 fold molar excess of the linker solution to the nanoparticle suspension with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid nanoparticle destabilization.[9]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis.[18]
-
-
Characterization:
-
DLS and Zeta Potential: As described in Protocol 1.
-
Quantification of Methyltetrazine: As described in Protocol 1.
-
Protocol 3: Functionalization of Liposomes with Methyltetrazine-PEG-DSPE
This protocol involves the incorporation of a lipid-PEG-tetrazine conjugate into the liposome (B1194612) bilayer.
Materials:
-
Pre-formed liposomes
-
Methyltetrazine-PEG-DSPE
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Post-Insertion Method:
-
Prepare a micellar solution of Methyltetrazine-PEG-DSPE in the hydration buffer.
-
Add the micellar solution to the pre-formed liposome suspension. A typical molar ratio of linker to total lipid is 1-5%.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours with gentle stirring to allow the insertion of the lipid-PEG-tetrazine into the liposome bilayer.[19]
-
-
Purification:
-
Remove unincorporated micelles by size exclusion chromatography or dialysis.
-
-
Characterization:
-
DLS and Zeta Potential: As described in Protocol 1.
-
Quantification of Methyltetrazine: As described in Protocol 1.
-
Visualization of Workflows and Concepts
References
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 8. Bioorthogonal Click of Colloidal Gold Nanoparticles to Antibodies In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. biorxiv.org [biorxiv.org]
- 11. research.tue.nl [research.tue.nl]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyltetrazine-PEG Linkers in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the side reactions associated with Methyltetrazine-PEG (MTz-PEG) linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are Methyltetrazine-PEG (MTz-PEG) linkers and what are they used for?
Methyltetrazine-PEG linkers are chemical tools used in bioconjugation. They consist of three main components:
-
Methyltetrazine (MTz): A highly reactive chemical group that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group. This reaction, known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that is very efficient and works well in complex biological environments.[1][2]
-
Polyethylene Glycol (PEG): A polymer chain that increases the solubility of the linker and the resulting bioconjugate in aqueous solutions. The PEG spacer also enhances the pharmacokinetic properties of the conjugated molecule, making it more stable and longer-lasting in biological systems.[1]
-
A functional group: This part of the linker (e.g., NHS ester, acid, amine) allows it to be attached to a specific site on a biomolecule, such as a protein, antibody, or peptide.
These linkers are widely used for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and for labeling and imaging biomolecules in living cells.[1]
Q2: What is the primary reaction of Methyltetrazine-PEG linkers?
The primary and desired reaction is the bioorthogonal iEDDA cycloaddition between the methyltetrazine group and a trans-cyclooctene (TCO) moiety. This reaction is exceptionally fast, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹, and it proceeds without the need for a catalyst.[2][3] The only byproduct of this reaction is nitrogen gas, making it a very clean and efficient way to link two molecules.[2][3]
Q3: Are Methyltetrazine-PEG linkers stable?
Methyl-substituted tetrazines are among the most stable tetrazine derivatives available for bioconjugation.[4] The methyl group is an electron-donating group, which increases the stability of the tetrazine ring against degradation.[4] However, their stability is not absolute and can be affected by the experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during bioconjugation experiments using Methyltetrazine-PEG linkers, with a focus on potential side reactions.
Issue 1: Low or No Conjugation Product
If you observe a low yield of your desired bioconjugate, several factors related to side reactions and stability could be the cause.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Tetrazine Ring: The methyltetrazine ring can slowly degrade in aqueous solutions, especially at basic pH.[5] This degradation renders the linker inactive and unable to react with TCO. | - Perform the conjugation reaction in a buffer with a pH between 6.0 and 7.5. Avoid highly basic conditions (pH > 8.5).- Use freshly prepared solutions of the MTz-PEG linker.- Minimize the reaction time as much as possible. Given the fast kinetics of the TCO-tetrazine reaction, long incubation times are often unnecessary.[1] |
| Isomerization of the TCO Reaction Partner: Trans-cyclooctene (TCO) can isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols. | - If your biomolecule contains free thiols, consider using a more stable TCO derivative.- Prepare TCO-modified biomolecules fresh and use them promptly.- Avoid prolonged exposure of TCO-containing reagents to thiol-containing buffers (e.g., those with DTT or TCEP). |
| Reaction of Methyltetrazine with Thiols: While less reactive than other tetrazines, methyltetrazines can still react with nucleophiles like thiols, such as glutathione (B108866) or cysteine residues on proteins, leading to off-target labeling and consumption of the linker. | - If possible, cap free thiols on your biomolecule before conjugation.- Use a slight excess of the MTz-PEG linker to compensate for any minor off-target reactions. |
| Hydrolysis of the Linker's Functional Group: If you are using an NHS ester-functionalized MTz-PEG linker, it is susceptible to hydrolysis in aqueous buffers, which will prevent it from attaching to your biomolecule in the first place. | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.- Perform the initial labeling step in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[6] |
Workflow for Troubleshooting Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Methyltetrazine-PEG Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Methyltetrazine-PEG conjugates.
Troubleshooting Guide
Poor solubility of Methyltetrazine-PEG conjugates can manifest as precipitation during conjugation, purification, or storage. This guide provides a systematic approach to identifying the cause and resolving the issue.
Problem: Precipitation or cloudiness observed in the conjugate solution.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why is my Methyltetrazine-PEG conjugate precipitating after labeling?
A1: Precipitation of conjugates, particularly antibody-drug conjugates (ADCs), is often due to an increase in the overall hydrophobicity of the molecule. Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody can significantly decrease the solubility of the ADC.
-
Hydrophobic Payload: If the molecule you are conjugating to the Methyltetrazine-PEG linker is highly hydrophobic, it will reduce the overall solubility of the final conjugate.
-
Buffer Conditions: The pH and salt concentration of your buffer can impact the stability and solubility of the conjugate. Working at a pH near the isoelectric point (pI) of the protein can lead to aggregation.
-
Presence of Organic Solvents: While the Methyltetrazine-PEG linker itself may be soluble in organic solvents like DMSO or DMF, high concentrations of these solvents in the final reaction mixture can cause protein aggregation.
Q2: How can I improve the solubility of my conjugate?
A2: Here are several strategies to improve the solubility of your Methyltetrazine-PEG conjugate:
-
Optimize the Drug-to-Antibody Ratio (DAR): If you are experiencing solubility issues, aiming for a lower DAR can be beneficial. This can be achieved by reducing the molar excess of the Methyltetrazine-PEG linker used in the conjugation reaction.
-
Modify the Linker: For highly hydrophobic payloads, using a linker with a longer PEG chain (e.g., PEG8, PEG12, or longer) can significantly improve the solubility of the final conjugate. The hydrophilic nature of the PEG spacer helps to offset the hydrophobicity of the payload.
-
Adjust Buffer Conditions:
-
pH: Perform a pH screening experiment to find the optimal pH for your conjugate's solubility. Moving the pH away from the protein's isoelectric point can increase electrostatic repulsion and prevent aggregation.
-
Co-solvents: The addition of small amounts of co-solvents can help to solubilize the conjugate. See the experimental protocols section for more details.
-
-
Formulation with Excipients: Consider the use of excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in your final formulation buffer to improve stability and prevent aggregation.
Q3: What is the recommended solvent for dissolving Methyltetrazine-PEG reagents?
A3: The solubility of Methyltetrazine-PEG reagents can vary depending on the specific derivative. However, many are soluble in a range of organic solvents and aqueous buffers. Always refer to the product-specific datasheet for the most accurate information.
Quantitative Data
The solubility of the unconjugated Methyltetrazine-PEG linker can provide an initial indication of its compatibility with different solvent systems.
| Reagent | Water | DMSO | DMF | DCM | THF |
| Methyltetrazine-PEG4-Acid | ✓ | ✓ | ✓ | ✓ | ✓ |
| Methyltetrazine-PEG3-amine HCl salt | ✓ | ✓ | ✓ | ✓ | — |
| Methyltetrazine-PEG4-amine HCl | — | ✓ | ✓ | ✓ | ✓ |
| Tetrazine-PEG9-tetrazine | — | ✓ | ✓ | ✓ | ✓ |
| Amino-PEG4-bis-PEG3-methyltetrazine | — | ✓ | ✓ | ✓ | ✓ |
| Tetra PEG4-methyltetrazine | — | ✓ | ✓ | ✓ | ✓ |
✓: Soluble, —: Not recommended or data not available. Data compiled from various supplier datasheets.
Experimental Protocols
Protocol 1: pH Screening for Optimal Conjugate Solubility
This protocol outlines a method to determine the optimal pH for maintaining the solubility of your Methyltetrazine-PEG conjugate.
Workflow for pH Screening
Materials:
-
Purified Methyltetrazine-PEG conjugate
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 5-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-9)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of your purified conjugate in a buffer where it is known to be soluble (this may require a small amount of an organic co-solvent initially).
-
Prepare a series of buffers covering a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 or 1.0 unit increments).
-
In separate microcentrifuge tubes or wells of a 96-well plate, dilute the conjugate stock solution to the desired final concentration in each of the different pH buffers.
-
Incubate the samples at room temperature for a defined period (e.g., 1 hour).
-
Visually inspect each sample for any signs of precipitation or turbidity.
-
For a quantitative assessment, measure the optical density (OD) of each sample at 600 nm. An increase in OD600 is indicative of light scattering due to insoluble aggregates.
-
The pH of the buffer that results in the lowest OD600 reading is the optimal pH for the solubility of your conjugate under these conditions.
Protocol 2: Co-solvent Screening to Enhance Conjugate Solubility
This protocol describes a method for screening different co-solvents to improve the solubility of your Methyltetrazine-PEG conjugate.
Materials:
-
Purified Methyltetrazine-PEG conjugate
-
A selection of co-solvents (e.g., DMSO, DMF, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)
-
The optimal buffer determined from Protocol 1
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of your purified conjugate in the optimal buffer identified in Protocol 1.
-
In separate microcentrifuge tubes or wells, add increasing concentrations of each co-solvent to the conjugate stock solution. It is recommended to start with low percentages (e.g., 2%, 5%, 10% v/v) and gradually increase.
-
Ensure the final concentration of the conjugate is consistent across all samples.
-
Incubate the samples at room temperature for 1 hour.
-
Visually inspect for precipitation and measure the turbidity at OD600 as described in Protocol 1.
-
Identify the co-solvent and its concentration that provides the best solubility enhancement without negatively impacting the stability or activity of your conjugate.
Important Considerations:
-
Compatibility: Ensure that the chosen co-solvent is compatible with your downstream applications.
-
Toxicity: If the conjugate is intended for in vivo use, the toxicity of the co-solvent must be a primary consideration.
-
Concentration: Use the lowest effective concentration of the co-solvent to avoid potential denaturation or inactivation of the conjugated protein.
By following these troubleshooting guides and experimental protocols, researchers can effectively address and overcome solubility challenges associated with Methyltetrazine-PEG conjugates, leading to more reliable and reproducible experimental outcomes.
Technical Support Center: Purification of Methyltetrazine-Labeled Proteins and Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Methyltetrazine-labeled proteins and antibodies.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling and purification process in a question-and-answer format.
Issue 1: Low Degree of Labeling (DOL) or Low Labeling Efficiency
Question: My Degree of Labeling (DOL) is consistently low. What are the possible causes and solutions?
Answer: Low DOL can stem from several factors related to reagent quality, reaction conditions, and the protein itself.
-
Hydrolyzed NHS Ester: The N-hydroxysuccinimide (NHS) ester on Methyltetrazine-NHS is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2][3]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid storing them.[2][3][4] Aliquoting the reagent upon receipt can minimize freeze-thaw cycles and exposure to moisture.[4]
-
-
Suboptimal Reaction Conditions: The efficiency of the labeling reaction is highly dependent on pH, temperature, and incubation time.[4]
-
Solution: The reaction of Methyltetrazine-NHS ester with primary amines is most efficient at a pH of 7-9.[5] Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0.[6][7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for the labeling reagent.[2][3] Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[1][2][3][8]
-
-
Insufficient Molar Excess of Labeling Reagent: A low molar ratio of the labeling reagent to the protein can lead to a low DOL.[4]
-
Solution: The optimal molar excess depends on the protein and desired DOL. A common starting point is a 5- to 20-fold molar excess of the Methyltetrazine-NHS ester.[1][8] For proteins at concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] It is often necessary to empirically optimize this ratio.[6]
-
-
Competing Substances in Buffer: The presence of nucleophiles, such as sodium azide, in the reaction buffer can interfere with the labeling reaction.[7]
Issue 2: Protein Precipitation During or After Labeling
Question: My protein precipitated during or after the labeling reaction. Why did this happen and how can I prevent it?
Answer: Protein precipitation is often caused by the labeling process itself or the solvent used to dissolve the labeling reagent.
-
High Concentration of Organic Solvent: Methyltetrazine-NHS ester is typically dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature and precipitate proteins.[4]
-
High Degree of Labeling: Attaching too many hydrophobic tetrazine molecules to the protein surface can lead to aggregation and precipitation.
Issue 3: Inconsistent Results Between Experiments
Question: I am getting inconsistent DOL results between experiments. What could be the cause?
Answer: Inconsistency often points to issues with reagent stability or variations in the purification protocol.
-
Reagent Instability: As mentioned, the NHS ester is prone to hydrolysis. Inconsistent handling of the reagent can lead to variable reactivity.[4]
-
Inconsistent Purification: Variations in the post-labeling purification step can lead to differing amounts of residual free label, which will affect the accuracy of your DOL calculation.[4]
-
Solution: Standardize your purification protocol. Use the same type of desalting column, elution buffer, and collection volume for each experiment to ensure consistent removal of free label.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my Methyltetrazine-labeled protein/antibody?
A1: The optimal purification method depends on the properties of your protein and the scale of your experiment. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to efficiently remove unreacted, low-molecular-weight Methyltetrazine reagent from the much larger labeled protein.[4][8][9] It is a gentle method that preserves protein activity.
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used to separate proteins with different degrees of labeling, as the tetrazine moiety increases hydrophobicity.[8]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), this method can be used for purification.[10] There are also specialized affinity resins that can bind to the tetrazine group itself.[10]
-
Dialysis/Diafiltration: These methods are also effective for removing small molecule impurities and for buffer exchange.[8][11]
Q2: How do I store my Methyltetrazine labeling reagent?
A2: Methyltetrazine-NHS esters are sensitive to moisture.[1] They should be stored at -20°C in a desiccated container and protected from light.[12][13] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[1][2][3]
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the tetrazine at its maximum absorbance (around 520-535 nm).[4] You will need the molar extinction coefficients for your protein and the methyltetrazine group. The formula is:
DOL = (A_label / ε_label) / (A_protein_corrected / ε_protein)
Where A_protein_corrected accounts for the absorbance of the label at 280 nm.[4]
Q4: What are the optimal reaction conditions for the subsequent click reaction with a TCO-modified molecule?
A4: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) is very fast and efficient.
-
Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule is often recommended.[6]
-
Buffer and pH: The reaction works well in a variety of aqueous buffers, with PBS being a common choice, at a pH range of 6 to 9.[6]
-
Temperature and Duration: The reaction is typically complete within 30 to 60 minutes at room temperature.[6] For less reactive partners, the incubation can be extended or performed at 37°C.[6]
-
Catalyst: No catalyst is required for this bioorthogonal reaction.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| Labeling Reaction pH | 7.0 - 9.0 | [5][6] |
| Molar Excess of Methyltetrazine-NHS | 5- to 50-fold | [1][8] |
| Labeling Reaction Time (RT) | 30 - 120 minutes | [1][2][3][8] |
| Labeling Reaction Time (4°C) | Overnight | [6][8] |
| Organic Solvent Concentration | < 10-15% | [3][4] |
| TCO-Tetrazine Ligation pH | 6.0 - 9.0 | [6] |
| TCO-Tetrazine Ligation Time (RT) | 10 - 60 minutes | [1][6] |
| Molar Excess (Tetrazine to TCO) | 1.05 to 1.5-fold | [6] |
| Reagent | Molar Extinction Coefficient (ε) | Maximum Absorbance (λmax) | Source(s) |
| Methyltetrazine | ~430-500 M⁻¹cm⁻¹ | ~520-535 nm | [4] |
| Typical IgG Antibody | ~203,000 - 210,000 M⁻¹cm⁻¹ | ~280 nm | [4] |
| Bovine Serum Albumin (BSA) | ~43,824 M⁻¹cm⁻¹ | ~280 nm | [4] |
Detailed Experimental Protocols
Protocol 1: Labeling of an Antibody with Methyltetrazine-PEG4-NHS Ester
-
Protein Preparation: Dialyze the antibody into an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[6] Adjust the antibody concentration to 1-10 mg/mL.
-
Reagent Preparation: Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.[1][3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine reagent to the antibody solution while gently vortexing.[1][8] Ensure the final DMSO concentration is below 10%.[3][4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
-
Quenching (Optional): To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][8]
Protocol 2: Purification of Labeled Antibody using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.
-
Sample Loading: Apply the entire reaction mixture from Protocol 1 to the equilibrated column.
-
Elution: Elute the labeled antibody with PBS. The labeled antibody will be in the void volume and will elute first, while the smaller, unreacted Methyltetrazine reagent and byproducts will be retained by the column and elute later.
-
Fraction Collection: Collect the colored fractions corresponding to the labeled antibody. The progress of the purification can be monitored by the disappearance of the tetrazine's characteristic color in later fractions.[8]
-
Concentration and Analysis: Pool the fractions containing the purified labeled antibody. Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry.
Visualizations
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Methyltetrazine-O-PEG12-amine HCl salt | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
Technical Support Center: Deprotection of t-Butyl Esters from PEG Linkers
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of t-butyl esters from polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
1. Why is my t-butyl ester deprotection incomplete?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of t-butyl esters is an acid-catalyzed process. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the t-butyl group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the t-butyl ester, slowing down the reaction rate.[1]
-
Poor Solubility: The choice of solvent is critical. If the PEGylated compound is not fully soluble in the reaction medium, the efficiency of the deprotection will be compromised. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% or even 100% TFA).[1][3]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]
-
Consider a stronger acid system, like 4M HCl in 1,4-dioxane, if your molecule is stable under these conditions.[1]
-
Ensure the chosen solvent provides good solubility for your PEGylated starting material.[1]
2. I am observing side products after deprotection. What is the cause?
The formation of side products is often due to the reactive nature of the intermediates and the harsh acidic conditions:
-
Alkylation by tert-butyl Cations: The cleavage of the t-butyl ester generates a stable tert-butyl cation, which is a reactive electrophile.[1] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1][4][5]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups (e.g., Boc protecting groups, trityl groups), they may also be cleaved under the deprotection conditions.[1] One user reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of their ester bonds.[1]
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][4] A frequently used mixture is a cocktail of TFA, TIS, and water.[4][6]
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.[1]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for TFA-mediated deprotection of t-butyl esters from PEG linkers?
A typical procedure involves dissolving the t-butyl ester-PEG conjugate in a solvent like dichloromethane (DCM) and adding TFA to a final concentration of 20-50% (v/v).[1][7] The reaction is often carried out at room temperature for 1-4 hours.[1][7]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected carboxylic acid is more polar and will typically have a lower Rf value than the t-butyl ester starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of the reaction progress by quantifying the starting material, product, and any byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the t-butyl protons at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[1][8]
Q3: What are some common scavenger cocktails used during deprotection?
Scavenger cocktails are crucial for preventing side reactions. Here are some commonly used combinations:
| Scavenger Cocktail Components | Ratio (v/v/v) | Target Side Reactions | Reference(s) |
| TFA / Triisopropylsilane (TIS) / Water | 95 : 2.5 : 2.5 | t-butylation of nucleophilic residues | [4][6] |
| TFA / Thioanisole / Water / Phenol / EDT | Reagent K | t-butylation and other side reactions | [1] |
| TFA / Water / TIPSI / Phenol | 8.8 : 0.5 : 0.2 : 0.5 | t-butylation and removal of other protecting groups | [6] |
Q4: Are there alternative methods for deprotecting t-butyl esters that avoid strong acids?
Yes, several milder methods can be employed, which are particularly useful for acid-sensitive substrates:
-
Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) in a suitable organic solvent can effect t-butyl ester deprotection under milder conditions than strong Brønsted acids.[1][9][10]
-
Thermal Deprotection: Heating the t-butyl ester-containing compound can lead to thermal cleavage, although this may require high temperatures and long reaction times.[1][11]
-
Enzymatic Hydrolysis: In some cases, enzymes can be used for highly selective and mild deprotection.[11]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a t-Butyl Ester from a PEG Linker
-
Dissolve the t-butyl ester-PEG conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
If the substrate contains sensitive residues like tryptophan or methionine, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1][7]
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.[1]
-
The resulting carboxylic acid can be used directly or purified further. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Monitoring Deprotection by LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
Caption: Experimental workflow for t-butyl ester deprotection.
Caption: Troubleshooting decision tree for deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Methyltetrazine-TCO Reactions
Welcome to the technical support center for Methyltetrazine-TCO (trans-cyclooctene) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of slow or incomplete Methyltetrazine-TCO reactions?
A1: While the Methyltetrazine-TCO ligation is known for its rapid kinetics, steric hindrance is a primary factor that can impede the reaction.[1] Large molecules or bulky functional groups near the reactive tetrazine or TCO moieties can physically block their approach, leading to slower reaction rates and lower yields.[1][2] Other contributing factors can include suboptimal stoichiometry, reagent degradation, or inappropriate reaction conditions.[1][3]
Q2: How can I minimize steric hindrance in my experiments?
A2: To minimize steric hindrance, consider using reagents that incorporate longer, flexible spacer arms, such as polyethylene (B3416737) glycol (PEG) linkers.[1][2][4] These spacers increase the distance between the biomolecule and the reactive moiety, reducing physical obstruction.[4][5] It is also worth considering the structure of the TCO and tetrazine derivatives themselves, as some are inherently less bulky.[6][7]
Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A3: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][4] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]
Q4: What are the recommended reaction conditions (buffer, pH, temperature)?
A4: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1][8] The reaction is typically performed in a pH range of 6 to 9.[6][8] Most reactions can be completed at room temperature within 30 to 60 minutes.[1] For less reactive partners or to further accelerate the reaction, the temperature can be increased to 37°C or 40°C.[1]
Q5: Is a catalyst required for the Methyltetrazine-TCO reaction?
A5: No, the Methyltetrazine-TCO reaction is a type of bioorthogonal "click chemistry" that does not require a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in living biological systems.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: Bulky groups near the reactive moieties are preventing their interaction.[1][2] | - Use TCO or tetrazine reagents with longer, flexible PEG spacers.[1][2][4] - Choose less sterically hindered TCO or tetrazine derivatives.[7] |
| Suboptimal Stoichiometry: Incorrect molar ratio of reactants.[1] | - Empirically optimize the molar ratio. A slight excess (1.05-1.5x) of the tetrazine is often beneficial.[1][4] | |
| Reagent Degradation: TCO can isomerize to the less reactive cis-cyclooctene; NHS esters are moisture-sensitive.[3] | - Use fresh reagents. Store TCO compounds for short periods and tetrazine-NHS esters in a desiccated environment at -20°C.[3] Allow vials to warm to room temperature before opening to prevent condensation.[3] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) can react with NHS esters.[1] | - Perform a buffer exchange to an amine-free buffer (e.g., PBS) before labeling with NHS esters.[1] | |
| Slow Reaction Rate | Steric Hindrance: As above. | - As above. |
| Low Reactivity of Reaction Partners: Substituents on the tetrazine or TCO ring affect electronic properties and reaction kinetics.[9][10] | - Use a more reactive TCO derivative (e.g., conformationally strained).[11] - Use a tetrazine with electron-withdrawing groups to increase reactivity.[10][12] | |
| Low Concentration of Reactants: The reaction rate is dependent on the concentration of both reactants. | - Increase the concentration of one or both reactants if possible. | |
| High Background or Non-Specific Binding | Excess Unreacted Labeling Reagent: Residual TCO or tetrazine can cause non-specific interactions.[1] | - Purify the labeled biomolecule after the initial labeling step using methods like desalting columns or dialysis to remove excess unreacted reagent.[1] |
| Hydrophobic Interactions: Some TCO or tetrazine reagents are hydrophobic.[1] | - Use reagents that incorporate hydrophilic PEG linkers to improve water solubility.[1] | |
| Protein Precipitation During Labeling | High Protein Concentration: Can lead to aggregation during labeling. | - Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][4] |
| Hydrophobicity of Click Handle: Addition of a hydrophobic TCO or tetrazine can cause the protein to aggregate. | - Use reagents with hydrophilic PEG spacers to maintain protein solubility.[1] |
Quantitative Data on Reaction Kinetics
The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available.[1] The kinetics are influenced by the specific structures of the TCO and tetrazine.[1][9]
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| Dioxolane-fused TCO (d-TCO) + 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C | [11] |
| Cyclopropane-fused TCO + Tetrazine derivative | 3,300,000 ± 40,000 | H₂O, 25°C | [11] |
| TCO + Tetrazine | ~20,000 | - | [13] |
| TCO + ATTO-dye labeled 6-methyl-3-aryl tetrazine | up to 1000 | - | [14] |
| BCN + 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 1.4 | MeOH | [15] |
| BCN + 3,6-diphenyl-1,2,4,5-tetrazine | 2.7 | MeOH | [15] |
| Norbornene + 3,6-diphenyl-1,2,4,5-tetrazine | 8.5 x 10⁻³ | MeOH | [15] |
Experimental Protocols
Protocol 1: Labeling a Protein with a TCO-NHS Ester
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column.[1] Adjust the protein concentration to 1-5 mg/mL.[1][4]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][4]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[1][4]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[1][4]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[1] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the methyltetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1][8]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio, typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein (e.g., 1.05-1.5 fold molar excess).[1][4]
-
Conjugation: Mix the TCO-labeled protein with the methyltetrazine-labeled protein.[1]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[4][6]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C until further use.[1]
Visualizations
Caption: Workflow for TCO-labeling and subsequent protein-protein conjugation.
Caption: Troubleshooting logic for low conjugation yield in TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 15. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on Methyltetrazine-TCO conjugation efficiency
Welcome to the technical support center for Methyltetrazine-TCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this bioorthogonal ligation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Methyltetrazine-TCO conjugation reaction?
A2: The Methyltetrazine-TCO ligation is robust and proceeds efficiently over a broad pH range, typically between pH 6 and 9.[1][2] For many applications, a physiological pH of 7.4 is used, often in phosphate-buffered saline (PBS).[3][4] However, if you are labeling a molecule with a Methyltetrazine-NHS ester, it is crucial to perform this initial step in an amine-free buffer at a pH between 7 and 9 to ensure efficient reaction with primary amines and minimize hydrolysis of the NHS ester.[5][6]
Q2: What are the recommended buffers for this reaction?
A2: Phosphate-buffered saline (PBS) is a commonly used buffer for the Methyltetrazine-TCO conjugation.[1][2][3] Other suitable non-amine-containing buffers include HEPES, borate (B1201080) buffer, and carbonate/bicarbonate buffer.[5][7] It is critical to avoid buffers containing primary amines, such as Tris or glycine, especially during the initial labeling step with NHS esters, as they will compete with the target molecule for the label.[5][7]
Q3: Does the Methyltetrazine-TCO reaction require a catalyst?
A3: No, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst.[1][2] This catalyst-free nature makes it ideal for use in biological systems where catalysts like copper can be cytotoxic.[2]
Q4: How stable are the Methyltetrazine and TCO reactants?
A4:
-
Methyltetrazine: Methyltetrazines are among the most stable tetrazine derivatives due to the electron-donating methyl group.[8] However, like all tetrazines, they can degrade over time, and improper storage can accelerate this process.[3] Stability can be influenced by substituents on the tetrazine ring, with electron-withdrawing groups generally decreasing stability.[9][10] It is recommended to store methyltetrazine reagents at -20°C and protected from moisture.[3]
-
Trans-cyclooctene (TCO): TCO is highly reactive but can be susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form.[3] This isomerization can be promoted by exposure to thiols, certain metals, and low pH.[3][11][12][13] Long-term storage of TCO-containing compounds, especially in solution, is generally not recommended.[3] Some highly strained TCO derivatives, while more reactive, may also be less stable.[13]
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the Methyltetrazine-TCO reaction can be monitored spectrophotometrically by following the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum around 510-550 nm.[1][9] The reaction can also be monitored by LC-MS.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Degraded Reactants: Methyltetrazine or TCO may have degraded due to improper storage or handling. | - Store reagents at -20°C and protect from moisture.[3] - Allow vials to warm to room temperature before opening to prevent condensation.[3][5] - For TCO, avoid prolonged exposure to thiols or low pH conditions.[3][11] |
| Suboptimal pH: The pH of the reaction buffer may be outside the optimal range, especially if working with pH-sensitive biomolecules. | - Ensure the reaction buffer is within the pH 6-9 range.[1][2] - For NHS ester labeling, maintain a pH of 7-9 in an amine-free buffer.[5] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of methyltetrazine to TCO can result in an incomplete reaction. | - A slight molar excess (1.05 to 1.5-fold) of one reactant is often recommended.[2][6] The optimal ratio may need to be determined empirically for your specific system.[2] | |
| High Background or Non-Specific Binding | Hydrolysis of NHS Ester (during labeling): The NHS ester on a Methyltetrazine-NHS reagent can hydrolyze, leading to non-reactive carboxylic acid and potential for non-specific interactions. | - Prepare stock solutions of NHS esters in anhydrous DMSO or DMF immediately before use.[5][7] - Perform the labeling reaction promptly after preparing the reagent solution. |
| Non-specific binding of labeled molecules: The conjugated product may non-specifically adhere to surfaces or other molecules. | - Incorporating a hydrophilic PEG linker into the methyltetrazine or TCO reagent can minimize non-specific binding.[14] - Ensure proper purification of the conjugate to remove excess reagents.[3] | |
| Slow Reaction Rate | Low Reactant Concentration: Very dilute concentrations of reactants can lead to slower reaction kinetics. | - If possible, increase the concentration of the reactants. The reaction is typically fast even at low concentrations, but this can be a factor.[1] |
| Low Temperature: While the reaction proceeds at room temperature, lower temperatures will slow the rate. | - The reaction is often performed at room temperature for 30-60 minutes.[2] For less reactive partners or to accelerate the reaction, incubation at 37°C can be considered.[2] |
Quantitative Data Summary
Table 1: Second-Order Rate Constants for Tetrazine-TCO Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyltetrazine | TCO | ~1,000 | Aqueous media[14] |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | Pure water, 25°C[11] |
| Water-soluble s-TCO | Water-soluble TCO | 3,300,000 ± 40,000 | Not specified[11] |
| HELIOS 347Me | TCO-pSar₆₆ | 1,806 | PBS (pH 7.4), 37°C[4] |
| mTz-pSar₂₀ | TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C[4] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6 - 9 | A pH of 7.4 is common.[1][2] For NHS ester reactions, use pH 7-9.[5] |
| Buffer | PBS, HEPES, Borate | Avoid buffers with primary amines (e.g., Tris, Glycine).[5][7] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reactions can be performed at 4°C, but will require longer incubation times.[2][5] |
| Duration | 10 - 120 minutes | Typically complete within 30-60 minutes at room temperature.[2][5] |
| Molar Ratio (Tz:TCO) | 1:1 to 1.5:1 | A slight excess of one component is often beneficial.[2][6] |
Experimental Protocols
Protocol 1: General Procedure for Methyltetrazine-TCO Conjugation
This protocol provides a general workflow for the conjugation of a methyltetrazine-functionalized molecule to a TCO-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the methyltetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Dissolve the TCO-functionalized molecule in the same reaction buffer to a known concentration.
-
-
Conjugation Reaction:
-
Combine the methyltetrazine and TCO solutions in a microcentrifuge tube. A slight molar excess of the methyltetrazine reagent (e.g., 1.2 equivalents) is often used.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3] The reaction progress can be monitored by the disappearance of the tetrazine's color or by LC-MS.[1][3]
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials and byproducts. Suitable purification methods include dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the conjugate.[3]
-
Protocol 2: Two-Step Labeling and Conjugation of a Protein
This protocol describes the labeling of a protein with a Methyltetrazine-NHS ester followed by conjugation to a TCO-modified molecule.
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to a concentration of 1-5 mg/mL.[6]
-
-
Methyltetrazine Labeling:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[5]
-
Add a 5- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.[3]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5]
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 5-15 minutes.[5]
-
Remove the excess, unreacted methyltetrazine reagent by desalting or dialysis.
-
-
TCO Conjugation:
-
Combine the methyltetrazine-labeled protein with the TCO-modified molecule in a suitable buffer like PBS, pH 7.4.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final protein conjugate using an appropriate chromatography method such as SEC.
-
Visualizations
Caption: Workflow for two-step protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Tetrazine Ligation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the kinetics of tetrazine ligation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful and rapid conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during tetrazine ligation experiments that may lead to slow or incomplete reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Reactant Choice: The intrinsic reactivity of the chosen tetrazine and dienophile is low. | - Select a more reactive dienophile: Highly strained dienophiles like trans-cyclooctene (B1233481) (TCO) react much faster than less strained ones.[1] Strained TCO derivatives, such as (E)-bicyclo[6.1.0]non-4-ene, can further accelerate the reaction.[2][3] - Choose a more reactive tetrazine: The reactivity of tetrazines is governed by their electronic properties. Electron-withdrawing groups on the tetrazine ring lower the LUMO energy, increasing the reaction rate.[1][4][5] For example, 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically much more reactive than methyl- or phenyl-substituted tetrazines due to reduced steric hindrance.[4] |
| Incorrect Stoichiometry: An improper molar ratio of tetrazine to dienophile can result in an incomplete reaction. | - Optimize the molar ratio: A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[6] However, the optimal ratio should be determined empirically for your specific system.[6] | |
| Low Reactant Concentration: As tetrazine ligation follows second-order kinetics, lower concentrations will result in a slower reaction. | - Increase reactant concentration: If solubility permits, increasing the concentration of the reactants will lead to a faster reaction.[1] | |
| Suboptimal Reaction Temperature: The reaction is being performed at a temperature that is too low. | - Increase the reaction temperature: While many tetrazine ligations are rapid at room temperature (20-25°C), increasing the temperature to 37°C can accelerate the reaction.[1][6] However, be mindful of the thermal stability of your reactants, as higher temperatures can lead to degradation.[1] | |
| Inappropriate Solvent: The solvent system may not be optimal for the reaction. | - Use a polar, protic solvent: The reaction is significantly faster in aqueous solutions compared to organic solvents like acetonitrile, sometimes by up to two orders of magnitude.[1][7] This is due to the stabilization of the polarized transition state by solvents capable of hydrogen bonding.[1] Phosphate-buffered saline (PBS) is a commonly used and effective buffer.[1][6] | |
| Incorrect pH: The pH of the reaction buffer may be outside the optimal range. | - Adjust the pH: The tetrazine ligation is generally efficient and stable within a pH range of 6 to 9.[1][6] Strongly basic conditions (pH > 10) should be avoided as they can degrade some tetrazines.[1] | |
| Reactant Instability | Hydrolysis of Tetrazine or Dienophile: One or both of the reactants may be degrading in the aqueous buffer. | - Prepare reagents fresh: Avoid prolonged storage of reactants in aqueous buffers, especially less stable tetrazines.[1] - Assess stability: Some tetrazines with electron-withdrawing substituents can be less stable in aqueous environments.[8] It's crucial to balance reactivity with stability for your specific application.[1] |
Frequently Asked Questions (FAQs)
Q1: What is tetrazine ligation and why is it so fast?
A1: Tetrazine ligation is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO).[1] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, due to the unique electronic properties of the reactants and the release of strain in the dienophile.[1] The reaction is irreversible and produces nitrogen gas as the only byproduct.[1][7]
Q2: What are the key factors influencing the kinetics of tetrazine ligation?
A2: The primary factors that influence the reaction rate are:
-
Reactant Choice: The structure of the tetrazine and the dienophile is the most critical factor. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the reaction rate.[1][4][5] Highly strained dienophiles like TCO react significantly faster.[1]
-
Temperature: Increasing the temperature generally accelerates the reaction, with many proceeding rapidly at room temperature or 37°C.[1][6]
-
Solvent: Polar, protic solvents like water and PBS can accelerate the reaction by up to 100-fold compared to organic solvents like acetonitrile.[1][7]
-
pH: The optimal pH range is typically between 6 and 9.[1][6]
-
Concentration: Higher reactant concentrations lead to faster reaction completion due to second-order kinetics.[1]
Q3: Do I need a catalyst for tetrazine ligation?
A3: No, the tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[6]
Q4: How do substituents on the tetrazine and dienophile affect the reaction rate?
A4: The kinetics of the tetrazine ligation are dependent on the electronic characteristics of both the tetrazine and the dienophile.
-
Tetrazines: Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the inverse-electron-demand Diels-Alder reaction.[4][5] Conversely, electron-donating groups (EDGs) on the tetrazine will slow down the reaction.[5][9] Steric effects also play a role; smaller substituents on the tetrazine generally lead to higher reactivity.[4]
-
Dienophiles (TCOs): Electron-donating groups (EDGs) on the TCO moiety increase the energy of the Highest Occupied Molecular Orbital (HOMO), which also leads to a faster reaction.[4] Increased ring strain in the dienophile dramatically increases the reaction rate.[2][3]
Q5: What is the optimal stoichiometry for the reaction?
A5: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine.[6] However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically.[6]
Q6: What are the recommended reaction buffers and pH range?
A6: The tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[6] The reaction is typically performed in a pH range of 6 to 9.[1][6] It is important to avoid buffers containing primary amines (e.g., Tris) if you are using NHS esters for labeling, as they will compete with the labeling reaction.[6]
Q7: What is the ideal reaction temperature and duration?
A7: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[6] For less reactive partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C.[6] In some cases, incubating at 37°C can be used to further accelerate the reaction.[1][6]
Data Presentation
Table 1: Factors Influencing Tetrazine Ligation Kinetics
| Parameter | General Effect on Rate | Optimal Conditions & Considerations |
| Temperature | Rate increases with temperature. | Most reactions are fast at room temperature (20-25°C) or 37°C.[1] Higher temperatures may degrade reactants.[1] |
| Solvent | Polar, protic solvents significantly accelerate the reaction. | Aqueous buffers (e.g., PBS, pH 7.4) are often optimal.[1] Rate constants can be over 100 times higher than in acetonitrile.[1][7] |
| pH | Stable and efficient in the 6-9 range. | Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines.[1] |
| Concentration | Higher concentration leads to faster completion (second-order kinetics). | Keep concentrations as high as solubility allows to maximize efficiency.[1] |
| Substituents | Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the rate.[1][4][5] | A trade-off exists between reactivity and stability; highly reactive tetrazines may be less stable.[1][8] |
Table 2: Representative Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 9:1 Methanol:Water | ~2000[7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol | ~1140[7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | THF | ~400[7] |
| Tetrazine-fluorophore | Cyclopropene | Not Specified | 660[1] |
| Various Tetrazines | TCO | 1,4-dioxane | 1.4 - 230[10] |
| Various Tetrazines | TCO | Aqueous Buffer (DPBS) | 1100 - 73,000[10] |
Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and dienophile rings.
Experimental Protocols
General Protocol for Protein-Protein Conjugation using Tetrazine Ligation
This protocol provides a general example for conjugating a TCO-modified protein to a tetrazine-modified protein.
1. Reagent Preparation:
-
Prepare a stock solution of the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-modified protein in the same buffer.
-
If the tetrazine or TCO is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is minimal (<5%).[1]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-modified protein and the tetrazine-modified protein at the desired stoichiometry. A 1:1 molar ratio is a good starting point, though a slight excess (1.2-2.0x) of one component can be used to drive the reaction to completion.[1]
-
Gently mix the solution.
3. Incubation:
-
Incubate the reaction mixture at the optimal temperature. This is typically room temperature or 37°C.[1]
-
The reaction is often complete within 30-60 minutes.[6] For slower reactions, the incubation time can be extended.
4. Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE (a band shift will be visible for the conjugate), mass spectrometry, or by following the disappearance of the tetrazine's characteristic color.
5. Purification (If Necessary):
-
If unreacted starting materials need to be removed, the conjugate can be purified using standard chromatography techniques such as size-exclusion chromatography (SEC) or HPLC.[1][6]
6. Storage:
-
Store the final conjugate at 4°C until further use.[6]
Visualizations
Caption: A typical experimental workflow for tetrazine ligation.
Caption: A decision tree for troubleshooting slow tetrazine ligation reactions.
Caption: Frontier Molecular Orbital (FMO) diagram for tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding of Methyltetrazine-PEG reagents
Welcome to the Technical Support Center for Methyltetrazine-PEG reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with Methyltetrazine-PEG reagents?
Non-specific binding of Methyltetrazine-PEG reagents can arise from several factors:
-
Hydrophobic Interactions: The tetrazine and trans-cyclooctene (B1233481) (TCO) moieties, often used in conjunction with Methyltetrazine-PEG, can be hydrophobic, leading to non-specific interactions with cellular components and surfaces.[1]
-
Electrostatic Interactions: Charged residues on the PEG reagent or the molecule it is conjugated to can interact with oppositely charged surfaces or biomolecules.
-
High Reagent Concentration: Using excessive concentrations of the labeling reagent can lead to increased background signal due to a higher likelihood of non-specific interactions.[1]
-
Prolonged Incubation Times: Extended incubation periods can sometimes increase the chances of non-specific binding.
-
Cellular Autofluorescence: The inherent fluorescence of cells and media can be mistaken for non-specific binding of a fluorescently tagged reagent.[1]
Q2: How does the PEG linker help in reducing non-specific binding?
The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in mitigating non-specific binding in several ways:
-
Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the reagent, which can reduce hydrophobic interactions.
-
Steric Hindrance: The PEG chain creates a "shield" around the reactive moiety, which can sterically hinder non-specific interactions with surfaces and other biomolecules.
-
Flexibility: The flexibility of the PEG linker can improve the accessibility of the tetrazine moiety for its specific reaction with TCO, potentially allowing for the use of lower, more specific concentrations.
Q3: What are the most common blocking agents to prevent non-specific binding?
Several blocking agents can be used to minimize non-specific binding. The choice of blocking agent may depend on the specific application and cell type. Common options include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker that is effective in saturating non-specific binding sites on cells and other surfaces.[2]
-
Normal Serum: Serum from the same species as the secondary antibody (if used) can be an effective blocking agent.[3]
-
Casein: A milk-derived protein that is also a common blocking agent. However, it may not be suitable for all applications, especially those involving phospho-specific antibodies.
-
Detergents (e.g., Tween-20): Non-ionic detergents can be added to blocking and wash buffers to reduce hydrophobic interactions.[1]
-
Commercially available protein-free blocking buffers: These are optimized formulations that can offer consistent performance and are free of animal-derived proteins.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Cell Staining
High background fluorescence can obscure your specific signal and make data interpretation difficult. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart outlining the systematic approach to troubleshooting high background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Image a sample of unlabeled cells under the same imaging conditions to determine the level of intrinsic fluorescence. If high, consider using a fluorophore with a longer wavelength (e.g., near-infrared) or use background subtraction during image analysis.[1] |
| Excess Reagent Concentration | Perform a concentration titration of your Methyltetrazine-PEG reagent to find the optimal balance between specific signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Blocking | Introduce or optimize a blocking step before adding the Methyltetrazine-PEG reagent. See the "Experimental Protocols" section for detailed guidance on preparing and using blocking buffers.[2] |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation with the reagent to more effectively remove unbound molecules. |
| Reagent Degradation | Ensure that the Methyltetrazine-PEG reagent is stored correctly (typically at -20°C or -80°C, protected from light and moisture) and that solutions are prepared fresh. |
| Hydrophobic Interactions | If using a TCO-modified molecule, its hydrophobicity can contribute to NSB. Consider using a Methyltetrazine-PEG reagent with a longer, more hydrophilic PEG linker to mitigate these interactions.[1] |
Issue 2: Low Specific Signal
A weak specific signal can be equally problematic. Here are some common reasons and solutions.
| Possible Cause | Recommended Solution |
| Low Reagent Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. Titrate the reagent concentration to find the optimal level. |
| Short Incubation Time | The reaction may not have gone to completion. Perform a time-course experiment to determine the optimal incubation duration for your specific system. |
| Inefficient Labeling of the Target Molecule | If your experiment involves a two-step labeling process (e.g., modifying a protein with TCO first), verify the efficiency of the initial labeling step using an independent method like mass spectrometry. |
| Steric Hindrance | The PEG linker is designed to reduce steric hindrance, but in some cases, the conjugation site on the target molecule may be poorly accessible. Consider using a reagent with a longer PEG linker. |
| Incorrect Imaging Settings | Ensure that the excitation and emission wavelengths used for imaging are appropriate for the fluorophore on your Methyltetrazine-PEG reagent. Optimize microscope settings such as laser power, exposure time, and detector gain. |
Quantitative Data on Blocking Agents
The optimal blocking conditions should be empirically determined for each experimental system. The following table provides starting concentrations for common blocking agents.
| Blocking Agent | Typical Concentration Range | Buffer | Incubation Time | Incubation Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[3] | PBS or TBS | 30-60 minutes | Room Temperature or 37°C | A good general-purpose blocking agent. |
| Normal Serum | 1-5% (v/v)[3] | PBS or TBS | 30-60 minutes | Room Temperature | Use serum from the species in which the secondary antibody was raised. |
| Casein | 0.5-5% (w/v) | PBS or TBS | 30-60 minutes | Room Temperature | Can be more effective than BSA for blocking hydrophobic interactions, but may interfere with phospho-specific antibody binding.[4] |
| Tween-20 | 0.05-0.1% (v/v) | Added to blocking and wash buffers | N/A | N/A | Helps to reduce non-specific hydrophobic interactions. |
| Protein-Free Blockers | Varies by manufacturer | As recommended | Varies by manufacturer | Varies by manufacturer | Good for assays where protein-based blockers may interfere. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for Cell Staining
This protocol provides a framework for determining the most effective blocking strategy for your cell-based experiments.
1. Cell Preparation:
-
Plate your cells on a suitable imaging dish or multi-well plate and culture them to the desired confluency.
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
2. Preparation of Blocking Buffers:
-
Prepare a panel of blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Normal Goat Serum in PBS (if using a goat secondary antibody)
-
A commercially available protein-free blocking buffer.
-
PBS (as a no-block control).
-
3. Blocking Step:
-
Aspirate the PBS from the cells.
-
Add the different blocking buffers to respective wells and incubate for 30-60 minutes at room temperature or 37°C.
4. Labeling with Methyltetrazine-PEG Reagent:
-
Prepare your Methyltetrazine-PEG reagent at a starting concentration (e.g., 5-10 µM in complete cell culture medium or an appropriate buffer).
-
Aspirate the blocking buffer. Optional: Some protocols recommend not washing after the blocking step and diluting the primary labeling reagent directly in the blocking buffer.[3]
-
Add the Methyltetrazine-PEG reagent solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.
5. Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with PBS. For washes, you can include 0.05% Tween-20 in the PBS to further reduce background.
6. Imaging and Analysis:
-
Image the cells using appropriate filter sets and imaging parameters.
-
Quantify the signal-to-noise ratio for each blocking condition to determine the most effective strategy. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the specifically labeled structure by the mean fluorescence intensity of a background region.
Visualization of a Pre-Targeting Experimental Workflow
The following diagram illustrates a typical pre-targeting workflow using the bioorthogonal reaction between a TCO-modified antibody and a Methyltetrazine-PEG-linked imaging agent.
Caption: A diagram illustrating the three main stages of a pre-targeting experiment.
References
Technical Support Center: Methyltetrazine-PEG Click Chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for Methyltetrazine-PEG click chemistry.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conjugation product. What are the potential causes and how can I improve the yield?
Low conjugation yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or the biomolecule itself.
-
Inactive Reagents:
-
Methyltetrazine-PEG-NHS ester hydrolysis: NHS esters are moisture-sensitive. Ensure your solvent (e.g., DMSO, DMF) is anhydrous and allow the reagent vial to warm to room temperature before opening to prevent condensation.[1] It is best to prepare the NHS ester solution immediately before use.[2][3]
-
Tetrazine degradation: While methyltetrazines are among the more stable tetrazine derivatives, they can degrade under harsh conditions like high pH (>10) or prolonged exposure to certain reagents.[4][5] Electron-donating groups on the tetrazine ring, such as a methyl group, generally increase stability.[6][7][8]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to its reaction partner (e.g., TCO, norbornene) can lead to an incomplete reaction.[9] A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[3][9] However, the optimal ratio may need to be determined empirically for your specific system.[9]
-
Low Reactant Concentration: As this is a second-order reaction, higher concentrations of reactants will lead to a faster reaction completion.[4] If solubility allows, try to maximize the concentration.
-
Inappropriate pH: The reaction generally proceeds efficiently in a pH range of 6 to 9.[9][10] For NHS ester conjugations to primary amines on proteins, a pH of 7-9 is recommended.[11] Buffers containing primary amines (like Tris) should be avoided during the NHS ester step as they will compete for the reaction.[2]
-
Suboptimal Temperature: Most reactions are efficient at room temperature (20-25°C) or 37°C.[4] While higher temperatures can increase the reaction rate, they may also lead to the degradation of sensitive biomolecules or less stable tetrazine derivatives.[4]
-
-
Biomolecule-Specific Issues:
-
Steric Hindrance: Bulky groups near the reactive sites on your biomolecules can prevent the click chemistry partners from efficiently interacting.[9] Using a Methyltetrazine-PEG reagent with a longer PEG spacer can help to overcome steric hindrance.[9][11]
-
Protein Aggregation: A high degree of labeling can sometimes lead to protein aggregation.[1] This can be mitigated by reducing the molar excess of the labeling reagent or shortening the reaction time.[1]
-
Q2: I am having difficulty purifying my Methyltetrazine-PEG conjugate. What are the best strategies?
The purification of PEGylated biomolecules can be challenging due to the heterogeneity of the reaction mixture, which can contain unreacted biomolecule, excess PEG reagent, and species with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[12][]
-
Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, smaller molecules like excess Methyltetrazine-PEG reagent from the larger PEGylated conjugate.[12][] To ensure optimal separation, it is crucial to select a column with the appropriate pore size for your molecules.[12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on a protein's surface, altering its interaction with the IEX resin.[12][] This property can be exploited to separate species with different degrees of PEGylation.[] A shallow salt gradient is often more effective than a step elution for resolving species with small charge differences.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller biomolecules like peptides and oligonucleotides, RP-HPLC is a powerful technique that provides high-resolution separation based on hydrophobicity.[14]
-
Hydrophobic Interaction Chromatography (HIC): While not as commonly used as SEC or IEX for PEGylated proteins, HIC can be a useful supplementary technique.[]
Q3: My protein is aggregating after conjugation with the Methyltetrazine-PEG reagent. How can I prevent this?
Protein aggregation after PEGylation can be a significant problem. Here are some strategies to address it:
-
Optimize the Degree of Labeling: A high degree of labeling is a common cause of aggregation.[1] Try reducing the molar excess of the Methyltetrazine-PEG-NHS ester or decreasing the reaction time.[1]
-
Buffer Conditions: The buffer composition can influence protein stability. Consider screening different buffers or pH values to find conditions that minimize aggregation.
-
PEG Chain Length: The PEG linker itself generally enhances the water solubility of the conjugate and can help reduce aggregation.[11][15] However, the overall properties of the conjugate will depend on the target molecule.
Q4: How can I monitor the progress of my Methyltetrazine-PEG click reaction?
The reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[6][10]
Data Presentation
Table 1: Factors Influencing Reaction Rate and Optimization
| Parameter | General Effect on Rate | Optimal Conditions & Considerations |
| Temperature | Rate increases with temperature. | Most reactions are fast at room temperature (20-25°C) or 37°C.[4] Higher temperatures may degrade reactants.[4] |
| Solvent | Polar, protic solvents (e.g., water, PBS) significantly accelerate the reaction. | Aqueous buffers (e.g., PBS, pH 7.4) are often optimal.[4] Reaction rates can be orders of magnitude higher than in non-polar organic solvents.[4] |
| pH | Stable and efficient in the 6-9 range. | Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines.[4] |
| Concentration | Higher concentration leads to faster completion (second-order kinetics). | Keep concentrations as high as solubility permits to maximize efficiency.[4] |
| Substituents | Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the rate. | A trade-off exists between reactivity and stability; highly reactive tetrazines may be less stable.[8] |
Table 2: Representative Second-Order Rate Constants for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Water | 25 | ~2,000[4] |
| Methyl-substituted Tetrazine | TCO | Aqueous Media | Not Specified | ~1,000[4] |
| Hydrogen-substituted Tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000[4][8] |
| Phenyl-substituted Tetrazine | TCO | DPBS | 37 | >39,000[4] |
| Bis(pyridyl)-Tetrazine | TCO | DPBS | 37 | >39,000[4] |
Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and dienophile rings.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with Methyltetrazine-PEG
This protocol describes the modification of a protein with a tetrazine group using a Methyltetrazine-PEG-NHS ester, followed by the click reaction with a TCO-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Methyltetrazine-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
TCO-functionalized molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[2]
-
-
Preparation of Methyltetrazine-PEG-NHS Ester Stock Solution:
-
Protein-Tetrazine Conjugation:
-
Quenching of the Reaction:
-
Purification of Tetrazine-labeled Protein:
-
Click Reaction:
-
Final Purification:
-
Purify the final conjugate using SEC to remove any unreacted TCO-functionalized molecule.[9]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Tetrazine-TCO Reactions
Welcome to the technical support center for optimizing bioorthogonal ligations using tetrazine and trans-cyclooctene (B1233481) (TCO). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio for a tetrazine-TCO reaction?
A common starting point is to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A ratio of 1.1 to 2.0 mole equivalents of the more abundant or easier-to-prepare reagent to 1 mole equivalent of the limiting reagent is often recommended.[2][3] For instance, a 1.05 to 1.5-fold molar excess of the tetrazine reagent is a typical starting point for many applications.[1][4] However, the optimal ratio is system-dependent and should be empirically determined.[1]
Q2: Why is a slight excess of one reagent recommended?
Using a slight excess of one component can help drive the reaction to completion, especially if one of the biomolecules is particularly precious, difficult to purify, or present at very low concentrations.[5] This ensures that the limiting reagent is fully consumed, maximizing the yield of the desired conjugate.
Q3: What are the potential consequences of using a large excess of either tetrazine or TCO?
While a slight excess is beneficial, a large excess can lead to challenges in downstream purification, making it difficult to separate the desired conjugate from unreacted starting material.[1] If the excess reagent is cytotoxic or could interfere with subsequent assays, its removal is critical. For antibody-TCO conjugates, it has been observed that a high number of TCO attachments does not always correlate with high reactivity, possibly due to hydrophobic interactions with the antibody.[6]
Q4: Does the optimal molar ratio change for different types of molecules (e.g., proteins vs. small molecules)?
Yes, the specific molecules being conjugated influence the optimal ratio. When labeling proteins with a tetrazine or TCO-NHS ester, a significant molar excess (e.g., 10 to 50-fold) of the NHS ester reagent is often used relative to the protein in the initial activation step.[2][3] This is to overcome the competing reaction of NHS ester hydrolysis in aqueous buffers.[7] For the subsequent ligation between the now-functionalized protein and its reaction partner, the ratio is typically brought back closer to 1:1, often with a slight excess (1.1-2:1) of the smaller molecule.[3]
Q5: How do reactant concentrations affect the required molar ratio and reaction time?
Tetrazine-TCO ligation is a second-order reaction, meaning the rate is dependent on the concentration of both reactants.[5] While the reaction kinetics are exceptionally fast, very low reactant concentrations will slow the reaction down.[4][5] In highly dilute conditions, increasing the molar excess of one component can help increase the reaction rate and ensure completion. Reactions are often complete in 30-60 minutes at micromolar concentrations.[4]
Molar Ratio Recommendations
The optimal molar ratio depends heavily on the specific application and the nature of the molecules involved. The following table provides general guidelines for common scenarios.
| Application Scenario | Limiting Reagent | Excess Reagent | Recommended Molar Excess | Key Considerations |
| Protein-Small Molecule Conjugation | Protein | Tetrazine/TCO Small Molecule | 1.1x - 5x | The smaller, non-protein reagent is typically used in excess for easier purification via SEC or dialysis.[1][3] |
| Protein-Protein Conjugation | More precious/less stable protein | Other Protein | 1.05x - 1.5x | Start close to a 1:1 ratio to minimize complex purification steps.[1][8] |
| Cell Surface Labeling | Cell Surface TCO/Tetrazine | Tetrazine/TCO Probe | 2x - 10x | A higher excess may be needed to ensure efficient labeling in a complex biological environment. |
| Initial Protein Labeling (NHS Ester) | Protein (amine groups) | TCO/Tetrazine-NHS Ester | 10x - 50x | A large excess is required to overcome NHS ester hydrolysis and achieve a sufficient degree of labeling.[2][3] |
Troubleshooting Guide
Low yield or incomplete conjugation is a common issue. Use this guide to diagnose and solve problems related to reaction stoichiometry and conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Stoichiometry: Molar ratio is not optimal for your specific system. | Empirically test a range of molar ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimum.[5] |
| Reagent Degradation: NHS esters are moisture-sensitive and hydrolyze in aqueous buffers. Less stable tetrazines can degrade.[3] | Prepare stock solutions of NHS esters in anhydrous DMSO or DMF immediately before use.[3][4] Avoid prolonged storage of reagents in aqueous buffers.[5] | |
| Suboptimal Buffer/pH: Buffers containing primary amines (Tris, glycine) will compete with the target during NHS ester labeling.[2][3] The ligation reaction itself is optimal between pH 6-9.[1][8] | For NHS labeling, use an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-9.0.[2][3] Ensure the final ligation reaction buffer is within the optimal pH range. | |
| Reaction is Slow or Incomplete | Low Reactant Concentration: The reaction is second-order; rate slows significantly at very low concentrations. | Increase the concentration of reactants if possible. If not, consider increasing the molar excess of one component and extending the incubation time.[5] |
| Low Temperature: Reaction is slower at 4°C compared to room temperature. | For faster kinetics, run the reaction at room temperature or 37°C.[1] Note that reagent stability may decrease at higher temperatures.[5] | |
| Difficulty Purifying Product | Large Excess of Reagent: A high molar excess of one reactant complicates the removal of unreacted starting material. | Use a molar ratio closer to 1:1 if purification is a major concern. Choose the excess component to have a significantly different size/property for easier separation (e.g., use the small molecule in excess when reacting with a large protein). |
Experimental Protocols
This section provides a general two-step protocol for labeling a protein with an NHS ester and subsequent tetrazine-TCO ligation.
Protocol 1: Protein Labeling with TCO-NHS Ester
-
Buffer Preparation : Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Do not use buffers containing Tris or glycine.[4]
-
Protein Preparation : Dissolve or exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.[4]
-
Reagent Preparation : Immediately before use, allow the TCO-NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[3] Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Labeling Reaction : Add the required amount of the TCO-NHS ester stock solution to the protein.
-
Incubation : Incubate for 1 hour at room temperature or 2 hours on ice.[3]
-
Quenching (Optional) : Stop the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5-15 minutes.[3]
-
Purification : Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., spin column) or dialysis.[3][4] The TCO-labeled protein is now ready for ligation.
Protocol 2: Tetrazine-TCO Ligation
-
Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]
-
Reactant Calculation : Determine the volumes of each solution needed to achieve the desired molar ratio (e.g., 1.5-fold molar excess of the tetrazine molecule to the TCO-protein).[1][4]
-
Conjugation : Mix the calculated volumes of the TCO-protein and the tetrazine molecule.
-
Incubation : Allow the reaction to proceed for 10-60 minutes at room temperature.[2][3] For less concentrated samples or to ensure completion, incubation can be extended to 2 hours or performed overnight at 4°C.[1]
-
Analysis and Purification : The conjugate is now ready for downstream use. If necessary, purify the final conjugate from unreacted materials using an appropriate method such as size-exclusion chromatography (SEC).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a two-step protein conjugation experiment using the tetrazine-TCO ligation.
Reaction Mechanism
The tetrazine-TCO ligation is a catalyst-free reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Stability of Methyltetrazine-PEG Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer conditions on the stability of Methyltetrazine-PEG (MTz-PEG) derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reactivity of your MTz-PEG reagents throughout your experiments.
Troubleshooting Guide: Common Issues with MTz-PEG Stability
This guide addresses specific issues that may arise during the handling and use of MTz-PEG reagents.
| Problem | Possible Cause | Recommended Solution |
| Low or No Reactivity in Click Chemistry Reaction | Degradation of the Methyltetrazine Ring: The characteristic pink/red color of the tetrazine solution has faded. This can be caused by prolonged exposure to non-optimal pH, high temperatures, or certain nucleophiles.[1] | - Prepare fresh solutions of MTz-PEG reagents before each experiment. - Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C and minimize freeze-thaw cycles.[1] - Ensure the pH of the reaction buffer is within the optimal range for methyltetrazine stability (ideally pH 6-8). |
| Hydrolysis of Amine-Reactive Groups (e.g., NHS Ester): If you are using an N-hydroxysuccinimide (NHS) ester of MTz-PEG for conjugation to a primary amine, the NHS ester is highly susceptible to hydrolysis, especially at neutral to high pH.[2] | - Perform conjugations promptly after preparing the reagent solution. - Maintain the pH of the conjugation reaction between 7.0 and 9.0, but be aware that the rate of hydrolysis increases significantly with pH.[3] For instance, the half-life of a Methyltetrazine-PEG-NHS ester can decrease from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[2] - Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete for reaction with the NHS ester.[4] | |
| Precipitation of Protein Conjugate | High Concentration of Organic Solvent: MTz-PEG reagents are often dissolved in organic solvents like DMSO or DMF. High final concentrations of these solvents in the reaction mixture can denature and precipitate proteins. | - Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10-15%.[5] |
| Over-labeling of the Biomolecule: A high degree of labeling (DOL) with hydrophobic MTz-PEG linkers can decrease the overall solubility of the resulting conjugate. | - Optimize the molar ratio of the MTz-PEG reagent to your biomolecule to achieve the desired DOL without causing precipitation.[6] | |
| Inconsistent Results Between Experiments | Reagent Instability: Inconsistent handling of the MTz-PEG reagent, such as repeated freeze-thaw cycles or exposure to moisture, can lead to variable reactivity. | - Aliquot the MTz-PEG reagent upon receipt to minimize handling of the main stock.[5] - Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5] |
| Variations in Buffer Preparation: Small variations in the pH of buffers can significantly impact the stability of pH-sensitive functional groups like NHS esters. | - Use a calibrated pH meter to prepare all buffers accurately. |
Frequently Asked Questions (FAQs)
Reagent Storage and Handling
-
Q1: How should I store solid Methyltetrazine-PEG reagents?
-
Q2: What is the best way to store Methyltetrazine-PEG in solution?
-
A2: For short-term storage, stock solutions should be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions should be prepared fresh before each use due to the potential for hydrolysis, especially for derivatives with reactive esters.[2]
-
-
Q3: What are the visual signs of Methyltetrazine-PEG degradation?
Buffer Conditions and Stability
-
Q4: What is the optimal pH for maintaining Methyltetrazine-PEG stability?
-
A4: The methyltetrazine core is generally stable in aqueous media, particularly at neutral pH.[2] A study has shown that a methyl-phenyl-tetrazine derivative remains over 95% intact after 12 hours in cell culture medium at 37°C.[7][9] However, the stability of functional groups on the PEG linker can be highly pH-dependent.
-
-
Q5: Which buffers are compatible with Methyltetrazine-PEG reagents?
-
A5: For reactions involving the methyltetrazine ring with a TCO (trans-cyclooctene) partner, common biological buffers like PBS at pH 6.0-9.0 are suitable.[12] For conjugations using an NHS ester derivative, buffers such as PBS, HEPES, Bicarbonate, or Borate at a pH range of 7.0-9.0 are recommended.[2] Avoid buffers with primary amines like Tris and glycine for NHS ester reactions.[2][4]
-
-
Q6: How does temperature affect the stability of Methyltetrazine-PEG?
Quantitative Data on Methyltetrazine Stability
The stability of the methyltetrazine ring is influenced by its substituents and the surrounding environment. Electron-donating groups, such as the methyl group, generally increase stability compared to unsubstituted tetrazines.[2][8][15]
Table 1: Stability of Methyltetrazine Derivatives in Cell Culture Medium
The following data is from a study on the stability of various methyltetrazine derivatives in DMEM containing 10% FBS at 37°C, monitored by spectrophotometry.[7][9]
| Methyltetrazine Derivative | % Intact after 12 hours |
| MePh (Methyl-phenyl-tetrazine) | >95% |
| Me2Pyr (Methyl-2-pyridyl-tetrazine) | ~85% |
| Me3Pyr (Methyl-3-pyridyl-tetrazine) | ~85% |
| Me4Pyr (Methyl-4-pyridyl-tetrazine) | ~30% |
Note: This data highlights the influence of the aromatic substituent on stability. More electron-withdrawing substituents can lead to faster degradation.
Table 2: pH-Dependent Hydrolysis of a Methyltetrazine-PEG-NHS Ester
This table summarizes the stability of the NHS ester functional group at different pH values in an aqueous buffer at room temperature.[2]
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Workflow for MTz-PEG Conjugation
This protocol outlines the general steps for conjugating an amine-reactive MTz-PEG NHS ester to a protein.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-sensitive biodegradable poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG vs. Other Bioorthogonal Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision that profoundly impacts the efficacy and success of bioconjugation strategies. This guide provides an objective comparison of Methyltetrazine-PEG linkers, which participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction, against other prominent bioorthogonal chemistries. We present a comprehensive analysis of their performance, supported by quantitative data and detailed experimental protocols, to facilitate an informed choice for your specific application.
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environments.[1] Among the diverse toolkit of bioorthogonal reactions, the IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful strategy due to its exceptionally fast reaction kinetics.[2][3] Methyltetrazine-PEG linkers combine the high reactivity of the methyltetrazine moiety with the advantageous properties of polyethylene (B3416737) glycol (PEG), including enhanced solubility, reduced immunogenicity, and improved pharmacokinetics.[4]
This guide will compare Methyltetrazine-PEG linkers with other widely used bioorthogonal chemistries, including strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The comparison will focus on key performance metrics: reaction kinetics, stability, and biocompatibility.
Quantitative Performance Comparison
The efficiency and robustness of a bioorthogonal linker are best understood through quantitative analysis of its reaction speed and stability in biological media. The following tables summarize key performance metrics for Methyltetrazine-PEG and its alternatives.
Table 1: Reaction Kinetics of Common Bioorthogonal Linkers
| Click Chemistry Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyltetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶ [5] | Exceptionally fast, catalyst-free reaction. The rate can be tuned by modifying the tetrazine or dienophile.[2][6] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1[5][7] | Catalyst-free, driven by the ring strain of the cyclooctyne. The reaction rate is highly dependent on the structure of the strained alkyne.[5] |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[5] | Requires a copper(I) catalyst, which can be cytotoxic. The reaction rate is influenced by the choice of copper source and accelerating ligands.[5] |
Table 2: Stability of Common Bioconjugation Linkages
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent | Tetrazine and TCO stability can be influenced by serum components and isomerization.[8] Methyl-substituted tetrazines exhibit greater stability compared to unsubstituted ones.[9] |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[8] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[8] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[8] | BCN is generally more stable to thiols like GSH compared to DBCO.[8] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[8] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[8] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental procedures is crucial for understanding and implementing these bioconjugation techniques.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation and evaluation of bioorthogonal conjugation strategies.
Protocol 1: General Procedure for Tetrazine-TCO Ligation
This protocol describes a general method for conjugating a TCO-modified protein with a methyltetrazine-PEG-functionalized molecule.[3]
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-reagent dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve the TCO-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Methyltetrazine-PEG-reagent in DMSO.
-
Ligation Reaction: Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG-reagent to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as LC-MS.
-
Purification: Remove the excess, unreacted Methyltetrazine-PEG-reagent using a spin desalting column equilibrated with PBS.
-
Characterization: Characterize the resulting conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol outlines a method to assess the stability of the linker in an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[10][11]
Materials:
-
Purified Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the ADC in PBS.
-
Incubation: Dilute the ADC stock solution into plasma to a final concentration of approximately 1 mg/mL. A control sample should be prepared by diluting the ADC in PBS to the same final concentration.
-
Time Points: Incubate the plasma and PBS samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis. Prior to analysis, the ADC may be isolated from the plasma using immunoaffinity capture (e.g., with Protein A/G beads).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. The amount of free payload released into the plasma can also be quantified.
-
Data Analysis: Plot the average DAR as a function of time. Calculate the half-life (t₁/₂) of the linker by fitting the data to a one-phase decay model. A stable ADC will show minimal decrease in DAR over the incubation period.
Conclusion
The choice of a bioorthogonal linker is a multifaceted decision that depends on the specific requirements of the application. Methyltetrazine-PEG linkers, utilized in the IEDDA reaction with TCO, offer unparalleled reaction kinetics, making them ideal for applications requiring rapid conjugation, especially at low concentrations.[3][12] This is a significant advantage in dynamic biological systems and for in vivo applications.
While SPAAC reactions are catalyst-free and offer good stability, their kinetics are generally slower than the IEDDA reaction. CuAAC provides a balance of good kinetics but requires a copper catalyst that can be toxic to living cells, often limiting its application to in vitro settings.
The stability of the resulting conjugate is also a critical factor. While the amide bonds formed from NHS ester reactions are exceptionally stable, the linkages from click chemistry reactions can exhibit variable stability in the complex biological milieu.[8] It is crucial to experimentally validate the stability of any bioconjugate in a relevant biological matrix.
Ultimately, the superior reaction kinetics of the Methyltetrazine-TCO ligation make it a compelling choice for a wide range of applications in drug development, diagnostics, and fundamental research, where speed and efficiency are paramount.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioconjugation: Methyltetrazine vs. NHS Ester Chemistry
A detailed comparison of two prominent bioconjugation techniques for researchers, scientists, and drug development professionals.
In the intricate world of bioconjugation, the precise and efficient linking of molecules is paramount. Among the plethora of chemical tools available, two prominent methods stand out: the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction involving methyltetrazines and the classic amine-reactive chemistry of N-hydroxysuccinimide (NHS) esters. This guide provides an in-depth comparison of these two powerful techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
While the compound "Methyltetrazine-PEG12-t-butyl ester" features a protected carboxylic acid in the form of a t-butyl ester, which would require deprotection and activation for amine reactivity, its core reactive moiety is the methyltetrazine group. Therefore, this comparison will focus on the efficiency of the methyltetrazine-trans-cyclooctene (TCO) ligation versus the widely used NHS ester-amine acylation.
Executive Summary: Key Differences at a Glance
| Feature | Methyltetrazine-TCO Ligation | NHS Ester-Amine Acylation |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition | Nucleophilic acyl substitution |
| Reaction Partners | Methyltetrazine and trans-cyclooctene (B1233481) (TCO) | NHS ester and a primary amine (e.g., lysine) |
| Kinetics | Extremely fast (up to 10^6 M⁻¹s⁻¹)[1][2] | Moderate |
| Specificity | Highly specific and bioorthogonal[3][4] | Reacts with all accessible primary amines |
| pH Dependence | Broad range (pH 6-9), optimal around 7.4[2] | Strongly pH-dependent, optimal at pH 8.3-8.5[5] |
| Catalyst Required | No[4] | No |
| Byproducts | Nitrogen gas (N₂)[2] | N-hydroxysuccinimide |
| Stability of Reagents | Methyltetrazines are generally stable; TCOs can be prone to isomerization. | NHS esters are highly susceptible to hydrolysis in aqueous solutions.[6][7] |
| Applications | Live cell imaging, in vivo pre-targeting, protein-protein conjugation.[3][8] | Labeling of purified proteins, antibodies, and oligonucleotides.[9] |
Reaction Mechanisms and Workflows
The fundamental difference between these two bioconjugation methods lies in their reaction mechanisms. Methyltetrazine chemistry is a form of "click chemistry" that offers exceptional speed and specificity, while NHS ester chemistry is a robust and well-established method for labeling proteins.
Methyltetrazine-TCO Ligation Workflow
The iEDDA reaction between a methyltetrazine and a TCO is a bioorthogonal reaction, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[3][4] This catalyst-free reaction is exceptionally fast, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas.[2][8]
NHS Ester-Amine Acylation Workflow
NHS ester chemistry targets primary amines, such as the side chain of lysine (B10760008) residues in proteins. The reaction involves the nucleophilic attack of the amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on pH, with optimal rates achieved in slightly basic conditions (pH 8.3-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[5][10]
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Methyltetrazine-TCO Ligation
This protocol describes the labeling of two separate proteins, one with a methyltetrazine moiety and the other with a TCO group, followed by their conjugation.
Materials:
-
Protein 1 (to be labeled with methyltetrazine)
-
Protein 2 (to be labeled with TCO)
-
Methyltetrazine-PEG-NHS ester
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
1M Sodium Bicarbonate (NaHCO₃)
-
Desalting columns
Procedure:
Part A: Labeling Protein 1 with Methyltetrazine
-
Prepare Protein 1 at a concentration of 2-5 mg/mL in PBS.
-
Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1M NaHCO₃.[9]
-
Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the methyltetrazine solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted methyltetrazine reagent using a desalting column, exchanging the buffer to PBS at pH 7.4.
Part B: Labeling Protein 2 with TCO
-
Repeat steps 1-6 for Protein 2 using the TCO-PEG-NHS ester.
Part C: Conjugation of Labeled Proteins
-
Mix the methyltetrazine-labeled Protein 1 and the TCO-labeled Protein 2 in a 1:1 or slightly optimized molar ratio (e.g., 1.05:1 methyltetrazine:TCO).[11]
-
Incubate the mixture for 30-60 minutes at room temperature.[11][12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analyzing the products via SDS-PAGE.
-
If necessary, purify the final conjugate from any unreacted components using size-exclusion chromatography.
Protocol 2: Labeling of a Protein with an NHS Ester
This protocol provides a general method for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein with primary amines
-
NHS ester labeling reagent
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Desalting or gel filtration column
Procedure:
-
Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL.[10]
-
Allow the NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[13] This should be done immediately before use as NHS esters are moisture-sensitive.[13]
-
Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined experimentally.[5]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[5]
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 10-15 minutes.[13]
-
Purify the labeled protein from excess NHS ester and byproducts using a desalting or gel filtration column.[10]
Concluding Remarks
The choice between methyltetrazine-TCO ligation and NHS ester-amine acylation hinges on the specific requirements of the experiment. For applications demanding high specificity, rapid kinetics, and biocompatibility, such as in vivo imaging or the conjugation of sensitive biomolecules, the methyltetrazine-TCO system offers unparalleled advantages.[3][4] Its bioorthogonal nature ensures that the reaction proceeds with minimal off-target effects in complex biological media.
Conversely, NHS ester chemistry remains a workhorse in bioconjugation for its simplicity and cost-effectiveness in labeling purified proteins and other amine-containing molecules. While it lacks the specificity and speed of the iEDDA reaction and is sensitive to hydrolysis, it is a reliable and well-understood method for a wide range of in vitro applications. Researchers must carefully consider the trade-offs in reaction speed, specificity, and reagent stability to select the most appropriate bioconjugation strategy for their scientific goals.
References
- 1. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. medium.com [medium.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Validating Methyltetrazine-PEG Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity in biological systems.[1][2] Confirmation of this covalent linkage is paramount to ensure the efficacy and safety of the resulting conjugate. Mass spectrometry stands as a gold standard for this validation, providing direct and precise measurement of the mass addition.[1] This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the successful conjugation of Methyltetrazine-PEG linkers to biomolecules, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Conjugation Validation
The choice of analytical technique for validating Methyltetrazine-PEG conjugation depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. While mass spectrometry provides definitive confirmation of the covalent linkage, other techniques can offer complementary information regarding purity, homogeneity, and structural integrity.
| Analytical Technique | Principle | Speed | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight. | Fast | Very High | High | Provides definitive molecular weight confirmation of the conjugate.[3] | Heterogeneity of the PEG chain can complicate spectra.[3] |
| HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | Moderate | High | Moderate | Quantitative, can resolve isomers and impurities.[3] | Requires method development; not ideal for real-time monitoring.[3] |
| SDS-PAGE | Separates proteins based on their molecular weight. | Moderate | Moderate | Low | Simple, widely available method to visualize the increase in molecular weight. | Low resolution, not suitable for small mass changes. |
| NMR Spectroscopy | Detects the chemical shift of protons adjacent to the newly formed bond. | Slow | Low | High | Provides detailed structural confirmation of the linkage.[3] | Insensitive, requires high concentrations and deuterated solvents.[3] |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic absorbance of the tetrazine. | Fast | Moderate | Moderate | Allows for real-time monitoring of the reaction kinetics. | Can be affected by interfering substances that absorb in the same region.[3] |
Mass Spectrometry for Definitive Conjugation Validation
Mass spectrometry (MS) offers unambiguous confirmation of Methyltetrazine-PEG conjugation by accurately measuring the molecular weight of the resulting biomolecule.[1][4] The addition of each Methyltetrazine-PEG linker results in a predictable mass shift. For example, the conjugation of a TCO-PEG12 linker to a tetrazine-modified somatostatin (B550006) peptide (SST-Tetrazine) resulted in a clear mass shift in the MALDI-TOF-MS spectrum, confirming the successful reaction.[5] Similarly, the modification of a Fab fragment with a tetrazine reagent showed an increase in molecular weight of approximately 500 Da in the MALDI-TOF-MS analysis, demonstrating a successful site-selective modification.[5]
Experimental Protocol: Mass Spectrometry Validation of a Methyltetrazine-PEG Conjugated Protein
This protocol outlines a general procedure for validating the conjugation of a Methyltetrazine-PEG linker to a protein using ESI-LC-MS.
1. Sample Preparation:
-
Desalt the final reaction mixture to remove excess reagents and buffer components that can interfere with MS analysis. This can be achieved using spin desalting columns or dialysis.[3][4]
-
Dilute the desalted conjugate in a solvent compatible with ESI-MS, such as 10mM ammonium (B1175870) acetate.[6]
2. Instrument Parameters (ESI-MS):
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS. Reversed-phase LC can be used for further separation.[6]
-
Acquire data in positive ion mode.[3]
-
Set the mass analyzer to scan a mass range that encompasses the expected molecular weights of the unconjugated protein and the final conjugate.
3. Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.[3][6]
-
Compare the observed molecular weight of the conjugate with the theoretical mass calculated based on the masses of the protein and the attached Methyltetrazine-PEG linker. A successful conjugation is confirmed by a mass increase corresponding to the mass of the linker.[3]
Workflow for Mass Spectrometry Validation
The following diagram illustrates the key steps in the validation of Methyltetrazine-PEG conjugation using mass spectrometry.
Caption: Experimental workflow for mass spectrometry validation.
Alternative and Complementary Validation Methods
While mass spectrometry provides definitive evidence of conjugation, other techniques can offer valuable insights into the reaction progress and the characteristics of the final product.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to monitor the progress of the conjugation reaction by separating the conjugated product from the starting materials.[3] This technique is quantitative and can also provide information about the purity of the conjugate.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can provide a clear visual confirmation of an increase in molecular weight upon conjugation.[5] It is a straightforward method to assess the extent of conjugation and the homogeneity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the covalent bond formed between the methyltetrazine and the strained alkene, confirming the site of conjugation.[3] However, it is a less sensitive technique and requires higher sample concentrations.[3]
-
UV-Vis Spectroscopy: The characteristic absorbance of the tetrazine moiety (typically around 520 nm) can be monitored to follow the kinetics of the iEDDA reaction.[3] The disappearance of this absorbance indicates the consumption of the tetrazine and the formation of the conjugate.[3]
By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of their Methyltetrazine-PEG conjugation, ensuring the quality and reliability of their bioconjugates for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 6. enovatia.com [enovatia.com]
A Comparative Guide to the Serum Stability of Methyltetrazine-Conjugates
The stability of bioconjugates in serum is a critical parameter for the development of in vivo applications, including targeted drug delivery, in vivo imaging, and diagnostics. The bioorthogonal reaction between methyltetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is prized for its exceptionally fast kinetics.[1][2] However, the in vivo utility of the resulting conjugate is contingent on its stability in a complex biological milieu like serum. This guide provides a comparative assessment of the stability of methyltetrazine-conjugates in serum, with supporting experimental data and protocols, to aid researchers in selecting the appropriate bioorthogonal chemistry for their needs.
Comparative Stability of Tetrazine Derivatives
The stability of a tetrazine-conjugate is intrinsically linked to the substituents on the tetrazine ring. While highly reactive tetrazines are desirable for rapid conjugation, this reactivity can sometimes correlate with lower stability in aqueous or biological environments.[3][4] Methyltetrazine is often considered a more stable derivative compared to some of the more reactive tetrazines.[2][3] The following table summarizes the stability of various tetrazine derivatives in serum-containing media.
| Tetrazine Derivative | Conjugate/Molecule | Biological Matrix | Incubation Conditions | Stability Metric | Reference |
| Methyltetrazine (Me-Tz) | MeTz-fluorescein | DMEM with 10% FBS | 37°C | ~80% remaining after 24h | [5][6] |
| Phenyltetrazine (Ph-Tz) | Ph-Tz | DMEM with 10% FBS | 37°C | ~60% remaining after 24h | [5][6] |
| Pyridyltetrazine (Py-Tz) | Py-Tz | DMEM with 10% FBS | 37°C | ~20% remaining after 24h | [5][6] |
| Triazolyl-tetrazine (Ta-Tz) | Ta-Tz (compound 3b) | DMEM with 10% FBS | 37°C | >90% remaining after 24h | [5][6] |
| H-Tz-A | H-Tz-A | DMEM with 10% FBS | 37°C | ~50% remaining after 24h | [5][6] |
*DMEM: Dulbecco's Modified Eagle Medium; FBS: Fetal Bovine Serum.
Stability of Linkages from Bioorthogonal Reactions
Beyond the stability of the tetrazine moiety itself, the stability of the resulting covalent bond formed after the bioorthogonal reaction is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like TCO results in a dihydropyridazine (B8628806) linkage, which is generally stable.[1]
| Bioorthogonal Reaction | Resulting Linkage | Conjugate | Biological Matrix | Incubation Conditions | Stability Metric | Reference |
| Tetrazine-TCO Ligation | Dihydropyridazine | Trastuzumab(TAMRA)₂ | Human Serum & Plasma | 37°C | >5 days, payload remained attached | [7] |
| Tetrazine-TCO Ligation | Dihydropyridazine | ¹²⁵I-labelled tc-ADC | In vivo (mice) | - | Deactivation half-life of ~5.5 days | [8] |
*TCO: trans-cyclooctene; ADC: Antibody-Drug Conjugate.
Experimental Protocols
General Protocol for Assessing Serum Stability of Bioconjugates
This protocol outlines a general workflow for evaluating the stability of bioconjugates, such as methyltetrazine-conjugates, in serum.
1. Incubation:
-
Spike the bioconjugate into the serum of the desired species (e.g., human, mouse, rat) at a predetermined concentration (e.g., 0.1 mg/mL).[9]
-
To prevent microbial growth during long incubation periods, 0.01% (w/v) sodium azide (B81097) can be added.[9]
-
The incubation is typically carried out at 37°C in a shaking incubator to mimic physiological conditions.[10][11]
-
Aliquots of the serum mixture are collected at various time points (e.g., 0, 1, 3, 7 days).[9]
-
Samples are often stored at -80°C until analysis.[9]
2. Sample Preparation:
-
For analysis by LC-MS or HPLC, proteins in the serum samples are typically precipitated to prevent interference with the analysis.[12]
-
Common protein precipitation methods involve the addition of organic solvents (e.g., acetonitrile) or strong acids.[12]
-
It is crucial to evaluate the potential for analyte loss during the precipitation step.[10][12]
-
For antibody-drug conjugates (ADCs), affinity purification may be employed.[9]
3. Analysis:
-
The concentration of the intact bioconjugate at each time point is quantified using an appropriate analytical method.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating the bioconjugate from its degradation products and quantifying the intact molecule.[9] Internal standards can be incorporated to improve accuracy and precision.[9]
-
HPLC (High-Performance Liquid Chromatography): For fluorescently labeled conjugates, RP-HPLC with fluorescence detection can be used to determine the relative amount of intact conjugate.[10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): For antibody conjugates, an ELISA can be used to measure the concentration of the intact conjugate.[13]
4. Data Analysis:
-
The percentage of the remaining intact bioconjugate is plotted against time.
-
The half-life (t₁/₂) of the conjugate in serum is calculated, often by fitting the data to a one-phase decay model.[10]
Visualizations
Experimental Workflow for Serum Stability Assessment
Caption: A flowchart illustrating the key steps in assessing the serum stability of a bioconjugate.
Comparative Stability of Bioorthogonal Moieties in Serum
Caption: A diagram ranking the stability of different tetrazine derivatives in serum-containing media.
References
- 1. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Kinetics of Progress: A Comparative Guide to Methyltetrazine Derivatives in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the choice of bioorthogonal reactants is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity. This guide provides a comparative analysis of different methyltetrazine derivatives, offering insights into their reaction kinetics and stability to aid in the selection of the optimal tool for your research needs.
The substituent on the tetrazine core significantly influences the kinetics of the IEDDA reaction and the stability of the molecule in physiological conditions. Generally, electron-withdrawing groups enhance the reaction rate but can decrease stability, while electron-donating groups, such as a methyl group, tend to increase stability, sometimes at the cost of reactivity.[1][2] This trade-off is a key consideration in the design of bioorthogonal probes and therapeutics.
Comparative Kinetic Data of Methyltetrazine Derivatives
The following table summarizes the second-order rate constants (k₂) for the reaction of various methyltetrazine derivatives with trans-cyclooctene (B1233481) (TCO), a commonly used dienophile, and their stability in serum.
| Tetrazine Derivative | Substituent(s) | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Half-life (t₁/₂) in Serum (hours) | Reference(s) |
| 3-methyl-6-pyridyl-1,2,4,5-tetrazine | CH₃, Pyridyl | ~1,000 | > 24 | [2] |
| 3-methyl-6-pyrimidyl-1,2,4,5-tetrazine | CH₃, Pyrimidyl | ~5,000 | > 24 | [2] |
| Methyl-substituted tetrazine (unspecified) | CH₃ | Slower than H-tetrazine | More stable than H-tetrazine | [3][4] |
| MePh-Tz | Methyl, Phenyl | ~1,100 (in DPBS at 37 °C with TCO–PEG₄) | >95% intact after 12 h | [5] |
| Me2Pyr-Tz | Methyl, 2-Pyridyl | ~73,000 (in buffered aqueous solution at 37 °C) | ~85% intact after 12 h | [5][6] |
| Me3Pyr-Tz | Methyl, 3-Pyridyl | - | ~85% intact after 12 h | [5] |
| Me4Pyr-Tz | Methyl, 4-Pyridyl | - | ~30% intact after 12 h | [5] |
| Methyltetrazine-PEG4-Acid | Methyl, PEG4-Acid | - | High stability | [7][8] |
Note: Reaction conditions and the specific dienophile used can significantly impact the observed rate constants. The data presented here is for comparative purposes.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the reaction kinetics of methyltetrazine derivatives.
Experimental Protocols
Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This method is suitable for fast reactions and involves monitoring the disappearance of the characteristic pink color of the tetrazine upon reaction with a dienophile.
Materials:
-
Methyltetrazine derivative of interest
-
Dienophile (e.g., trans-cyclooctene (TCO) derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the methyltetrazine derivative in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare a series of solutions of the dienophile in PBS at concentrations at least 10-fold higher than the tetrazine concentration.
-
-
Kinetic Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).[1][9]
-
Load the tetrazine solution into one syringe and the excess dienophile solution into the other.
-
Rapidly mix the two solutions in the instrument's mixing chamber.
-
Monitor the decrease in absorbance at the λmax of the tetrazine (typically between 510-550 nm) over time.[10][11]
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function.
-
The second-order rate constant (k₂) is calculated by plotting the k_obs values against the corresponding dienophile concentrations and determining the slope of the resulting linear fit.[11]
-
Serum Stability Assay
This assay assesses the stability of the methyltetrazine derivative in a more biologically relevant medium.
Materials:
-
Methyltetrazine derivative
-
Fetal bovine serum (FBS) or human serum
-
PBS, pH 7.4
-
Spectrophotometer or HPLC
Procedure:
-
Incubation:
-
Prepare a solution of the methyltetrazine derivative in PBS.
-
Add the tetrazine solution to the serum to a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Monitoring Degradation:
-
At various time points, take aliquots of the mixture.
-
The concentration of the remaining tetrazine can be determined by measuring its absorbance at its λmax after appropriate dilution and centrifugation to remove precipitated proteins. Alternatively, HPLC analysis can be used for more accurate quantification.
-
-
Data Analysis:
-
Plot the percentage of intact tetrazine against time to determine its half-life in serum.[1]
-
The IEDDA Reaction Pathway
The inverse-electron-demand Diels-Alder reaction between a tetrazine and a dienophile is a powerful bioorthogonal ligation method.
The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable Diels-Alder adduct, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable dihydropyridazine product.[10] This irreversible process drives the reaction to completion.
Conclusion
The selection of a methyltetrazine derivative for bioorthogonal applications requires a careful balance between reaction kinetics and stability. Derivatives with electron-withdrawing groups, such as pyridyl- and pyrimidyl-substituted methyltetrazines, offer rapid kinetics, which is advantageous for applications requiring fast labeling.[2] Conversely, simple methyl-substituted tetrazines and those with PEG spacers tend to exhibit enhanced stability, making them suitable for longer-term in vivo studies.[3][7][8] By understanding the kinetic profiles and stability of different methyltetrazine derivatives, researchers can make informed decisions to advance their work in chemical biology and drug development.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Superiority of Methyltetrazine-PEG Linkers in Modern Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to biological entities is paramount. While traditional azide-alkyne "click chemistry" has been a cornerstone of bioconjugation, newer technologies offer significant advantages. This guide provides an objective, data-driven comparison of Methyltetrazine-PEG linkers, which utilize inverse-electron-demand Diels-Alder (iEDDA) chemistry, against the well-established copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
The evidence overwhelmingly demonstrates that for applications demanding rapid kinetics, superior biocompatibility, and high in vivo stability, Methyltetrazine-PEG linkers represent a significant advancement over their azide-alkyne counterparts.
At a Glance: Key Performance Metrics
The quantitative differences between these ligation chemistries are stark, particularly in their reaction speeds and biocompatibility. The following tables summarize the key performance data, providing a clear rationale for the adoption of Methyltetrazine-PEG linkers in demanding bioconjugation applications.
Table 1: Comparative Analysis of Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of a bioconjugation reaction. The iEDDA reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is orders of magnitude faster than both CuAAC and SPAAC, enabling efficient labeling at low concentrations and significantly reducing reaction times.[1][2]
| Ligation Chemistry | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Methyltetrazine Ligation (iEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶[1][2] | Exceptionally fast, catalyst-free, and bioorthogonal. The reaction rate can be tuned by modifying the tetrazine or TCO structure.[3] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴[1] | Requires a cytotoxic copper(I) catalyst. The reaction rate is influenced by the choice of ligand and copper source.[4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1[1][5] | Catalyst-free but significantly slower than iEDDA and CuAAC. The rate is dependent on the structure of the strained alkyne.[5] |
Table 2: Biocompatibility and In Vivo Considerations
A major drawback of CuAAC is the inherent cytotoxicity of the copper catalyst, which can compromise cell viability and is a significant concern for in vivo applications.[4][6] Methyltetrazine-PEG linkers, reacting via a catalyst-free mechanism, offer superior biocompatibility. Furthermore, the resulting linkage from the iEDDA reaction demonstrates excellent in vivo stability.[7]
| Ligation Chemistry | Biocompatibility | In Vivo Stability | Key Considerations |
| Methyltetrazine Ligation (iEDDA) | High | High (Half-life of days)[7] | No cytotoxic catalyst required. The tetrazine-TCO linkage is stable in biological media and in vivo.[7][8] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Low to Moderate | High | Copper catalyst is cytotoxic. For instance, the IC50 of copper sulfate (B86663) in HeLa cells is 225 μM after 16 hours of exposure.[9] Ligands are required to mitigate toxicity but may not eliminate it completely.[10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High | High | Catalyst-free and biocompatible. However, the slow reaction kinetics can be a major limitation for in vivo applications where rapid conjugation is required.[5] |
Reaction Mechanisms and Experimental Workflows
To further elucidate the practical differences between these bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for antibody labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Methyltetrazine-Labeled Antibodies by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the landscape of bioconjugation, with the inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), emerging as a particularly powerful tool.[1][2] This reaction's rapid kinetics and high specificity make it ideal for labeling antibodies under physiological conditions, paving the way for advanced diagnostics and therapeutics like antibody-drug conjugates (ADCs).[3][4][5] Following the synthesis of these Methyltetrazine-labeled antibodies, a thorough characterization is paramount to ensure their quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for this analysis, offering robust methods for determining critical quality attributes. This guide provides a comprehensive comparison of HPLC techniques with alternative analytical methods for the characterization of Methyltetrazine-labeled antibodies, supported by experimental data and detailed protocols.
Key Quality Attribute: Drug-to-Antibody Ratio (DAR)
A critical parameter for any antibody conjugate is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[6] The DAR significantly influences the conjugate's potency, pharmacokinetics, and potential toxicity. Several analytical techniques can be employed for DAR determination, each with its own set of advantages and limitations.
Comparison of Analytical Techniques for DAR Determination
The characterization of Methyltetrazine-labeled antibodies can be approached using a variety of analytical techniques. While HPLC methods are widely adopted, Mass Spectrometry and Capillary Electrophoresis offer orthogonal approaches that provide complementary information.
| Technique | Principle | Advantages | Limitations | Typical Throughput |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing conditions. | Preserves the native structure of the antibody, allowing for the analysis of the intact conjugate. Good resolution of species with different DARs.[7][8] | Can be sensitive to mobile phase composition. May not be suitable for highly hydrophobic conjugates which can result in poor peak shape and recovery.[1] | Medium |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | High resolution and compatibility with MS. Can be used for both intact and reduced antibody analysis.[9][10] | Denaturing conditions may alter the antibody structure. High salt concentrations are not required, reducing system contamination.[3] | High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate mass information for the intact conjugate and its subunits, confirming conjugation and allowing for precise DAR calculation.[1][11] High sensitivity.[10] | Ionization efficiency can vary between different DAR species, potentially affecting the accuracy of quantitative measurements.[1] | High |
| Capillary Electrophoresis (CE-SDS) | Separation of SDS-coated proteins based on their molecular weight in a capillary. | High resolution and low sample consumption. Can be used for purity and heterogeneity assessment.[2][12][13] | Can be less robust than HPLC for routine analysis. May have limitations in resolving species with very similar molecular weights. | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in your laboratory.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for resolving antibody-drug conjugates based on the number of conjugated hydrophobic drugs.[14]
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Antibody sample (~1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the Methyltetrazine-labeled antibody.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR from the peak areas of the different drug-loaded species.[15]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC, particularly after reduction of the antibody, provides a high-resolution method for DAR determination.[6][9]
Instrumentation:
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., Agilent PLRP-S)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing agent: Dithiothreitol (DTT)
-
Antibody sample (~1 mg/mL in PBS)
Procedure:
-
To reduce the antibody, add DTT to the sample to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject the reduced antibody sample.
-
Elute with a linear gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The DAR is calculated based on the relative peak areas of the unconjugated and conjugated light and heavy chains.[3]
Intact Mass Analysis by LC-MS
LC-MS provides a direct measurement of the molecular weight of the intact antibody conjugate, allowing for precise DAR calculation.
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for large proteins
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Antibody sample (~1 mg/mL in PBS)
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the intact antibody sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range for the antibody.
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different DAR species.
-
Calculate the average DAR from the relative abundances of the different species.[16]
Capillary Electrophoresis (CE-SDS) for Purity Analysis
CE-SDS is used to assess the purity and heterogeneity of the antibody conjugate under denaturing conditions.[9][12]
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
SDS-gel buffer
-
Sample buffer containing SDS
-
Reducing agent (e.g., β-mercaptoethanol) for reduced analysis
-
Antibody sample (~1 mg/mL)
Procedure:
-
Prepare the antibody sample in the sample buffer (with or without reducing agent).
-
Heat the sample to ensure denaturation and SDS binding.
-
Fill the capillary with the SDS-gel buffer.
-
Inject the sample electrokinetically.
-
Apply a high voltage to effect separation.
-
Detect the migrating species by UV absorbance at 220 nm.
-
Analyze the electropherogram to determine the purity and identify any fragments or aggregates.[13]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful characterization. The following diagram illustrates the key stages from antibody labeling to final analysis.
Caption: Experimental workflow for the synthesis and characterization of Methyltetrazine-labeled antibodies.
Conclusion
The characterization of Methyltetrazine-labeled antibodies is a multi-faceted process that requires a combination of analytical techniques to ensure a comprehensive understanding of the product's quality. HPLC, particularly HIC and RP-HPLC, remains a central and robust platform for routine analysis, especially for determining the critical quality attribute of DAR. However, orthogonal methods such as mass spectrometry and capillary electrophoresis provide invaluable complementary information. Mass spectrometry offers unparalleled accuracy in mass determination, while capillary electrophoresis provides high-resolution separation for purity and heterogeneity assessment. The choice of analytical method will depend on the specific information required, the stage of development, and the available instrumentation. By employing a combination of these powerful analytical tools, researchers and drug developers can ensure the production of well-characterized and high-quality Methyltetrazine-labeled antibodies for their intended applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2023231889A1 - Antibody conjugate and use thereof - Google Patents [patents.google.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. nist.gov [nist.gov]
- 13. CE-SDS for Antibody Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. eag.com [eag.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precision LC-MS Analysis for Intact Antibodies: A Powerful Solution for Biotherapeutic Characterization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the In Vivo Performance of Methyltetrazine-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the ability to perform chemical reactions within a living organism—bioorthogonal chemistry—has opened new frontiers in targeted therapeutics, in vivo imaging, and diagnostics. Among the arsenal (B13267) of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful strategy. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer with the methyltetrazine moiety further enhances its in vivo applicability.
This guide provides an objective comparison of the in vivo performance of Methyltetrazine-PEG linkers against other bioorthogonal alternatives, supported by experimental data. We will delve into key performance metrics, provide detailed experimental protocols, and visualize complex workflows to aid researchers in selecting the optimal tools for their in vivo studies.
Performance Comparison of Bioorthogonal Linkers
The success of an in vivo bioconjugation strategy hinges on several key parameters: reaction kinetics, stability in a biological environment, and the pharmacokinetic properties of the linker. Methyltetrazine-PEG linkers have demonstrated a superior balance of these properties for many in vivo applications, particularly in pretargeting strategies for imaging and drug delivery.
Data Presentation: Key Performance Metrics
The following tables summarize quantitative data for Methyltetrazine-TCO ligation and its common alternatives.
| Feature | Methyltetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1] | ~1[1] | Up to 60 |
| In Vivo Stability | Generally high, dependent on tetrazine substitution[2] | High | Moderate to High |
| Biocompatibility | Excellent (catalyst-free)[2] | Excellent (catalyst-free) | Excellent (catalyst-free) |
| Common Dienophile/Dipolarophile | trans-Cyclooctene (TCO) | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | Cyclooctynes |
| Key Advantage | Extremely fast kinetics, ideal for low concentration applications in vivo[1] | High stability of azide (B81097) and alkyne partners | Tunable reactivity |
| Potential Limitation | Less reactive tetrazines can have slower kinetics; highly reactive tetrazines may have reduced stability[2] | Slower kinetics can be a limitation for rapid in vivo ligations[1] | Generally slower kinetics than tetrazine ligation |
In Vivo Performance of Tetrazine Derivatives
The choice of substituent on the tetrazine ring significantly impacts its in vivo performance. A key consideration is the trade-off between reactivity and stability. While highly reactive tetrazines can achieve faster ligation at low concentrations, they may be less stable in the complex biological milieu. Methyltetrazine has emerged as a favorable option, offering a good balance between these two critical properties.
Furthermore, hydrophilicity, often quantified by the logarithm of the distribution coefficient (logD), is a crucial factor for successful in vivo applications. Tetrazine derivatives with low logD₇.₄ values (<-3) have been shown to be strong indicators for successful pretargeting in vivo.[2]
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | In Vivo Ligation Performance | Key Characteristics |
| Methyl-substituted | ~1,000 - 50,000+[2] | High | Good balance of reactivity and stability. |
| H-phenyl-substituted | >70,000[2] | Very High | Highly reactive, suitable for time-critical applications. |
| Bis(pyridyl)-substituted | >70,000[2] | Very High | Highly reactive and polar. |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful in vivo evaluation of bioorthogonal linkers. Below are representative protocols for a pretargeted imaging study using a Methyltetrazine-PEG linker.
Protocol 1: Antibody Modification with TCO
This protocol describes the modification of a targeting antibody with a trans-cyclooctene (TCO) moiety for subsequent in vivo reaction with a methyltetrazine-labeled probe.
-
Materials:
-
Targeting antibody (e.g., anti-HER2)
-
TCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using desalting columns equilibrated with sterile PBS.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-antibody conjugate using mass spectrometry or UV-Vis spectroscopy.
-
Protocol 2: In Vivo Pretargeted PET Imaging
This protocol outlines the procedure for a pretargeted Positron Emission Tomography (PET) imaging study in a tumor-bearing mouse model.
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
-
Tumor xenograft model (e.g., subcutaneous injection of cancer cells expressing the target antigen)
-
-
Procedure:
-
Administration of TCO-Antibody: Once tumors reach a suitable size (e.g., 100-150 mm³), administer the TCO-modified antibody (e.g., 100 µg) via tail vein injection.
-
Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. The optimal time interval between antibody and probe injection (typically 24-72 hours) should be empirically determined.[3]
-
Administration of Radiolabeled Methyltetrazine-PEG Probe: Inject the radiolabeled Methyltetrazine-PEG probe (e.g., ⁶⁴Cu- or ¹⁸F-labeled) via tail vein injection.[4][5]
-
PET Imaging: At various time points post-injection of the radioprobe (e.g., 1, 4, 24 hours), anesthetize the mice and perform PET imaging to visualize the biodistribution of the radiotracer.[4]
-
Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to quantify the biodistribution and calculate tumor-to-background ratios.[3][4]
-
Protocol 3: In Vivo Linker Stability Assay
This protocol describes a method to assess the in vivo stability of the linker by monitoring the pharmacokinetics of the antibody-drug conjugate (ADC) components.[6]
-
Materials:
-
ADC constructed with the Methyltetrazine-PEG linker
-
Animal model (e.g., mice or rats)
-
ELISA kits for total antibody and conjugated antibody detection
-
LC-MS/MS for free drug quantification
-
-
Procedure:
-
ADC Administration: Administer a single dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification of ADC Components:
-
Total Antibody: Use an ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Conjugated Antibody (ADC): Use a format-specific ELISA to measure the concentration of the antibody that still has the drug conjugated.
-
Free Drug: Use LC-MS/MS to quantify the concentration of the released cytotoxic drug in the plasma.
-
-
Data Analysis: Plot the concentration-time profiles for the total antibody, ADC, and free drug to determine their pharmacokinetic parameters and assess the in vivo stability of the linker. A stable linker will result in a slow rate of drug deconjugation.
-
Mandatory Visualization
Diagram 1: Pretargeted Imaging Workflow
Caption: Workflow for in vivo pretargeted PET imaging using TCO-antibody and a radiolabeled Methyltetrazine-PEG probe.
Diagram 2: Antibody-Drug Conjugate (ADC) Development Workflow
Caption: A conceptual workflow for the development and application of an ADC utilizing a pretargeted approach with TCO-modified antibody and a Methyltetrazine-PEG-drug conjugate.
Diagram 3: Logical Relationship of Key Performance Indicators for In Vivo Success
Caption: The interplay of key molecular properties of a bioorthogonal linker that contribute to successful in vivo applications.
References
- 1. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Protein Labeling: Methyltetrazine-PEG vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient labeling of proteins is paramount for applications ranging from in vivo imaging to the development of antibody-drug conjugates (ADCs). Methyltetrazine-PEG reagents have emerged as a powerful tool for this purpose, leveraging the rapid and highly specific bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO). This guide provides an objective comparison of protein labeling using Methyltetrazine-PEG with other widely used amine- and thiol-reactive labeling strategies, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The choice of a protein labeling strategy hinges on several factors, including the desired site of conjugation, reaction kinetics, stability of the resulting bond, and the overall efficiency of the labeling process. This section provides a quantitative and qualitative comparison of Methyltetrazine-PEG labeling with traditional N-hydroxysuccinimide (NHS) ester and maleimide-based methods.
Quantitative Comparison of Key Labeling Chemistries
The efficiency and speed of a labeling reaction are critical, particularly when working with sensitive proteins or in complex biological environments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO stands out for its exceptional kinetics.
| Feature | Methyltetrazine-PEG (via IEDDA) | Amine-Reactive NHS-Ester | Thiol-Reactive Maleimide (B117702) |
| Target Residues | Site-specifically incorporated TCO or Tetrazine | Lysine (B10760008), N-terminus (Primary Amines) | Cysteine (Thiols) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Up to 10⁷, typically 800 - 30,000[1] | Not applicable (less rapid) | Not applicable (less rapid) |
| Typical Labeling Efficiency | High, dependent on bioorthogonal partner incorporation | Typically 70-90% for single-cysteine labeling[2] | High, but requires accessible and reduced thiols[3] |
| Reaction pH | Aqueous media, physiological pH[1] | 7.0 - 9.0 (optimal ~8.5)[4] | 6.5 - 7.5[5] |
| Reaction Time | Minutes to a few hours[1] | 30 minutes to a few hours[4] | 2 hours to overnight[6] |
Note: The kinetics of NHS-ester and maleimide reactions are generally slower and more dependent on reactant concentrations and pH than the bioorthogonal tetrazine-TCO ligation.
Qualitative Comparison of Labeling Strategies
| Feature | Methyltetrazine-PEG (Bioorthogonal) | Amine-Reactive NHS-Ester | Thiol-Reactive Maleimide |
| Selectivity | Highly specific to the bioorthogonal partner, enabling precise site-specific labeling.[1] | Targets abundant lysine residues, which can lead to heterogeneous labeling and potential impact on protein function.[2] | Targets less abundant cysteine residues, offering a higher degree of site-specificity than amine labeling.[5] |
| Biocompatibility | Excellent; catalyst-free reaction proceeds efficiently in biological media.[1] | Generally good, but the reactivity with primary amines can be widespread. | High specificity for thiols at neutral pH, but potential for off-target reactions with amines at higher pH.[5] |
| Bond Stability | Forms a stable dihydropyrazine (B8608421) or pyridazine (B1198779) bond.[7] | Forms a stable amide bond.[4] | The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation, though this can be mitigated.[5] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide methodologies for labeling with Methyltetrazine-PEG and alternative chemistries.
Protocol 1: Two-Step Protein Labeling via Methyltetrazine-PEG-NHS Ester and TCO
This two-step approach involves first modifying a protein with a TCO-NHS ester to introduce the TCO handle, followed by the bioorthogonal reaction with a Methyltetrazine-PEG reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Methyltetrazine-PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
TCO Activation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[2]
-
Purification: Remove excess TCO reagent using a desalting column equilibrated with PBS.
-
Tetrazine Ligation:
-
To the TCO-activated protein, add the Methyltetrazine-PEG reagent. A 1.5 to 3-fold molar excess of the tetrazine reagent over the protein is recommended.
-
Incubate for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Final Purification: Purify the final conjugate using a desalting column to remove excess Methyltetrazine-PEG reagent.
Protocol 2: Direct Amine Labeling with Methyltetrazine-PEG-NHS Ester
This protocol describes the direct labeling of primary amines on a protein with a Methyltetrazine-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[2]
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of Methyltetrazine-PEG-NHS Ester in anhydrous DMSO or DMF immediately before use.[2]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Methyltetrazine-PEG-NHS Ester to the protein solution while gently stirring. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction and incubate for 30 minutes at room temperature.[2]
-
Purification: Separate the labeled protein from unreacted reagent using a desalting column.
Protocol 3: Thiol-Reactive Labeling with Maleimide-PEG
This protocol outlines the labeling of cysteine residues on a protein using a maleimide-functionalized PEG reagent.
Materials:
-
Protein of interest
-
Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5
-
Maleimide-PEG reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) (optional)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein at 50-100 µM in the Reaction Buffer. If necessary, reduce disulfide bonds by adding a ~10-fold molar excess of TCEP and incubating for ~30 minutes.[6]
-
Reagent Preparation: Allow the Maleimide-PEG reagent to warm to room temperature and prepare a stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Purify the conjugated protein from the unreacted maleimide reagent using a desalting column.
Quantitative Analysis of Labeling Efficiency
A critical aspect of protein labeling is the determination of the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to a single protein molecule.
Degree of Labeling (DOL) Calculation using UV-Vis Spectrophotometry
This is the most common and accessible method for determining the DOL. It relies on measuring the absorbance of the protein and the label at their respective maximum absorbance wavelengths.
Procedure:
-
Purify the labeled protein to remove all unconjugated label.
-
Measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (A_label).
-
Calculate the protein concentration, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The DOL is the molar ratio of the label to the protein.
A detailed formula for calculating DOL is as follows:
DOL = (A_label × ε_protein) / [(A₂₈₀ - (A_label × CF₂₈₀)) × ε_label]
Where:
-
A_label: Absorbance of the conjugate at the λ_max of the label.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_label: Molar extinction coefficient of the label at its λ_max.
-
CF₂₈₀: Correction factor (A₂₈₀ of the free label / A_label of the free label).
Advanced Methods for Quantitative Analysis
-
Mass Spectrometry (MS): Provides a precise mass measurement of the labeled protein, allowing for the determination of the number of attached labels. This can be done through "top-down" analysis of the intact protein or a "bottom-up" approach involving digestion of the protein into peptides.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate labeled from unlabeled proteins and to analyze the heterogeneity of the labeled product.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the key labeling workflows.
Caption: Comparative workflows for protein labeling methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 7. interchim.fr [interchim.fr]
The Influence of PEG Spacer Length on Conjugate Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in dictating the overall performance of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for modulating the physicochemical and pharmacological properties of these complex molecules. The length of the PEG spacer, in particular, can profoundly impact a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.
This guide provides an objective comparison of how different PEG spacer lengths affect conjugate properties, supported by experimental data from various studies. It aims to serve as a resource for the rational design and optimization of next-generation bioconjugates.
The Balancing Act: Performance Trade-offs with PEG Spacer Length
The incorporation of PEG linkers into bioconjugates offers several advantages. The hydrophilic nature of PEG can enhance the solubility of hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[1] Furthermore, PEGylation can increase the hydrodynamic radius of the conjugate, leading to a longer plasma half-life and potentially reducing immunogenicity.[1][2]
However, the choice of PEG spacer length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG chains generally improve in vivo performance, they can sometimes hinder in vitro potency due to steric hindrance, which may mask the biologically active site of the targeting molecule.[1][3][4]
Figure 1: The trade-off between in vitro potency and in vivo pharmacokinetics when selecting a PEG spacer length.
Data Presentation: Comparative Analysis of PEG Spacer Length
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance metrics of different bioconjugates.
Table 1: Effect of PEG Spacer Length on Binding Affinity and In Vitro Cytotoxicity
| Conjugate Type | PEG Spacer Length | Target | IC50 (nM) | Key Findings | Reference |
| natGa-NOTA-RM26 (Bombesin antagonist) | PEG2 | GRPR | 3.1 ± 0.2 | Shorter spacers showed higher binding affinity. | [3] |
| PEG3 | GRPR | 3.9 ± 0.3 | [3] | ||
| PEG4 | GRPR | 5.4 ± 0.4 | [3] | ||
| PEG6 | GRPR | 5.8 ± 0.3 | [3] | ||
| Affibody-MMAE Conjugate | 4 kDa PEG | HER2 | ~4.5x higher than non-PEGylated | Longer PEG chains reduced in vitro cytotoxicity. | [5] |
| 10 kDa PEG | HER2 | ~22.5x higher than non-PEGylated | [5] | ||
| Trastuzumab-MMAD Conjugate | PEG4, PEG6, PEG8, PEG12, PEG24 | HER2 | - | Intermediate length PEGs (6, 8, 12) resulted in higher drug loadings (DAR). | [2] |
Table 2: Influence of PEG Spacer Length on Pharmacokinetics and Biodistribution
| Conjugate Type | PEG Spacer Length | Key Pharmacokinetic Parameter | Biodistribution Findings | Reference |
| 68Ga-NOTA-RM26 | PEG3 | - | Showed lower liver uptake compared to other short PEG spacers. | [3] |
| 177Lu-Bombesin antagonist | PEG4 & PEG6 | - | High tumor uptake and excellent tumor-to-kidney ratios. | [6] |
| PEG12 | Increased serum stability (T1/2=584±20 min for PEG6) | The trend of increased stability reversed with the PEG12 analog. | [6] | |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold longer half-life | [5] | |
| 10 kDa PEG | 11.2-fold longer half-life | [5] | ||
| Antibody-based Nanocarrier | 0.65 kDa | - | Best targeting in DC2.4 cell line. | [7][8] |
| 5 kDa | - | Required for specific accumulation in primary BMDCs and splenocytic cDC1. | [7][8] | |
| MTX-loaded Chitosan Nanoparticles | 750, 2000, 5000 Da | Increased AUC0–72 h with increasing MW | Decreased accumulation in liver, spleen, and lung with increasing MW. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with varying PEG spacer lengths. The following are representative protocols for key experiments.
General Protocol for Antibody-Drug Conjugation with PEG Linkers
This protocol describes a general workflow for conjugating a payload to an antibody using a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).
Figure 2: General experimental workflow for antibody-drug conjugation.
1. Antibody Preparation:
-
Prepare a solution of the monoclonal antibody in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar excess of TCEP and reaction time should be optimized to achieve the desired number of free thiols.
2. Linker-Payload Preparation:
-
In a separate vial, dissolve the NHS-activated PEG-payload linker in a minimal amount of an anhydrous organic solvent such as DMF or DMSO.
3. Conjugation Reaction:
-
Add the linker-payload solution to the antibody solution with gentle stirring. The molar excess of the linker-payload complex to the antibody will need to be optimized but can typically start at a 10- to 50-fold excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature will depend on the specific reactants.
4. Quenching:
-
Stop the reaction by adding a quenching solution (e.g., Tris or lysine) to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will react with any excess NHS-activated linker.
5. Purification:
-
Remove unreacted linker-payload and other byproducts by a suitable purification method, such as Size Exclusion Chromatography (SEC), to isolate the purified conjugate.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugates on target cancer cell lines.
Methodology:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PEGylated conjugates and a non-PEGylated control. Add the compounds to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to untreated control cells. Plot the cell viability against the logarithm of the conjugate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Pharmacokinetic Study in Animal Models
Objective: To evaluate the pharmacokinetic profile of conjugates with different PEG spacer lengths.
Methodology:
-
Animal Model: Use appropriate animal models (e.g., mice or rats).
-
Administration: Administer a single intravenous (IV) dose of the conjugates to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for antibody-based conjugates.
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Conclusion
The length of the PEG spacer is a critical parameter in the design of bioconjugates that significantly influences their physicochemical and biological properties. As demonstrated by the compiled data, there is a clear interplay between PEG length and the conjugate's performance, often necessitating a compromise between in vitro potency and in vivo pharmacokinetics. Shorter PEG linkers may favor higher binding affinity and cytotoxicity, while longer linkers are generally superior for extending circulation half-life and improving biodistribution.
The optimal PEG spacer length is highly context-dependent and must be empirically determined for each specific conjugate and therapeutic application. By systematically evaluating a range of PEG spacer lengths using robust experimental protocols, researchers can fine-tune the properties of their bioconjugates to achieve the desired therapeutic window. This guide serves as a foundational resource to inform the rational design and development of safer and more effective bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Stability Showdown: Methyltetrazine Eclipses Unsubstituted Tetrazine Linkers for Robust Bioorthogonal Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, the stability of bioorthogonal linkers is a paramount concern. Among the pioneering tools in this field, tetrazine linkers have gained prominence for their exceptionally fast reaction kinetics in inverse electron-demand Diels-Alder (iEDDA) cycloadditions. However, the stability of the tetrazine core itself can be a critical determinant of the success of an experiment or the efficacy of a drug conjugate. This guide provides a detailed comparison of the stability of methyltetrazine versus unsubstituted tetrazine linkers, supported by experimental data, to aid in the selection of the optimal linker for your research needs.
The key takeaway is the enhanced stability of methyltetrazine, attributed to the electron-donating nature of the methyl group, which shields the tetrazine ring from nucleophilic attack and subsequent degradation. This increased stability translates to a longer half-life in biological media, ensuring that the linker remains intact and reactive for the desired duration of the experiment or therapeutic window.
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of methyltetrazine over its unsubstituted counterpart in various biologically relevant conditions. The following table summarizes key findings from comparative stability studies.
| Linker Type | Experimental Conditions | Timepoint | % Remaining | Reference |
| Methyltetrazine | DMEM + 10% FBS, 37°C | 48 hours | > 63% | [1] |
| Unsubstituted Tetrazine | DMEM + 10% FBS, 37°C | 48 hours | < 13% | [1] |
| Methyl-terminated Tetrazine | Equimolar L-cysteine, 37°C | 3 hours | 96% (4% degradation) | |
| Hydrogen-terminated Tetrazine | Equimolar L-cysteine, 37°C | 3 hours | 80% (20% degradation) |
The Chemical Basis for Enhanced Stability
The stability of the tetrazine ring is intrinsically linked to its electronic properties. The unsubstituted tetrazine core is electron-deficient, rendering it susceptible to nucleophilic attack, particularly from thiols present in biological systems (e.g., cysteine residues in proteins, glutathione). This can lead to the degradation of the linker and loss of its bioorthogonal reactivity.
The introduction of a methyl group at one of the carbon positions of the tetrazine ring significantly mitigates this instability. The methyl group acts as an electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment makes the tetrazine core less electrophilic and therefore more resistant to attack by nucleophiles.
Degradation Pathway: A Tale of Two Susceptibilities
The primary degradation pathway for tetrazines in biological environments involves nucleophilic attack on the electron-deficient ring. For unsubstituted tetrazine, this process is more facile, leading to rapid decomposition. In contrast, the electron-donating methyl group in methyltetrazine provides a steric and electronic shield, hindering nucleophilic attack and promoting linker longevity.
Experimental Protocols
To enable researchers to validate these findings and assess the stability of tetrazine linkers in their own experimental setups, a general protocol for a stability assay using UV-Vis spectrophotometry is provided below.
Protocol: Tetrazine Stability Assay via UV-Vis Spectrophotometry
Objective: To determine the stability of a tetrazine linker in a specific aqueous medium (e.g., PBS, serum-containing cell culture medium) over time.
Materials:
-
Tetrazine-containing compound (e.g., methyltetrazine-linker, unsubstituted tetrazine-linker)
-
Aqueous medium for stability testing (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Fetal Bovine Serum (FBS), or cell culture medium)
-
DMSO (for stock solution preparation)
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at ~515-540 nm
-
Temperature-controlled incubator or water bath (37°C)
-
96-well plates (for microplate reader) or quartz cuvettes (for spectrophotometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the tetrazine-containing compound in DMSO at a concentration of 10-20 mM.
-
-
Sample Preparation:
-
Dilute the tetrazine stock solution into the pre-warmed (37°C) aqueous medium of choice to a final concentration of 0.2 mM.[2] Ensure the final concentration of DMSO is low (e.g., ≤1%) to minimize its effect on the stability.[2]
-
For serum-containing media, a higher final tetrazine concentration (e.g., 1 mM) may be necessary to overcome baseline absorbance from serum components.[2]
-
Prepare a blank sample containing the aqueous medium with the same final concentration of DMSO but without the tetrazine compound.
-
-
Incubation:
-
Incubate the samples at 37°C.[2]
-
-
Absorbance Measurement:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), measure the absorbance of the tetrazine at its characteristic maximum wavelength (typically between 515 nm and 540 nm).[2]
-
Use the blank sample to zero the spectrophotometer or as a background control.
-
-
Data Analysis:
-
Calculate the percentage of remaining tetrazine at each time point using the following formula: % Remaining = (Absorbance at time t / Initial Absorbance at time 0) x 100
-
Plot the percentage of remaining tetrazine against time to visualize the degradation profile.
-
The half-life (t₁/₂) of the tetrazine linker can be determined from this plot.
-
Note: For more precise quantification and to identify degradation products, High-Performance Liquid Chromatography (HPLC) can be employed as an alternative or complementary analytical method.
Conclusion
The choice between methyltetrazine and unsubstituted tetrazine linkers has significant implications for the outcome of bioorthogonal chemistry applications. The experimental evidence strongly supports the superior stability of methyltetrazine in biological media. This enhanced stability, conferred by the electron-donating methyl group, makes it the preferred choice for applications requiring prolonged incubation times, such as in vivo imaging, long-term cell tracking, and the development of antibody-drug conjugates with extended circulation times. While unsubstituted tetrazines may offer slightly faster reaction kinetics in some cases, this advantage is often outweighed by their rapid degradation. For robust and reliable results in bioorthogonal chemistry, the enhanced stability of methyltetrazine linkers provides a clear advantage.
References
Assessing the Biocompatibility of Methyltetrazine-PEG Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise attachment of molecules to biological targets in complex environments. Among the most prominent reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes. Methyltetrazine-PEG conjugates have emerged as valuable tools in this context, offering a blend of rapid reaction kinetics and the biocompatibility benefits of polyethylene (B3416737) glycol (PEG). However, a thorough assessment of their biocompatibility in comparison to other commonly used bioorthogonal reagents is crucial for their successful translation into therapeutic and diagnostic applications.
This guide provides a comparative overview of the biocompatibility of Methyltetrazine-PEG conjugates, with a focus on two key alternatives: Dibenzocyclooctyne-PEG (DBCO-PEG) and Trans-cyclooctene-PEG (TCO-PEG) conjugates. While direct head-to-head comparative studies on the biocompatibility of these specific conjugates are limited in the current literature, this guide synthesizes available data on their cytotoxicity, immunogenicity, and in vivo toxicity, alongside detailed experimental protocols for key biocompatibility assays.
Comparison of Bioorthogonal Conjugation Chemistries
The choice of bioorthogonal chemistry is a critical decision in the design of bioconjugates. The ideal reaction should be fast, specific, and biocompatible, proceeding efficiently under physiological conditions without interfering with biological processes.[1]
| Feature | Methyltetrazine-PEG | DBCO-PEG (SPAAC) | TCO-PEG (iEDDA) |
| Reaction | Inverse-electron-demand Diels-Alder (iEDDA) with strained alkenes (e.g., TCO) | Strain-promoted azide-alkyne cycloaddition (SPAAC) with azides | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazines |
| Kinetics | Very fast (up to 10^6 M⁻¹s⁻¹)[2] | Fast, but generally slower than iEDDA[3] | Very fast (up to 10^6 M⁻¹s⁻¹)[2] |
| Biocompatibility | Generally considered biocompatible; catalyst-free.[2][4] | Biocompatible; catalyst-free.[5] | Biocompatible; catalyst-free.[2] |
| Stability | Methyltetrazine is highly stable.[6] | DBCO is generally stable but can be degraded by thiols and radicals under certain conditions.[7] | TCO can isomerize to the less reactive cis-isomer.[3] |
| Hydrophilicity | PEG chain enhances water solubility. | PEG chain enhances water solubility. | PEG chain enhances water solubility. |
Cytotoxicity Assessment
Cytotoxicity is a critical parameter for evaluating the biocompatibility of any new chemical entity intended for biological applications. In vitro cytotoxicity assays, such as the MTT and LDH assays, are commonly used to assess the effect of a compound on cell viability and membrane integrity.
While comprehensive, direct comparative cytotoxicity data for Methyltetrazine-PEG, DBCO-PEG, and TCO-PEG is scarce, some studies provide insights into the individual components.
| Compound/Conjugate | Cell Line(s) | Assay | IC50 Value (µM) | Reference |
| TCO-Doxorubicin Prodrug | MCF-7, MDA-MB-231 | MTT | 2.4 - 3.5 | [8] |
| Activated TCO-Doxorubicin (with PEG-Tetrazine) | MCF-7, MDA-MB-231 | MTT | 0.2 - 0.4 | [8] |
| Tetrazine Glycoconjugate (FDR-Tz) | CAL27 | GLUT1 Inhibition | 22.4 | [4] |
| PEG-Doxorubicin Conjugates | B16F10 | MTT | > 2 | [9] |
| Doxorubicin (B1662922) | KB-3-1 (sensitive), KB-8-5 (resistant) | Clonogenic | 0.03, 0.12 | [10] |
It is important to note that the cytotoxicity of a conjugate is highly dependent on the payload it carries. The data above for doxorubicin conjugates illustrates that the linker and targeting moiety can significantly influence the IC50 value. Studies on the PEG linkers themselves generally show low toxicity at typical concentrations used in bioconjugation.[11]
Immunogenicity Profile
The immunogenicity of bioconjugates is a significant concern, as an immune response can lead to reduced efficacy and potential adverse effects. The PEG component of these conjugates is known to have the potential to elicit anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated therapeutic.[12] The immunogenicity of the bioorthogonal handle itself is also a consideration.
Currently, there is a lack of direct comparative studies on the immunogenicity of Methyltetrazine-PEG, DBCO-PEG, and TCO-PEG conjugates. However, some studies suggest that DBCO-azide conjugation chemistry may induce complement activation, potentially due to the hydrophobicity of the DBCO moiety leading to protein aggregation on nanoparticle surfaces.[13] The tetrazine-TCO ligation, on the other hand, is often highlighted for its biocompatibility and low immunogenicity in vivo.[14]
Further research is needed to systematically evaluate and compare the immunogenic potential of these different click chemistry handles when conjugated to PEG and a biological moiety.
In Vivo Biocompatibility and Toxicity
In vivo studies are essential to assess the overall biocompatibility and potential toxicity of bioconjugates in a complex biological system. The tetrazine-TCO ligation has been successfully used in numerous in vivo applications, including pre-targeted imaging and drug delivery, which speaks to its general biocompatibility.[8][15] These studies demonstrate that the reaction can proceed efficiently in living organisms without causing overt toxicity.
Experimental Protocols
Accurate and reproducible assessment of biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for two of the most common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test conjugate and appropriate controls (vehicle, positive control for toxicity). Incubate for a desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[23]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.[21]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and tetrazolium salt.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to correct for background.[21]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples and the controls.
Signaling Pathways and Cellular Uptake
The cellular uptake mechanism of PEGylated conjugates is crucial for their biological activity. While specific signaling pathways triggered by Methyltetrazine-PEG, DBCO-PEG, or TCO-PEG conjugates are not well-defined, the general understanding is that PEGylation can influence cellular uptake. PEGylation can reduce non-specific cellular uptake by creating a hydrophilic shield, but it can also be exploited for targeted delivery by attaching ligands that bind to specific cell surface receptors.
The cellular entry of these conjugates, particularly when attached to larger entities like nanoparticles or proteins, is often mediated by endocytosis. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can depend on the size, shape, and surface chemistry of the conjugate. For example, some studies have shown that DBCO-conjugated molecules can be directed to the lysosome for degradation via receptor-mediated endocytosis when attached to a specific ligand.[24]
Conclusion
Methyltetrazine-PEG conjugates are powerful tools for bioconjugation, offering rapid and specific ligation under biocompatible conditions. While they are generally considered to be safe, a comprehensive understanding of their biocompatibility profile in direct comparison to alternatives like DBCO-PEG and TCO-PEG is still emerging. The available data suggests that the PEG component is a key determinant of the conjugate's pharmacokinetic and immunogenic properties. The choice of the bioorthogonal handle can also influence stability and potential for non-specific interactions.
For researchers and drug developers, the selection of a bioconjugation strategy should be guided by the specific application, the nature of the biological target, and the desired in vivo performance. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of the biocompatibility of novel bioconjugates. Further head-to-head studies are warranted to provide a clearer comparative dataset that will facilitate the rational design of the next generation of targeted therapeutics and diagnostics.
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Reversible Cell-Cell Interactions with Lipid Anchored Prosthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric PEG-based bioorthogonal triggers for prodrug activation in breast cancer - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08758E [pubs.rsc.org]
- 9. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals | Semantic Scholar [semanticscholar.org]
- 12. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. mdpi.com [mdpi.com]
- 16. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioorthogonal Postlabeling Reveals Nuclear Localization of a Highly Cytotoxic Half‐Sandwich Ir(III) Tetrazine Complex in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Methods for Characterizing Methyltetrazine-PEG Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) using methyltetrazine chemistry is a powerful strategy for enhancing the therapeutic properties of biologics. This guide provides a comprehensive comparison of key analytical methods for characterizing Methyltetrazine-PEG bioconjugates, offering insights into their principles, data outputs, and experimental considerations.
Overview of Analytical Techniques
The successful characterization of Methyltetrazine-PEG bioconjugates requires a multi-faceted analytical approach to confirm covalent conjugation, determine the degree of PEGylation, assess purity, and ensure structural integrity. The primary techniques employed include chromatography, mass spectrometry, and spectroscopy.
Comparison of Key Analytical Methods
The following table summarizes and compares the most common analytical methods for characterizing Methyltetrazine-PEG bioconjugates.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on hydrodynamic volume. MALS detects scattered light to determine absolute molar mass. | - Molar mass of the conjugate - Degree of PEGylation - Aggregation state - Purity | - Provides absolute molar mass without column calibration[1] - Can distinguish between different PEGylated species[2] - Essential for analyzing heterogeneous samples[3] | - Requires specialized MALS and refractive index detectors[3] - Does not provide information on the location of PEGylation |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Precise molecular weight of the conjugate[4] - Confirmation of conjugation - Degree of PEGylation (Drug-to-Antibody Ratio, DAR)[4] - Identification of PEGylation sites (with fragmentation)[5] | - High accuracy and sensitivity[4] - Provides definitive confirmation of conjugation[6] - Can be coupled with liquid chromatography (LC-MS) for complex mixtures[7] | - Heterogeneity of PEG can complicate spectra[8] - May require sample desalting and purification |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | - Drug-to-Antibody Ratio (DAR) distribution[9] - Purity and heterogeneity of the conjugate[10] | - Method of choice for DAR determination of cysteine-linked ADCs[9] - Orthogonal to size-based and charge-based separation methods[10] | - Not suitable for all types of bioconjugates (e.g., some lysine-linked ADCs)[10] - Mobile phases are often incompatible with mass spectrometry[11] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | - Orthogonal method for DAR determination[9] - Purity analysis | - High resolution - Can be coupled with mass spectrometry (RP-LC-MS) | - Denaturing conditions may not be suitable for all bioconjugates[12] - Requires reduction of the bioconjugate for DAR analysis of antibody conjugates[9] |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | - Monitoring the progress of the tetrazine-TCO reaction[8] - Quantification of the bioconjugate | - Simple, fast, and provides direct evidence of the reaction[8] - Non-destructive | - Not easily quantifiable for reaction completion without standards - Provides limited structural information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Quantification of PEGylated species in biological fluids[13][14] - Structural characterization and confirmation of linkage[8] - Can differentiate between covalently bound and physically adsorbed PEG[15] | - Provides detailed structural information[8] - Can analyze samples in complex matrices with minimal preparation[13] | - Low sensitivity, requires high concentrations[8] - Signal broadening can be an issue for large molecules[15] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for characterizing Methyltetrazine-PEG bioconjugates and the logical relationship between the analytical techniques.
Caption: General experimental workflow for the synthesis and characterization of Methyltetrazine-PEG bioconjugates.
Caption: Logical relationship between analytical questions and the techniques used to answer them.
Detailed Experimental Protocols
SEC-MALS for Molar Mass and Degree of PEGylation Determination
Objective: To determine the absolute molar mass, size, and degree of PEGylation of the bioconjugate.
Methodology:
-
System Preparation: Equilibrate the SEC-MALS system, consisting of an HPLC, a size exclusion column (e.g., TSKgel UP-SW2000), a MALS detector (e.g., Wyatt DAWN), a UV detector, and a refractive index (RI) detector, with an appropriate mobile phase (e.g., phosphate-buffered saline).[2]
-
Calibration: Calibrate the detectors using a well-characterized standard, such as bovine serum albumin (BSA).[2]
-
Sample Preparation: Prepare the Methyltetrazine-PEG bioconjugate sample in the mobile phase at a known concentration.
-
Data Acquisition: Inject the sample onto the SEC column and collect data from the UV, MALS, and RI detectors.
-
Data Analysis: Use specialized software (e.g., ASTRA software) to perform a protein conjugate analysis.[16] This analysis uses the signals from all three detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each elution volume, thereby determining the degree of PEGylation.[1][16]
Mass Spectrometry for Confirmation and DAR Measurement
Objective: To confirm the identity of the bioconjugate and determine the average degree of PEGylation.
Methodology (LC-MS):
-
System Preparation: Equilibrate a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with appropriate mobile phases for reversed-phase or size-exclusion chromatography.[6]
-
Sample Preparation: Desalt the bioconjugate sample using a suitable method (e.g., buffer exchange spin columns).
-
Data Acquisition: Inject the sample and acquire mass spectra over the appropriate mass range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the bioconjugate. The mass increase compared to the unconjugated biomolecule confirms conjugation. The distribution of masses can be used to calculate the average degree of PEGylation.
HIC for DAR Distribution Analysis
Objective: To determine the distribution of different PEGylated species in an antibody-drug conjugate context.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a HIC column using a high-salt mobile phase (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).
-
Sample Preparation: Dilute the bioconjugate sample in the high-salt mobile phase.
-
Data Acquisition: Inject the sample and elute with a decreasing salt gradient. Monitor the elution profile using a UV detector.
-
Data Analysis: The different PEGylated species will elute based on their hydrophobicity, with higher PEGylated species being more hydrophobic and eluting later.[10] The relative peak areas of the different species are used to calculate the weighted average drug-to-antibody ratio (DAR).[9]
UV-Vis Spectroscopy for Reaction Monitoring
Objective: To monitor the progress of the inverse electron-demand Diels-Alder cycloaddition reaction between the methyltetrazine and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.
Methodology:
-
Instrument Setup: Set up a UV-Vis spectrophotometer to scan a wavelength range of 300-700 nm or to monitor the absorbance at the λmax of the tetrazine (typically around 520 nm).[8]
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable buffer.
-
Data Acquisition: Measure the absorbance spectrum or the absorbance at 520 nm at different time points during the reaction.
-
Data Analysis: The disappearance of the characteristic absorbance peak of the tetrazine indicates the progress and completion of the conjugation reaction.[8]
Conclusion
The characterization of Methyltetrazine-PEG bioconjugates is critical for ensuring their quality, efficacy, and safety. A combination of analytical techniques is necessary to obtain a comprehensive understanding of these complex molecules. SEC-MALS provides crucial information on molar mass and aggregation, while mass spectrometry offers definitive confirmation of conjugation and the degree of PEGylation. HIC is a powerful tool for analyzing the distribution of PEGylated species, particularly in the context of antibody conjugates. UV-Vis spectroscopy serves as a simple and rapid method for monitoring the conjugation reaction. By employing these orthogonal methods, researchers and drug developers can confidently assess the critical quality attributes of their Methyltetrazine-PEG bioconjugates.
References
- 1. wyatt.com [wyatt.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 15. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
A Comparative Guide to the Performance of Methyltetrazine-PEG in Biological Media
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by bioorthogonal chemistry, which allows for specific chemical reactions within complex biological systems. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptional speed and selectivity.[1][] Methyltetrazine-PEG is a widely used reagent in this class, valued for its balance of stability and reactivity. The polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility, reduces aggregation, and improves biocompatibility, making it suitable for applications like live-cell labeling, drug delivery, and in vivo imaging.[3][4][5]
This guide provides an objective comparison of Methyltetrazine-PEG's performance against other tetrazine derivatives in various biological media, supported by experimental data and detailed protocols.
Performance Metrics: Stability and Reactivity
The utility of a bioorthogonal probe is primarily determined by two key factors:
-
Stability: The ability of the probe to remain intact and functional in a biological environment until it reaches its target. Degradation can occur via hydrolysis or reaction with endogenous nucleophiles.[6][7]
-
Reactivity: The speed at which the probe reacts with its specific bioorthogonal partner. This is quantified by the second-order rate constant (k₂).[8]
A common challenge in probe design is the inverse correlation between these two properties; highly reactive tetrazines, often featuring strong electron-withdrawing groups, tend to be less stable in aqueous media.[7][9][10] Methyltetrazine is often considered a favorable compromise, offering good stability due to its electron-donating methyl group while maintaining rapid reaction kinetics.[11][12]
Data Presentation: Comparative Performance of Tetrazines
The following tables summarize quantitative data on the stability and reactivity of methyltetrazine compared to other common tetrazine derivatives.
Table 1: Stability of Various Tetrazines in Biological Media This table compares the percentage of intact tetrazine remaining after incubation in cell culture medium supplemented with fetal bovine serum (FBS), a common mimic of a complex biological environment.
| Tetrazine Derivative | % Remaining after 24h (DMEM + 10% FBS, 37°C) | % Remaining after 48h (DMEM + 10% FBS, 37°C) | Reference |
| Methyltetrazine (Me-Tz) | >90% | ~85% | [9] |
| H-Tetrazine (H-Tz) | ~40% | <13% | [9] |
| Pyridyl-Tetrazine (Py-Tz) | ~20% | <13% | [9] |
| Phenyl-Tetrazine (Ph-Tz) | >90% | ~85% | [9] |
| DHP₂-Tetrazine | >90% | >90% | [13] |
DMEM: Dulbecco's Modified Eagle Medium
Table 2: Reactivity of Various Tetrazines with trans-Cyclooctene (TCO) This table presents the second-order rate constants (k₂) for the IEDDA reaction between various tetrazines and TCO derivatives in aqueous buffer, indicating the speed of the bioorthogonal ligation.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reaction Conditions | Reference |
| Methyltetrazine (Me-Tz) | axial-TCO | 1,600 | PBS, 37°C | [9] |
| H-Tetrazine (H-Tz) | axial-TCO | 31,100 | PBS, 37°C | [9] |
| Pyridyl-Tetrazine (Py-Tz) | axial-TCO | 13,000 | PBS, 37°C | [9] |
| MeDHP-Tetrazine | TCO-PEG₄ | 1,820 | DPBS, 37°C | [13] |
| DHP₂-Tetrazine | TCO-PEG₄ | 6,450 | DPBS, 37°C | [13] |
| Me2Pyr-Tetrazine | TCO-PEG₄ | 5,120 | DPBS, 37°C | [13] |
PBS: Phosphate-Buffered Saline; DPBS: Dulbecco's Phosphate-Buffered Saline
Experimental Protocols and Workflows
Reproducible data relies on standardized experimental procedures. Below are representative protocols for evaluating tetrazine stability and reactivity.
-
Preparation: Prepare a stock solution of the Tetrazine-PEG probe in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to a final concentration (e.g., 50 µM) in pre-warmed (37°C) biological medium, such as DMEM supplemented with 10% FBS.[9]
-
Sampling: Collect an initial aliquot (t=0) immediately after mixing. Incubate the remaining solution at 37°C and collect further aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Quench any potential reactions by adding acetonitrile (B52724) and centrifuge to precipitate proteins. Analyze the supernatant using reverse-phase HPLC or LC-MS to quantify the amount of intact tetrazine remaining, typically by monitoring its characteristic absorbance.[9]
-
Data Interpretation: Plot the percentage of remaining tetrazine against time to determine its half-life and stability profile in the specific medium.
-
Reagent Preparation: Prepare solutions of the Tetrazine-PEG probe and a TCO derivative (e.g., TCO-PEG₄) in the desired aqueous buffer (e.g., DPBS, pH 7.4) at known concentrations.[13]
-
Instrumentation: Use a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate monitoring of absorbance changes.
-
Measurement: Load the tetrazine and TCO solutions into separate syringes of the instrument. Upon injection, the solutions are rapidly mixed, and the decay of the tetrazine's absorbance (typically around 520-540 nm) is recorded over time.[8]
-
Calculation: The reaction is performed under pseudo-first-order conditions (with the TCO concentration in large excess). The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Rate Constant Determination: Plot the k_obs values against a range of TCO concentrations. The slope of the resulting linear fit corresponds to the second-order rate constant (k₂).[13][14]
Visualizing the Chemistry and its Trade-Offs
The core of this technology is the IEDDA cycloaddition, a rapid and highly selective reaction that proceeds efficiently under physiological conditions without the need for a catalyst.[15][16]
The choice of a tetrazine probe for an in vivo application is often a compromise between its reactivity and its stability in the biological milieu. This relationship is a critical consideration for experimental design.
References
- 1. interchim.fr [interchim.fr]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. medium.com [medium.com]
- 5. Methyltetrazine PEG Biotin [nanocs.net]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 15. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 16. Amino-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG12-t-butyl Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Methyltetrazine-PEG12-t-butyl ester is a specialized chemical used in bioconjugation and click chemistry.[1][2][3] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of this compound, based on available safety data for similar chemical structures and general best practices for laboratory chemical waste management.
Immediate Safety Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[6]
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[6]
-
Lab Coat: A lab coat or protective gown is mandatory to protect skin and clothing.[6]
-
Respiratory Protection: When handling the lyophilized powder, which can become airborne, work in a chemical fume hood or biosafety cabinet to prevent inhalation.[6]
Hazard Identification and Summary
Based on the SDS for a closely related methyltetrazine-PEG compound, the potential hazards are summarized below. This information should be treated as a guideline in the absence of a specific SDS for this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[4] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[4] |
| Skin Irritation | Causes skin irritation.[4] | Wash skin thoroughly after handling. Wear protective gloves.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] | Do not breathe dust.[4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7] Do not dispose of this chemical in regular trash or pour it down the drain.[5][6]
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a dedicated, chemically compatible, and sealable container.[7][8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Spill Management
In the event of a small spill:
-
Wear appropriate PPE.[11]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on a dry powder spill.[12]
-
For a powder spill, cover it with a plastic sheet to minimize spreading.[10]
-
Carefully sweep or vacuum the absorbed material into a suitable container for disposal.[10][12] Avoid creating dust.[10]
-
Clean the contaminated surface thoroughly.[10]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Visual Guides for Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical steps and relationships involved in the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision logic for responding to a chemical spill.
References
- 1. This compound, 2183440-38-0 | BroadPharm [broadpharm.com]
- 2. Methyltetrazine-PEG12-t-butyl ester_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. quora.com [quora.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. peptide.com [peptide.com]
- 12. aksci.com [aksci.com]
Personal protective equipment for handling Methyltetrazine-PEG12-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Methyltetrazine-PEG12-t-butyl ester. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information and Physical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) compound containing a tetrazine group.[1][2] The hydrophilic PEG spacer enhances its water solubility.[3] The t-butyl ester group can be removed under acidic conditions to reveal a carboxylic acid.[3][4] It is commonly used as a click chemistry reagent.[1][2]
| Property | Value | Source |
| Chemical Formula | C40H68N4O15 | [3][5] |
| Molecular Weight | 845.0 g/mol | [3][5] |
| CAS Number | 2183440-38-0 | [3][5] |
| Appearance | Red crystalline to amorphous solid | [6] |
| Purity | >96% | [5] |
| Storage Temperature | -20°C | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the known hazards of structurally similar tetrazine and t-butyl ester compounds. The toxicological properties of many tetrazine derivatives have not been thoroughly investigated, warranting a cautious approach.
Potential Hazards:
-
Skin Irritation: May cause skin irritation.[7]
-
Eye Irritation: May cause serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7]
-
Harmful if Swallowed: While specific data is unavailable, similar compounds can be harmful if ingested.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye Protection | Safety goggles | Should provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn and fully buttoned. |
| Respiratory Protection | Use in a fume hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by lining it with absorbent pads.
-
Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture, which could affect the compound's stability.
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust.
-
Dissolution: Dissolve the compound in an appropriate solvent such as DMSO, DMF, or DCM.
-
Storage of Solutions: If not for immediate use, store stock solutions at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Storage:
Store the solid compound in its original container at -20°C in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of all waste containing this compound as hazardous chemical waste.
-
Waste Collection: Collect all unused material, contaminated lab supplies (e.g., pipette tips, vials), and solutions in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow and Safety Procedures Diagram
Caption: A flowchart illustrating the key steps and safety precautions for handling this compound from preparation to disposal.
References
- 1. Methyltetrazine-PEG12-t-butyl ester_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2183440-38-0 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-PEG24-t-butyl ester | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
